3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-6-3-2-4-10-8(6)11-7(5)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNGCIHADLXOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural similarity to the endogenous indole nucleus allows it to function as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] This has resulted in the successful development of numerous clinically approved drugs and drug candidates for a wide range of diseases, including cancer and inflammatory disorders.[1][2]
Within this important class of molecules, this compound serves as a critical and versatile building block. The specific arrangement of the methyl group at the C3 position and the carboxylic acid at the C2 position provides key anchor points for further chemical elaboration, enabling the synthesis of complex and highly functionalized drug candidates. This guide provides a detailed exploration of the core synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental design choices.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound reveals several viable disconnection strategies. The primary challenge lies in the construction of the fused bicyclic system and the regioselective installation of the C2-carboxy and C3-methyl substituents. The most common strategies involve either forming the pyrrole ring onto a pre-substituted pyridine (Pathway A) or constructing the molecule via a classical Fischer indole synthesis approach (Pathway B).
Caption: Retrosynthetic analysis of the target molecule.
Core Synthetic Pathway: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and historically significant method for constructing indole and azaindole cores.[3][4] The reaction proceeds by the acid-catalyzed cyclization of an aryl- or heteroarylhydrazine with an aldehyde or ketone.[5] For the synthesis of the target molecule, this pathway offers a direct and efficient route.
The key transformation involves the reaction of 2-hydrazino-3-methylpyridine with pyruvic acid under strong acid catalysis, typically using polyphosphoric acid (PPA) or Eaton's reagent. The reaction first forms a hydrazone intermediate, which then isomerizes to an enehydrazine. A[6][6]-sigmatropic rearrangement, followed by the loss of ammonia and subsequent aromatization, yields the desired 7-azaindole ring system.[3][7]
Caption: Palladium-catalyzed cascade synthesis of 7-azaindoles.
Data Summary: Comparison of Synthetic Pathways
| Pathway | Key Starting Materials | Key Steps | Advantages | Challenges |
| Fischer Indole Synthesis | 2-Amino-3-methylpyridine, Pyruvic acid | Diazotization, Reduction, Acid-catalyzed cyclization | Convergent, well-established, often high-yielding. [7] | Harsh acidic conditions (PPA), high temperatures, potential for side reactions. |
| Palladium-Catalyzed Cascade | 2-Amino-3-bromopyridine derivative, Alkenyl bromide | C-N cross-coupling, Intramolecular Heck reaction | Milder conditions, good functional group tolerance. [8] | Requires multi-step synthesis of starting materials, potential catalyst poisoning. |
| Lithiation/Condensation | 2-Fluoro-3-picoline, Nitrile/Ester | LDA-mediated metalation, Condensation, Cyclization | One-pot potential, novel bond formation. [9] | Strongly basic and cryogenic conditions required, substrate scope can be limited. |
Conclusion
The synthesis of this compound is a key process for accessing a wide array of biologically active molecules. While several synthetic strategies exist, the Fischer indole synthesis remains a primary and reliable method due to its efficiency and the relative accessibility of the starting materials. Alternative methods, particularly those employing modern palladium-catalyzed cross-coupling reactions, offer milder conditions and broader functional group compatibility, providing valuable alternatives for specific applications. The choice of synthetic route will ultimately depend on factors such as starting material availability, desired scale, and the specific requirements of the downstream chemical transformations. This guide provides the foundational knowledge for researchers and scientists to make informed decisions in the synthesis of this important heterocyclic building block.
References
- Collum, D. B., et al. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health.
- Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal.
- ResearchGate. (2024, February). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.
- ACS Publications. (n.d.). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters.
- ChemicalBook. (2024, December 16). 7-Azaindole: Uses and Synthesis. ChemicalBook.
- ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Fischer Indole Synthesis. TCI Chemicals.
- ResearchGate. (2025, August 5). (PDF) The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate.
- National Institutes of Health. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. PubMed Central.
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the introduction of a nitrogen atom into the six-membered ring imparts unique physicochemical properties that can enhance biological activity, improve pharmacokinetic profiles, and create novel intellectual property.[1][2] Derivatives of 7-azaindole have shown a wide range of therapeutic potential, including as kinase inhibitors for cancer therapy and as agents targeting neurological disorders.[3][4] This guide focuses on a specific derivative, 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, providing a comprehensive overview of its core physicochemical properties, which are critical for its development as a potential therapeutic agent.
Molecular Structure and Key Functional Groups
The structure of this compound incorporates the 7-azaindole core, substituted with a methyl group at the 3-position and a carboxylic acid at the 2-position of the pyrrole ring. These functional groups are expected to significantly influence its physicochemical behavior.
-
7-Azaindole Core: Provides a rigid, aromatic framework with both a hydrogen bond donor (pyrrole N-H) and acceptor (pyridine nitrogen).
-
Carboxylic Acid (-COOH): A key acidic group that will dominate the ionization state at physiological pH. It is also a strong hydrogen bond donor and acceptor, influencing solubility and crystal packing.
-
Methyl Group (-CH3): A small, lipophilic group that can impact solubility and interactions with biological targets.
Predicted and Comparative Physicochemical Properties
In the absence of direct experimental data for this compound, we can infer its properties by examining the parent 7-azaindole and considering the impact of the substituents.
| Property | 7-Azaindole (Parent Compound) | This compound (Predicted/Inferred) | Rationale for Prediction/Inference |
| Molecular Weight | 118.14 g/mol [5] | 176.17 g/mol | Addition of a methyl (-CH3) and a carboxylic acid (-COOH) group. |
| Melting Point | 105-107 °C[3][6] | Expected to be significantly higher | The carboxylic acid group can form strong intermolecular hydrogen-bonded dimers, leading to a more stable crystal lattice and requiring more energy to melt. |
| pKa | 7.69 ± 0.20 (Predicted for the pyridine nitrogen)[3] | pKa1 (Carboxylic Acid) ~3-5; pKa2 (Pyridine N) ~4-6 | The carboxylic acid is the primary acidic center. The pyridine nitrogen's basicity will be influenced by the electron-withdrawing carboxylic acid. |
| logP (Octanol-Water) | 1.18760 (Predicted)[7] | Expected to be lower than 7-azaindole | The highly polar carboxylic acid group will significantly increase hydrophilicity, thus lowering the logP value. |
| Aqueous Solubility | Sparingly soluble in water[8] | Expected to be pH-dependent. Low at acidic pH, increasing significantly at neutral and basic pH. | The ionizable carboxylic acid will lead to much higher solubility of the carboxylate form at pH values above its pKa. The presence of the methyl group may slightly decrease solubility compared to the unsubstituted carboxylic acid.[9] |
Ionization Constant (pKa): A Critical Determinant of In Vivo Behavior
The ionization constant (pKa) is arguably one of the most important physicochemical properties for a drug candidate, as it dictates the charge state of the molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets.[1][2] For this compound, we anticipate two primary ionizable centers: the carboxylic acid and the pyridine nitrogen.
Expected Ionization Behavior
The carboxylic acid group is expected to be the most acidic functional group, with a pKa likely in the range of 3-5, typical for aromatic carboxylic acids. The pyridine nitrogen will act as a base, and its pKa will be influenced by the electronic effects of the pyrrole ring and the substituents. The pKa of the pyridine nitrogen in the parent 7-azaindole has been a subject of interest, with calculated values around 3.67 to 4.59.[2][10]
Experimental Determination of pKa
Accurate determination of pKa values is crucial and can be achieved through various established methods.
This is a classic and reliable method for pKa determination.
Protocol:
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure solubility throughout the titration.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value(s) can be determined from the inflection points of the resulting titration curve.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination.
Lipophilicity (logP/logD): Balancing Permeability and Solubility
Lipophilicity is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water for the neutral species. For ionizable compounds like this compound, the distribution coefficient (logD) at a specific pH is a more relevant descriptor of its lipophilicity in a biological system.[11]
Expected Lipophilicity Profile
The parent 7-azaindole has a predicted logP of approximately 1.19.[7] The introduction of the highly polar carboxylic acid group will drastically reduce the logP of this compound. The logD will be highly pH-dependent. At low pH, where the carboxylic acid is protonated and neutral, the logD will be at its maximum. As the pH increases above the pKa of the carboxylic acid, the compound will become ionized (carboxylate), leading to a significant decrease in its logD value.
Experimental Determination of logP/logD
The shake-flask method is the gold standard for determining logP and logD.
Protocol (Shake-Flask Method for logD at pH 7.4):
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and PBS.
-
Equilibration: Shake the vial for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Workflow for logD Determination by Shake-Flask Method
Caption: Workflow for logD determination.
Aqueous Solubility: A Prerequisite for Biological Activity
Adequate aqueous solubility is essential for a drug candidate to be absorbed and distributed to its target site. For ionizable compounds, solubility is highly dependent on the pH of the medium.
Expected Solubility Profile
The parent compound, 7-azaindole, is sparingly soluble in water.[8] The introduction of the carboxylic acid group in this compound is expected to confer pH-dependent solubility. At acidic pH (below its pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH increases and the carboxylic acid ionizes to the more polar carboxylate, the aqueous solubility is expected to increase significantly. The methyl group may slightly counteract this effect due to its lipophilicity.
Experimental Determination of Solubility
Thermodynamic solubility is the most relevant measure for drug development and is determined at equilibrium.
Protocol (Thermodynamic Solubility Assay):
-
Sample Preparation: Add an excess of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
-
Separation: Filter or centrifuge the samples to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. biosynth.com [biosynth.com]
- 6. 271-63-6 CAS MSDS (7-Azaindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. guidechem.com [guidechem.com]
- 9. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
Introduction: The 1H-pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in modern drug discovery. Its structure, a fusion of a pyrrole and a pyridine ring, is a bioisostere of purine and indole, allowing it to mimic the natural ligands of numerous biological targets.[1] This structural mimicry, particularly of the adenine base in ATP, makes it an exceptional framework for designing competitive inhibitors of enzymes that have ATP-binding sites, most notably protein kinases.[2][3]
The specific derivatization at the 3-methyl and 2-carboxylic acid positions of the 7-azaindole core provides a versatile platform for synthetic elaboration. The 3-methyl group can influence steric interactions and metabolic stability, while the 2-carboxylic acid function serves as a critical handle for creating a diverse array of amide, ester, and other derivatives. This guide synthesizes current knowledge on the biological activities of these derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Dominant Therapeutic Application: Anticancer Activity via Kinase Inhibition
The most extensively explored therapeutic potential of this compound derivatives lies in oncology, primarily through the potent and often selective inhibition of protein kinases that are critical drivers of tumor growth and proliferation.
Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
The anticancer effect of these compounds is rooted in their ability to function as ATP-competitive inhibitors. The nitrogen atoms within the 7-azaindole scaffold are crucial for this activity, as they form hydrogen bonds with the "hinge region" of the protein kinase active site, mimicking the binding pattern of the adenine moiety of ATP.[2] This occupation of the active site prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that promote cancer cell survival, proliferation, and metastasis. Key kinase families targeted by these derivatives include PI3K, FGFR, and FMS (CSF1R).[4][5][6]
Key Target 1: Phosphoinositide 3-Kinase (PI3K)
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[4] Derivatives of the 7-azaindole scaffold have been identified as potent PI3K inhibitors.
Structure-activity relationship studies reveal that substitutions at the 3-position of the 7-azaindole core are well-tolerated. For instance, replacing a phenyl group at this position with a pyridine group can lead to a pronounced increase in potency, with some derivatives achieving sub-nanomolar IC50 values against PI3K isoforms.[4] The 2-carboxamide moiety is also critical, with its substituents exploring different regions of the binding pocket to enhance affinity and selectivity.
Caption: A typical workflow for the discovery of novel anti-inflammatory agents.
Antiviral Activity
The 7-azaindole nucleus is also present in compounds with significant antiviral properties, targeting a range of DNA and RNA viruses.
Mechanism of Action: Targeting Viral Enzymes
The primary mechanism of antiviral action for many pyrrolopyrimidine derivatives is the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp). By acting as nucleoside analogues, they can be incorporated into the growing viral RNA or DNA chain, causing chain termination, or they can competitively inhibit the polymerase enzyme itself. This has been observed in derivatives active against Hepatitis C virus (HCV), Varicella-zoster virus (VZV), and Human Cytomegalovirus (HCMV). [7][8][9]
Key Derivatives and Activity
Several analogues of Toyocamycin, a naturally occurring pyrrolo[2,3-d]pyrimidine nucleoside, have been synthesized and evaluated for their ability to inhibit HCV RNA in replicon assays. [7]Acyclic analogues, where the sugar moiety is replaced by a (2-hydroxyethoxy)methyl group (similar to acyclovir), have demonstrated activity against VZV and HCMV. [8]
| Compound ID | Description | Anti-HCV Replicon Activity (EC50, µM) | Reference |
| 18 | 4-methylthio derivative of Toyocamycin | Good activity and selectivity | [7] |
| 23 | 5-carboxamide oxime derivative | Good activity and selectivity | [7] |
| 27 | 5-carboxamide oxime derivative | Good activity and selectivity | [7] |
Experimental Protocol: HCV Replicon Assay
This cell-based assay is a standard method for screening compounds for anti-HCV activity.
-
Cell Culture:
-
Use a human hepatoma cell line (e.g., Huh-7) that is stably transfected with an HCV subgenomic replicon. This replicon contains the HCV non-structural genes (required for replication) and a reporter gene (e.g., luciferase).
-
Culture the cells in DMEM supplemented with 10% FBS, non-essential amino acids, and a selection antibiotic (e.g., G418) to maintain the replicon.
-
-
Compound Treatment:
-
Plate the replicon-containing cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a positive control (e.g., a known HCV inhibitor) and a negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator to allow for HCV replication and reporter gene expression.
-
-
Luciferase Assay:
-
After incubation, lyse the cells using a luciferase lysis buffer.
-
Add a luciferase substrate solution to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the level of HCV replicon RNA.
-
-
Cytotoxicity Assay (Parallel Plate):
-
Simultaneously, run a parallel plate with the same compound concentrations to assess cytotoxicity (e.g., using an MTS or CellTiter-Glo assay). This is crucial to ensure that the observed reduction in luminescence is due to specific antiviral activity and not cell death.
-
-
Data Analysis:
-
Calculate the EC50 (the concentration at which HCV replication is inhibited by 50%) and the CC50 (the concentration at which cell viability is reduced by 50%).
-
The Selectivity Index (SI = CC50 / EC50) is calculated to determine the therapeutic window of the compound. A higher SI value is desirable.
-
Conclusion and Future Perspectives
Derivatives of this compound have firmly established their importance in medicinal chemistry. The 7-azaindole core acts as a highly effective pharmacophore, particularly for the development of kinase inhibitors targeting critical oncology pathways like PI3K/AKT/mTOR and FGFR. The demonstrated versatility of this scaffold also extends to the development of potent anti-inflammatory agents via PDE4B inhibition and antiviral compounds targeting viral polymerases.
Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their drug-like characteristics. The exploration of novel substitutions on the 7-azaindole ring system, guided by computational modeling and structure-based design, will continue to yield compounds with enhanced potency, greater selectivity, and the potential to overcome drug resistance. The rich biological activity profile of this scaffold ensures that it will remain a focal point of drug discovery efforts for years to come.
References
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.).
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- 7-Azaindole Analogues as Bioactive Agents and Recent Results. (n.d.). PubMed.
- Azaindole Therapeutic Agents. (n.d.). PubMed Central (PMC).
- The Role of 7-Azaindole Intermediates in Modern Drug Discovery. (2026). N/A.
- Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). N/A.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central (PMC).
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). N/A.
- Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.).
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central (PMC).
- Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. (n.d.). N/A.
- Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides. (2005). PubMed.
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed.
- Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. (2019). PubMed.
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of acyclic 3-[(2-hydroxyethoxy)methyl] analogues of antiviral furo- and pyrrolo[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 1204475-73-9 properties and structure
An In-Depth Technical Guide to UNC0638: A Selective G9a/GLP Histone Methyltransferase Inhibitor
For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the chemical probe UNC0638.
Introduction
UNC0638 is a potent and selective chemical probe that targets the histone methyltransferases G9a (also known as EHMT2) and GLP (also known as EHMT1).[1][2] These enzymes are pivotal in the regulation of gene expression through the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. The dysregulation of G9a and GLP has been implicated in various disease states, including cancer, making them attractive targets for therapeutic intervention. UNC0638 was developed to provide a high-quality chemical tool for studying the biological functions of G9a and GLP in cellular systems.[3]
Chemical and Physical Properties
UNC0638 is a cell-permeable small molecule with balanced in vitro potency and physicochemical properties that facilitate its use in cellular assays.[3]
| Property | Value | Source |
| CAS Number | 1255580-76-7 | Abcam |
| Molecular Weight | 509.7 g/mol | |
| Purity | >98% | |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Storage | Store at -20°C under desiccating conditions. The product can be stored for up to 12 months. |
Mechanism of Action
UNC0638 acts as a potent, reversible, and substrate-competitive inhibitor of both G9a and GLP.[3] X-ray crystallography of the G9a-UNC0638-SAH complex has revealed that UNC0638 binds to the substrate-binding groove of the enzyme.[3] This mode of inhibition prevents the natural substrate, histone H3, from accessing the active site, thereby blocking the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM). Importantly, UNC0638 does not interact with the SAM binding pocket, which is consistent with its substrate-competitive nature.[3]
To illustrate this mechanism, the following diagram outlines the inhibition of G9a/GLP by UNC0638.
Caption: Competitive inhibition of G9a/GLP by UNC0638.
Biological Activity
UNC0638 exhibits potent inhibitory activity against G9a and GLP with IC50 values in the low nanomolar range.[1][2][3]
| Enzyme | IC50 | Source |
| G9a | < 15 nM | [2][3] |
| GLP | 19 nM | [1][2][3] |
UNC0638 demonstrates high selectivity for G9a and GLP over a broad range of other epigenetic and non-epigenetic targets. For instance, it is over 10,000-fold more selective against SET7/9, SET8, PRMT3, and SUV39H2.[2] In cellular assays, UNC0638 effectively reduces the levels of H3K9me2 in a concentration-dependent manner, with an IC50 of 81 nM in MDA-MB-231 cells.[2] This demonstrates its ability to engage its target and elicit a biological response within a cellular context.
Beyond its role in epigenetic research, UNC0638 has also been shown to possess anti-viral activities against foot-and-mouth disease virus (FMDV) and vesicular stomatitis virus (VSV).[1] Furthermore, it has been observed to inhibit triple-negative breast cancer (TNBC) cell invasion and migration and to induce the expression of fetal hemoglobin (HbF) in human erythroid progenitor cells.[1]
It is important to note that while UNC0638 is a valuable tool for in vitro and cell-based studies, its pharmacokinetic properties, including high clearance and a short half-life, make it less suitable for in vivo animal studies.[2][3]
Experimental Protocols
The following are example protocols for the use of UNC0638 in cell-based assays.
In-Cell Western Assay for H3K9 Dimethylation
This protocol is designed to assess the cellular potency of UNC0638 by measuring the levels of H3K9me2.[3]
Materials:
-
MDA-MB-231 cells
-
UNC0638
-
Primary antibody against H3K9me2
-
DRAQ5 (nucleic acid dye)
-
Appropriate secondary antibodies
Procedure:
-
Seed MDA-MB-231 cells in a suitable multi-well plate.
-
Treat the cells with varying concentrations of UNC0638 for 48 hours. Include a vehicle control.
-
Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.
-
Incubate the cells with a primary antibody specific for H3K9me2.
-
Wash the cells and incubate with an appropriate fluorescently labeled secondary antibody.
-
Stain the cell nuclei with DRAQ5 for normalization of cell number.
-
Acquire images and quantify the fluorescence intensity for both the H3K9me2 signal and the DRAQ5 signal using an appropriate imaging system and software.
-
Normalize the H3K9me2 signal to the DRAQ5 signal to determine the relative level of H3K9 dimethylation.
Histone Methyltransferase (HMT) Assay
This biochemical assay can be used to determine the in vitro inhibitory activity of UNC0638 against G9a and other HMTs.[2]
Materials:
-
Recombinant G9a, EHMT1, SETD7, SETD8, PRMT3, or SUV39H2 enzyme
-
UNC0638
-
Histone peptide substrates (e.g., H3(1-25), H4(1-24))
-
S-adenosyl-L-methionine (SAM)
-
Assay buffer
-
Detection reagents (e.g., fluorescence-based SAH detection)
Procedure:
-
Prepare a reaction mixture containing the respective enzyme (e.g., G9a at 25 nM) in assay buffer.
-
Add UNC0638 at a range of concentrations (e.g., from 4 nM to 16 µM).
-
Incubate the enzyme and inhibitor for 2 minutes.
-
Initiate the reaction by adding the appropriate histone peptide substrate (e.g., 10 µM H3(1-25) for G9a) and SAM.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the product formation (e.g., SAH) using a suitable detection method.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
UNC0638 is a well-characterized and highly selective chemical probe for the G9a and GLP histone methyltransferases. Its cell permeability and potent inhibitory activity make it an invaluable tool for elucidating the roles of these enzymes in health and disease. While its pharmacokinetic profile limits its utility in vivo, its stability and efficacy in cellular systems provide a robust platform for target validation and mechanistic studies in the field of epigenetics and drug discovery.
References
-
Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566-574. [Link]
Sources
A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Pyrrolo[2,3-b]pyridine Compounds
Foreword: The Enduring Significance of the 7-Azaindole Scaffold
The pyrrolo[2,3-b]pyridine core, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its structure, a bioisosteric analog of indole and purine, allows it to engage with biological targets through a unique combination of hydrogen bond donor and acceptor capabilities within a rigid framework.[2] This has led to its incorporation into numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases, including cancer, Alzheimer's disease, and viral infections.[3][4] The development of novel derivatives continues to be a focal point of research, driven by the need for compounds with improved potency, selectivity, and pharmacokinetic profiles.[5]
This guide provides an in-depth technical overview of the modern strategies employed in the discovery and isolation of novel pyrrolo[2,3-b]pyridine compounds. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs experimental design, from initial synthesis to final characterization.
Chapter 1: Strategic Synthesis of the Pyrrolo[2,3-b]pyridine Core
The construction of the 7-azaindole ring system can be approached from two primary perspectives: building the pyrrole ring onto a pre-existing pyridine or constructing the pyridine ring onto a pyrrole precursor. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Modern Synthetic Methodologies: A Mechanistic Approach
Traditional methods like the Fischer and Bartoli indole syntheses are often challenging when applied to azaindoles due to the electron-deficient nature of the pyridine starting materials.[6] Consequently, modern organic synthesis has heavily relied on transition-metal-catalyzed cross-coupling reactions, which offer superior flexibility and functional group tolerance.[7]
Key Synthetic Approaches:
-
Palladium-Catalyzed Reactions: Methods like Sonogashira, Suzuki-Miyaura, and Heck couplings are mainstays for forming critical carbon-carbon bonds.[2][8] For instance, a common and effective route involves the coupling of a substituted alkyne with an aminopyridine derivative, followed by an intramolecular cyclization to form the pyrrole ring.[8]
-
Cyclo-condensation Reactions: These methods are efficient for constructing the pyridine portion of the scaffold. A robust strategy involves the reaction of a functionalized 2-amino-pyrrole-3-carbonitrile with a compound containing an active methylene group, often catalyzed by acid.[9][10] This approach allows for the rapid generation of diverse libraries of substituted pyrrolopyridines.[11][12]
-
Domino and Tandem Reactions: One-pot procedures that combine multiple bond-forming events are highly sought after for their efficiency. An alkali-amide controlled domino reaction between 2-fluoro-3-methylpyridine and an arylaldehyde, for example, can selectively yield either 7-azaindoles or 7-azaindolines depending on the counterion used (K+ vs. Li+).[6]
The overall workflow from conceptualization to a confirmed pure compound follows a systematic, multi-stage process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Azaindole synthesis [organic-chemistry.org]
- 9. ajol.info [ajol.info]
- 10. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 11. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds [ideas.repec.org]
- 12. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Guide to Target Identification and Validation
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a fertile ground for the development of novel therapeutics. This technical guide focuses on a specific derivative, 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and outlines a strategic approach to identifying and validating its potential therapeutic targets. Drawing upon the extensive body of research on analogous structures, we will explore high-probability target classes, delineate the underlying signaling pathways, and provide detailed, field-proven methodologies for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical journey of novel small molecules.
Introduction: The 7-Azaindole Core as a Versatile Pharmacophore
The 7-azaindole ring system, a bioisostere of indole, is present in numerous biomolecules and has been extensively utilized in drug discovery. The strategic placement of a nitrogen atom in the six-membered ring enhances the molecule's ability to act as both a hydrogen bond donor and acceptor, a critical feature for binding to the ATP active site of kinases.[1] This has led to the successful development of numerous kinase inhibitors.[1][2] However, the therapeutic utility of the 7-azaindole scaffold is not limited to kinases; derivatives have shown potent activity against a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3]
The subject of this guide, this compound, possesses key structural motifs—the 7-azaindole core, a methyl group at the 3-position, and a carboxylic acid at the 2-position—that suggest a high potential for biological activity. The strategic exploration of its therapeutic targets is therefore a scientifically grounded endeavor.
High-Priority Potential Therapeutic Targets
Based on the established pharmacology of the 1H-pyrrolo[2,3-b]pyridine scaffold, we have identified several high-priority classes of therapeutic targets for this compound.
Protein Kinases: The Dominant Landscape
Kinases are the most prominent biological targets for 7-azaindole derivatives.[1] The additional nitrogen atom in the pyridine ring facilitates interactions within the ATP-binding pocket, making this scaffold an ideal starting point for kinase inhibitor design.[1]
-
Rationale for Targeting IRAK4: IRAK4 is a critical serine/threonine kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4][5][6] Its central role in the innate immune response and its involvement in inflammatory and autoimmune diseases make it a compelling therapeutic target.[5][6][7] IRAK4 inhibitors have shown potential in treating conditions like systemic lupus erythematosus (SLE), rheumatoid arthritis, and sepsis.[4][5][7]
-
Signaling Pathway: Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[4][7] This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5]
Caption: IRAK4 Signaling Pathway
-
Rationale for Targeting TBK1: TBK1 is a noncanonical IκB kinase that plays a crucial role in the innate immune response to viral and bacterial infections.[8] Dysregulation of TBK1 activity is implicated in inflammatory disorders and certain cancers.[8][9] TBK1 inhibitors are being explored for the treatment of autoimmune diseases like SLE and for their potential in oncology.[9][10]
-
Signaling Pathway: TBK1 is activated by various stimuli, including pathogen-associated molecular patterns (PAMPs). It phosphorylates and activates interferon regulatory factors (IRF3/7), leading to the production of type I interferons. TBK1 also participates in NF-κB signaling.
Caption: TBK1 Signaling Pathway
-
Janus Kinase 3 (JAK3): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective JAK3 inhibitors, suggesting their use as immunomodulators for conditions like organ transplant rejection.[11]
-
Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of FGFR1, 2, and 3, which are attractive targets in oncology due to their role in cancer cell proliferation, migration, and angiogenesis.[12][13]
-
Glycogen Synthase Kinase-3β (GSK-3β): Novel pyrrolo[2,3-b]pyridine derivatives have shown potent GSK-3β inhibitory activity, with potential applications in treating Alzheimer's disease by reducing tau hyperphosphorylation and promoting neurite outgrowth.[14]
Phosphodiesterase 4B (PDE4B)
-
Rationale for Targeting PDE4B: PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 has established anti-inflammatory effects.[15] PDE4B-selective inhibitors are sought after for their potential to treat central nervous system disorders with a better side-effect profile than non-selective PDE4 inhibitors.[15] 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been reported as potent and selective PDE4B inhibitors that can suppress pro-inflammatory cytokine release from macrophages.[15]
Orai Calcium Channels
-
Rationale for Targeting Orai Channels: Orai channels are critical for store-operated calcium entry in various cell types, including immune cells. Inhibition of these channels can modulate immune responses. 7-Azaindole derivatives have been developed as potent Orai inhibitors, demonstrating efficacy in preclinical models of asthma by inhibiting IL-2 production.[16]
Methodologies for Target Identification and Validation
A tiered approach, starting with broad screening and progressing to more specific and physiologically relevant assays, is recommended.
Initial Target Class Screening
-
Kinase Panel Screening:
-
Objective: To obtain a broad overview of the compound's kinase inhibitory activity.
-
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) for testing against a large panel of recombinant human kinases (typically >400).
-
Initial screening is usually performed at a single high concentration (e.g., 10 µM) to identify initial "hits."
-
Analyze the percentage of inhibition data to identify kinases that are significantly inhibited by the compound.
-
-
-
Broad Ligand Binding Assays:
-
Objective: To identify potential interactions with a wide range of receptors, ion channels, and transporters.
-
Protocol:
-
Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP) to screen the compound against a panel of radioligand binding assays.
-
This provides information on potential off-target effects and can uncover unexpected therapeutic targets.
-
-
Hit Confirmation and Potency Determination
For promising hits identified in the initial screens, the next step is to confirm the activity and determine the potency (IC50).
-
Biochemical IC50 Determination for Kinases:
-
Objective: To quantify the inhibitory potency of the compound against a specific kinase.
-
Protocol (Example for IRAK4):
-
Assay components: Recombinant human IRAK4, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Prepare a series of dilutions of this compound.
-
In a microplate, combine the enzyme, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., ADP-Glo™).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
| Potential Target | Typical Assay Format | Key Reagents | Detection Method |
| IRAK4 | ADP-Glo™ Kinase Assay | Recombinant IRAK4, substrate peptide, ATP | Luminescence |
| TBK1 | Z'-LYTE™ Kinase Assay | Recombinant TBK1, fluorescent peptide substrate, ATP | FRET |
| PDE4B | PDE-Glo™ Phosphodiesterase Assay | Recombinant PDE4B, cAMP substrate | Luminescence |
Cellular Assays for Target Engagement and Functional Activity
Cell-based assays are crucial for confirming that the compound can penetrate cells and engage its target in a physiological context.
-
Cellular Target Engagement Assays:
-
Objective: To confirm that the compound binds to its intended target within a cellular environment.
-
Methodology (NanoBRET™ as an example):
-
Genetically fuse the target protein (e.g., IRAK4) to a NanoLuc® luciferase.
-
Express this fusion protein in a suitable cell line (e.g., HEK293).
-
Treat the cells with a fluorescently labeled tracer that binds to the target protein.
-
Add the NanoBRET™ substrate. If the tracer is in close proximity to the NanoLuc®-tagged protein, Bioluminescence Resonance Energy Transfer (BRET) will occur.
-
Addition of the test compound will compete with the tracer for binding to the target, leading to a decrease in the BRET signal.
-
This allows for the quantification of compound binding affinity in live cells.
-
-
-
Functional Cellular Assays:
-
Objective: To measure the effect of the compound on the downstream signaling pathway of the target.
-
Protocol (LPS-induced TNF-α release for IRAK4/TBK1):
-
Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with lipopolysaccharide (LPS) to activate the TLR4 pathway, which signals through IRAK4 and TBK1.
-
After an appropriate incubation time (e.g., 4-24 hours), collect the cell supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
A dose-dependent inhibition of TNF-α release indicates functional engagement of the target pathway.
-
Caption: Workflow for a functional cellular assay.
-
Conclusion and Future Directions
This compound is a promising molecule that belongs to a well-validated class of pharmacophores. The strategic approach outlined in this guide, leveraging the wealth of knowledge on the 7-azaindole scaffold, provides a clear and efficient path to identifying and validating its therapeutic targets. The initial focus should be on a broad kinase panel screen, with particular attention to inflammatory kinases such as IRAK4 and TBK1. Positive hits should be rigorously validated through biochemical and cellular assays to confirm potency and functional activity. Subsequent steps in a drug discovery program would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo testing in relevant disease models. The journey from a promising scaffold to a novel therapeutic is challenging, but a logical, data-driven approach significantly increases the probability of success.
References
-
Title: IRAK-4 Inhibitors for Inflammation - PMC Source: PubMed Central URL: [Link]
-
Title: Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 Source: ACS Publications URL: [Link]
-
Title: What are IRAK4 inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results Source: PubMed URL: [Link]
-
Title: TBK1/IKKε: Kinase inhibitors for the treatment of interferonopathies Source: Domainex URL: [Link]
-
Title: An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review Source: Taylor & Francis Online URL: [Link]
-
Title: Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer Source: ResearchGate URL: [Link]
-
Title: Summary of current TBK1 inhibitors Source: ResearchGate URL: [Link]
-
Title: TBK1 inhibitors: a review of patent literature (2011 – 2014) Source: Taylor & Francis Online URL: [Link]
-
Title: What are IRAK4 inhibitors and how do you quickly get the latest development progress? Source: Patsnap Synapse URL: [Link]
-
Title: Synthesis and pharmacological activities of 7-azaindole derivatives Source: ResearchGate URL: [Link]
-
Title: Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma Source: PubMed URL: [Link]
-
Title: Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 Source: ResearchGate URL: [Link]
-
Title: An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review Source: PubMed URL: [Link]
-
Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors Source: PubMed Central URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: PubMed Central URL: [Link]
-
Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL: [Link]
-
Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease Source: PubMed URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. TBK1 and IKKε Inhibitors | Inflammatory Disease Treatments | Domainex [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides in Modern Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a cornerstone in the design of a multitude of kinase inhibitors and other targeted therapeutics. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, offering multiple points for chemical modification to fine-tune biological activity, selectivity, and pharmacokinetic properties. This guide focuses specifically on the 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide core, a subclass that has demonstrated significant potential in the development of potent and selective inhibitors for a range of therapeutic targets, including but not limited to, Janus kinases (JAKs), Glycogen Synthase Kinase-3β (GSK-3β), and Phosphodiesterase 4B (PDE4B).
The strategic placement of a methyl group at the C3-position of the pyrrolo[2,3-b]pyridine core can profoundly influence the molecule's interaction with its biological target. This seemingly minor modification can impact the compound's conformation, lipophilicity, and metabolic stability, thereby modulating its overall efficacy and safety profile. The carboxamide moiety at the C2-position serves as a crucial hydrogen bonding motif and a versatile handle for introducing a wide array of substituents to explore the target's binding pocket.
This in-depth technical guide will dissect the structure-activity relationships (SAR) of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the causal relationships behind experimental design choices, present detailed methodologies, and visualize key concepts to empower the rational design of next-generation therapeutics based on this promising scaffold.
I. The Core Scaffold: Unpacking the 3-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide Framework
The foundational structure of a 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide consists of three key components, each offering distinct opportunities for SAR exploration:
-
The 3-Methyl-1H-pyrrolo[2,3-b]pyridine Core: This bicyclic heteroaromatic system is the heart of the molecule. The nitrogen atom in the pyridine ring and the pyrrole nitrogen act as key interaction points. The methyl group at the C3-position is a critical determinant of selectivity and potency.
-
The C2-Carboxamide Linker: This amide bond provides a rigid connection to the side chain and participates in crucial hydrogen bonding interactions with the target protein.
-
The Amide Substituent (R-group): The nature of the R-group is highly variable and is a primary driver of potency and selectivity. This is where the molecule is tailored to fit the specific contours and properties of the target's binding site.
Caption: The JAK-STAT signaling pathway and the inhibitory action of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
IV. Experimental Protocols
The following protocols provide a generalized framework for the synthesis and biological evaluation of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides. Researchers should optimize conditions for their specific compounds and targets.
A. General Synthesis Scheme
The synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides typically follows a multi-step sequence starting from a commercially available 7-azaindole derivative.
Caption: A generalized synthetic workflow for 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Step-by-Step Methodology:
-
C3-Methylation of the 1H-pyrrolo[2,3-b]pyridine Core:
-
A suitable starting material, such as 1H-pyrrolo[2,3-b]pyridine, is protected at the N1 position (e.g., with a tosyl group).
-
The protected intermediate is then subjected to a directed metallation-alkylation sequence. Treatment with a strong base like n-butyllithium followed by quenching with an electrophilic methyl source (e.g., methyl iodide) introduces the methyl group at the C3 position.
-
Deprotection of the N1 position yields the 3-methyl-1H-pyrrolo[2,3-b]pyridine core.
-
-
C2-Carboxylation:
-
The 3-methyl-1H-pyrrolo[2,3-b]pyridine is again protected at N1.
-
Directed lithiation at the C2 position followed by quenching with carbon dioxide (dry ice) and subsequent acidic workup affords the 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
-
-
Amide Coupling:
-
The carboxylic acid from the previous step is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride). [1] * The activated acid is then reacted with the desired primary or secondary amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to yield the final 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. [1] * Purification is typically achieved by column chromatography or recrystallization.
-
B. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the in vitro potency (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a multi-well plate, add a small volume of the diluted test compound or DMSO (for control).
-
Add the kinase to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
V. Conclusion and Future Directions
The 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors of various therapeutic targets. The SAR landscape, while complex, offers clear guidance for medicinal chemists. The C3-methyl group appears to be a favorable substituent for enhancing potency and modulating the conformational properties of the molecule. The C4 and C5 positions on the pyridine ring are key for fine-tuning interactions with the target, while the C2-carboxamide side chain provides the primary means of achieving high potency and selectivity.
Future efforts in this area will likely focus on:
-
Exploring Novel C2-Amide Substituents: The design and synthesis of novel, diverse R-groups for the C2-carboxamide will continue to be a major driver of innovation.
-
Fine-Tuning Selectivity: Achieving selectivity for a specific kinase within a family remains a significant challenge. Subtle modifications to the core and side chain will be crucial for developing highly selective inhibitors.
-
Optimizing ADME Properties: Early consideration of absorption, distribution, metabolism, and excretion (ADME) properties is essential for translating potent inhibitors into viable drug candidates.
This guide provides a solid foundation for researchers working with 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamides. By understanding the intricate structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.
VI. References
-
Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., ... & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of medicinal chemistry, 52(14), 4380–4390.
-
Park, E., Lee, S. J., Moon, H., Park, J., Jeon, H., Hwang, J. S., ... & Choi, S. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of medicinal chemistry, 64(2), 958–979.
-
Metwally, K., Abo-Dya, N., El-Damasy, A. K., & Eweas, A. F. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(3), 352-358.
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry, 64(2), 958-979.
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2025). European Journal of Medicinal Chemistry, 285, 116209.
-
Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(3), 352-358.
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). Journal of the Mexican Chemical Society, 62(3), 1-11.
-
In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors. (2022). RSC Advances, 12(43), 28035-28049.
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (2023). Bioorganic Chemistry, 138, 106649.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(3), 352-358.
-
Liang, K., Qin, W., & Zhang, Y. (2025). Graphical representation of JAK-STAT signaling pathway and therapeutic compounds suppressing it through the inhibition of one or several members of the family. PLOS ONE.
-
Lashgari, N., Roudsari, N. M., Momtaz, S., Sathyapalan, T., & Sahebkar, A. (2021). A simplified diagrammatic representation of the JAK-STAT pathway. Journal of Neuroimmunology, 360, 577715.
-
SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic workflow is summarizing the virtual screening of kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Workflow Schematic representation of workflow for inhibitor screening, docking and simulation. Retrieved from [Link]
Sources
Spectroscopic Characterization of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: A Technical Guide
Introduction
3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid belongs to the pyrrolopyridine family, which are core structures in many biologically active compounds. The accurate characterization of such molecules is paramount for their application in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and purity of these compounds. This guide will provide a detailed, predicted analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for the title compound.
Molecular Structure and Predicted Spectroscopic Workflow
The structure of this compound, also known as 3-methyl-7-azaindole-2-carboxylic acid, is presented below. The numbering convention used throughout this guide is also indicated.
The acquisition of a comprehensive spectroscopic dataset for this molecule would typically follow the workflow outlined below. The choice of solvents and techniques is critical for obtaining high-quality, interpretable data.
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, the N-H proton of the pyrrole ring, the carboxylic acid proton, and the methyl group protons. The choice of DMSO-d₆ as a solvent is crucial as it allows for the observation of exchangeable protons (NH and COOH).
Rationale for Chemical Shift Predictions:
-
Aromatic Protons (H4, H5, H6): The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the nitrogen atom and the fused pyrrole ring. Based on data for related 7-azaindole derivatives, these protons are expected in the aromatic region.
-
Methyl Protons (3-CH₃): The methyl group at the C3 position of the pyrrole ring is anticipated to appear as a singlet in the upfield region.
-
NH Proton (H1): The pyrrole N-H proton typically appears as a broad singlet at a downfield chemical shift, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.
-
COOH Proton: The carboxylic acid proton is highly deshielded and is expected to appear as a very broad singlet at a significantly downfield chemical shift.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (NH) | ~12.0 | br s | 1H |
| H4 | ~8.2 | dd | 1H |
| H5 | ~7.2 | dd | 1H |
| H6 | ~8.0 | dd | 1H |
| 3-CH₃ | ~2.5 | s | 3H |
| COOH | ~13.0 | br s | 1H |
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the carbons in the heterocyclic rings are predicted based on the known effects of nitrogen and the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~145 |
| C3 | ~115 |
| C3a | ~128 |
| C4 | ~148 |
| C5 | ~118 |
| C6 | ~130 |
| C7a | ~149 |
| 3-CH₃ | ~12 |
| COOH | ~165 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to the O-H and C=O stretching of the carboxylic acid group, the N-H stretching of the pyrrole ring, and C-H and C=C/C=N stretching of the aromatic system.
Rationale for IR Peak Predictions:
-
O-H Stretch (Carboxylic Acid): A very broad absorption is expected due to strong hydrogen bonding between the carboxylic acid moieties.[1]
-
N-H Stretch: A sharp to moderately broad peak is anticipated for the pyrrole N-H stretch.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is characteristic of the carbonyl group in a carboxylic acid.[1]
-
C=C and C=N Stretches: Multiple bands are expected in the fingerprint region corresponding to the vibrations of the fused aromatic rings.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H (Pyrrole) | 3400 - 3300 | Medium, Sharp |
| C-H (Aromatic/Methyl) | 3100 - 2850 | Medium to Weak |
| C=O (Carboxylic Acid) | 1720 - 1680 | Strong, Sharp |
| C=C / C=N (Aromatic) | 1620 - 1450 | Medium to Strong |
Table 3: Predicted Characteristic IR Absorptions
Predicted Mass Spectrometry (MS)
Electron Spray Ionization (ESI) would be a suitable method for the analysis of this polar molecule. Both positive and negative ion modes should be considered. The molecular weight of this compound (C₉H₈N₂O₂) is 176.17 g/mol .
-
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ is expected at m/z 177.
-
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ is expected at m/z 175.
Predicted Fragmentation Pattern:
The fragmentation in the mass spectrometer will likely proceed through characteristic losses from the molecular ion. The carboxylic acid group is a primary site for fragmentation.
A significant fragmentation pathway is the loss of water (18 Da) from the protonated molecule, and the loss of carbon dioxide (44 Da) or formic acid (46 Da) are also plausible fragmentation routes for carboxylic acids.[2]
Conclusion
This technical guide provides a comprehensive predicted spectroscopic dataset for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this important heterocyclic compound in the absence of published experimental data. The predicted data presented in the tables and figures should be considered as a strong starting point for the analysis of experimentally obtained spectra.
References
-
Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors
Introduction: Targeting PDE4B for Inflammatory and Neurological Disorders
Phosphodiesterase 4B (PDE4B) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the hydrolysis of cyclic AMP (cAMP), a key second messenger.[1][2] The targeted inhibition of PDE4B has emerged as a promising therapeutic strategy for a range of debilitating conditions, including chronic inflammatory diseases like asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD), as well as neurological and psychiatric disorders such as depression and schizophrenia.[1][3] By inhibiting PDE4B, intracellular cAMP levels are elevated, leading to the activation of protein kinase A (PKA) and other downstream effectors. This cascade ultimately suppresses the release of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, from immune cells, thereby mitigating the inflammatory response.[1][4]
The 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold has been identified as a promising core structure for the development of potent and selective PDE4B inhibitors.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors. The protocols herein are designed to be robust and reproducible, providing a solid foundation for the discovery and development of next-generation PDE4B-targeted therapeutics.
Signaling Pathway of PDE4B Inhibition
The mechanism of action of PDE4B inhibitors involves the modulation of the cAMP signaling pathway. The following diagram illustrates the central role of PDE4B and the therapeutic effect of its inhibition.
Caption: General Synthetic Workflow.
Protocol 1: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This protocol is adapted from established methods for the synthesis of 7-azaindole derivatives. [7][8][9] Materials:
-
2-Amino-3-methylpyridine
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-3-methylpyridine in absolute ethanol.
-
Add sodium ethoxide to the solution and stir at room temperature for 30 minutes.
-
Add diethyl oxalate dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Materials:
-
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Suspend ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of NaOH and heat the mixture to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Protocol 3: General Procedure for the Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives
This procedure is based on standard amide coupling reactions. [5][10] Materials:
-
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
-
Substituted amine (e.g., 3,3-difluoroazetidine hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in anhydrous DMF under an inert atmosphere, add EDCI and HOBt. Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted amine and DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.
Biological Evaluation of PDE4B Inhibitory Activity
The biological activity of the synthesized compounds is assessed through a series of in vitro assays to determine their potency and selectivity as PDE4B inhibitors.
Protocol 4: PDE4B Enzymatic Assay
This protocol describes a fluorescence polarization (FP)-based assay for measuring PDE4B activity. [11] Materials:
-
Recombinant human PDE4B1 enzyme
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
PDE assay buffer
-
Binding Agent (phosphate-binding nanobeads)
-
Test compounds and reference inhibitor (e.g., Rolipram)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in PDE assay buffer containing a final DMSO concentration not exceeding 1%.
-
In a 384-well microplate, add the diluted compounds.
-
Add the PDE4B1 enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding the cAMP-FAM substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the enzymatic reaction by adding the Binding Agent.
-
Incubate for an additional 30 minutes to allow for binding.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Protocol 5: Cell-Based cAMP Assay
This protocol utilizes a CRE-luciferase reporter gene assay to measure changes in intracellular cAMP levels in response to PDE4B inhibition. [3][12] Materials:
-
HEK293 cells
-
PDE4B1 expression vector
-
CRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
Forskolin
-
Test compounds and reference inhibitor (e.g., Rolipram)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293 cells with the PDE4B1 expression vector and the CRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds or reference inhibitor for 30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production and incubate for 4-6 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 values for each compound.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, highlighting the impact of substitutions on PDE4B inhibitory activity. [5]
| Compound | R Group | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Selectivity (PDE4D/PDE4B) |
|---|---|---|---|---|
| 11a | Cyclopropyl | 0.85 | >10 | >11.8 |
| 11b | Cyclobutyl | 0.56 | >10 | >17.9 |
| 11c | Cyclopentyl | 0.23 | 2.5 | 10.9 |
| 11d | Cyclohexyl | 0.48 | 5.1 | 10.6 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | 0.84 | 6.0 |
| Rolipram | - | 0.11 | 0.25 | 2.3 |
Key SAR Insights:
-
The size and hydrophobicity of the R group on the carboxamide nitrogen significantly influence PDE4B inhibitory activity and selectivity over PDE4D. [5]* Small aliphatic cyclic groups are well-tolerated, with the cyclopentyl group (11c) showing potent inhibition. [5]* Introduction of a 3,3-difluoroazetidine ring (11h) resulted in the most potent compound in this series, with a PDE4B IC50 of 0.14 µM and 6-fold selectivity over PDE4D. [5]This highlights the favorable interactions of the fluorinated substituent within the enzyme's active site.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a promising starting point for the development of novel PDE4B inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of these compounds. The SAR data indicates that modifications to the carboxamide substituent can significantly impact potency and selectivity. Future optimization efforts could focus on exploring a wider range of substituents at this position to further enhance PDE4B inhibition and improve drug-like properties. The lead compound, 11h, with its potent PDE4B inhibition and significant inhibition of TNF-α release, serves as an excellent candidate for further preclinical development for the treatment of inflammatory and central nervous system diseases. [5][6]
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
What are PDE4B modulators and how do they work?. (2024-06-25). [Link]
-
PDE4B Cell-Based Activity Assay Kit. BPS Bioscience. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Center for Biotechnology Information. [Link]
-
The regulatory role of PDE4B in the progression of inflammatory function study. National Center for Biotechnology Information. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. National Center for Biotechnology Information. [Link]
-
Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response. MDPI. [Link]
-
Phosphodiesterase 4 and its inhibitors in inflammatory diseases. ResearchGate. [Link]
-
The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers. [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Center for Biotechnology Information. [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. ResearchGate. [Link]
-
Phosphodiesterase (PDE) Cell-Based Screening Services. BPS Bioscience. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
PDE4B Phoshodiesterase Assay Service. Reaction Biology. [Link]
-
ELISA Kit for Phosphodiesterase 4B, cAMP Specific (PDE4B). Aspira Scientific. [Link]
-
Selective Phosphodiesterase 4B Inhibitors: A Review. National Center for Biotechnology Information. [Link]
-
PDE4B1 Assay Kit. BPS Bioscience. [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. CORE. [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.. DTIC. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. MDPI. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
-
Synthesis and Structure-Activity Relationship of N-arylrolipram Derivatives as Inhibitors of PDE4 Isozymes. PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information. [Link]
Sources
- 1. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 2. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Note: A Guide to Utilizing 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in Kinase Inhibitor Screening
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, they have become one of the most important target classes for modern drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a foundational scaffold in kinase inhibitor screening campaigns. We delve into the scientific rationale underpinning the potential of this molecule, centered on its 7-azaindole core, a privileged scaffold in kinase inhibition.[1][2][3] This document offers detailed, field-proven protocols for both biochemical and cell-based screening assays, guidance on data interpretation, and a forward-looking perspective on subsequent steps in the drug discovery pipeline.
The Scientific Rationale: The 7-Azaindole Privileged Scaffold
The majority of small-molecule kinase inhibitors are designed to be ATP-competitive, binding to the highly conserved ATP-binding site located in the cleft between the N- and C-terminal lobes of the kinase catalytic domain.[1][4] A crucial interaction for these inhibitors is the formation of hydrogen bonds with the "hinge region," a flexible segment of amino acids that connects the two lobes.
The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, has emerged as a superior "hinge-binding" motif.[2][5] Its unique structure allows it to act as a bioisostere for the purine ring of adenine (a component of ATP), enabling it to form two critical hydrogen bonds with the kinase hinge:
-
The pyridine N7 atom acts as a hydrogen bond acceptor .
-
The pyrrole N1-H group acts as a hydrogen bond donor .
This bidentate hydrogen bonding interaction, which is not as readily achieved by a traditional indole scaffold, provides a strong anchor for the inhibitor, often translating into high binding affinity and potent enzymatic inhibition.[2][5] The success of this scaffold is exemplified by the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a simple 7-azaindole fragment.[1][4]
The subject of this guide, This compound , incorporates this privileged 7-azaindole core. The substituents at the 2- and 3-positions serve as key vectors for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity. The carboxylic acid group can be used to explore interactions with solvent or form additional hydrogen bonds, while the methyl group can probe small hydrophobic pockets.
Figure 1: Conceptual diagram of the bidentate hydrogen bonding between the 7-azaindole scaffold and the kinase hinge region.
Compound Profile and Handling
Before initiating any screening protocol, it is essential to characterize and properly handle the compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-methyl-7-azaindole-2-carboxylic acid |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Typical Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO; sparingly soluble in methanol |
Protocol for Stock Solution Preparation:
-
Primary Stock (10 mM): Carefully weigh the required amount of solid compound. Add pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Example: To make 1 mL of a 10 mM stock, dissolve 1.76 mg of the compound in 1 mL of DMSO.
-
-
Solubilization: Vortex thoroughly for 2-5 minutes. Gentle warming in a 37°C water bath may be required to ensure complete dissolution.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.
Protocol: Biochemical Kinase Inhibition Assay
This protocol describes a robust, high-throughput method for determining a compound's half-maximal inhibitory concentration (IC₅₀) against a purified kinase using a luminescence-based assay that quantifies ADP production. The ADP-Glo™ Kinase Assay is a common example of this format.[6]
Principle: Kinase activity consumes ATP, producing ADP. The assay first terminates the kinase reaction and depletes the remaining ATP. Subsequently, a detection reagent converts the generated ADP back into ATP, which is then used by a luciferase to produce a light signal directly proportional to the initial kinase activity.[6][7]
Figure 2: Workflow for a luminescence-based biochemical kinase assay.
Step-by-Step Methodology:
-
Compound Dilution Plate Preparation (384-well format): a. Prepare a serial dilution of the this compound stock solution. Start with a high concentration (e.g., 100 µM) and perform 1:3 dilutions in DMSO across 10 points. b. Include DMSO-only wells for the "No Inhibition" (100% activity) control and a known inhibitor for the target kinase as a "Maximum Inhibition" (positive) control. c. Transfer a small volume (e.g., 100 nL) of the compound dilutions and controls to a white, opaque 384-well assay plate.
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate mixture in the appropriate kinase reaction buffer. The final concentrations of kinase and substrate must be optimized for the specific enzyme, often near the Kₘ for the substrate.[8] b. Add 5 µL of the 2X Kinase/Substrate mixture to each well of the assay plate containing the pre-spotted compounds. c. Mix briefly on a plate shaker and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Prepare a 2X ATP solution. The concentration should be at or near the apparent Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[9] e. Add 5 µL of the 2X ATP solution to all wells to initiate the reaction. f. Mix the plate and incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.
-
ADP Detection: a. Following the manufacturer's protocol (e.g., for ADP-Glo™), add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mix. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Read the luminescence on a compatible plate reader. b. Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition)) c. Determine IC₅₀: Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Protocol: Cell-Based Kinase Inhibition Assay
Cell-based assays are crucial for validating biochemical hits in a more physiologically relevant environment, assessing factors like cell permeability and engagement with the target in its native state.[10] This protocol outlines a method to measure the inhibition of a specific kinase signaling pathway by quantifying the phosphorylation of a direct downstream substrate via Western Blot.
Principle: An active kinase phosphorylates its specific substrates within the cell. If an inhibitor successfully enters the cell and engages its target kinase, the phosphorylation level of the downstream substrate will decrease. This change can be detected using a phospho-specific antibody.
Figure 3: Workflow for a cell-based kinase inhibition assay using Western Blot.
Step-by-Step Methodology:
-
Cell Culture and Treatment: a. Select a cell line where the target kinase and its signaling pathway are known to be active. b. Seed the cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. c. The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or a DMSO vehicle control. d. Incubate for the desired treatment time (typically 1-4 hours). e. If the pathway is not basally active, stimulate all wells (except a negative control) with the appropriate ligand (e.g., a growth factor) for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis and Protein Quantification: a. Place plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. d. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube. g. Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: a. Normalize all samples by diluting them with lysis buffer and sample buffer to the same final protein concentration (e.g., 20 µg per lane). b. Denature the samples by boiling at 95°C for 5 minutes. c. Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-STAT3) overnight at 4°C. g. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. After imaging, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate. b. Finally, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. c. Quantify the band intensities using densitometry software. d. For each sample, normalize the phospho-substrate signal to the total substrate signal, and then normalize this ratio to the loading control. e. Compare the normalized phospho-signal in the compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
Data Interpretation and Next Steps
-
Biochemical vs. Cellular Potency: It is common for the cellular IC₅₀ (or EC₅₀) to be higher than the biochemical IC₅₀. This difference can be attributed to factors like cell membrane permeability, compound efflux, protein binding in the cell culture medium, and the high intracellular concentration of ATP (1-5 mM) which provides more competition for the inhibitor.[11]
-
Selectivity Profiling: A critical step in early drug discovery is to assess the inhibitor's selectivity. The compound should be screened against a broad panel of kinases to identify potential off-target activities.[12][13] High selectivity is often desirable to minimize side effects.
-
Lead Optimization: If this compound shows promising activity and a good selectivity profile, the next phase involves medicinal chemistry efforts. By synthesizing analogues with modifications at the methyl and carboxylic acid positions, researchers can perform SAR studies to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
By employing the rationale and protocols outlined in this guide, researchers can effectively leverage this compound as a valuable starting point for the discovery and development of novel kinase inhibitors.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link][1]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link][4]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link][14]
-
Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link][12]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link][8]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link][10]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
-
Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934. [Link]
-
Vasta, V., et al. (2018). Quantitative, real-time monitoring of intracellular target engagement using NanoBRET. Nature Communications, 9(1), 1-13. [Link]
-
Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link][9]
-
Bohnsack, R. N., & Ni, Z. J. (2019). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Society Transactions, 47(6), 1839-1850. [Link][13]
-
Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. books.rsc.org [books.rsc.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
Application Note: High-Efficiency Amide Coupling of 3-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid
Introduction: The Significance of the 7-Azaindole Scaffold
The 3-methyl-1H-pyrrolo[2,3-b]pyridine, commonly known as 3-methyl-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives are integral to numerous clinically relevant molecules, particularly kinase inhibitors, owing to the scaffold's ability to act as a bioisostere of indole, which can enhance aqueous solubility and bioavailability.[1][2] The synthesis of amide derivatives from the corresponding 2-carboxylic acid is a cornerstone of structure-activity relationship (SAR) studies, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]
However, the amide coupling of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is not always trivial. The electron-rich nature of the bicyclic system and the potential for side reactions necessitate carefully optimized protocols. This guide provides a detailed examination of the underlying principles, a comparison of robust coupling methodologies, and field-tested protocols to ensure reproducible, high-yield synthesis of the target carboxamides.
Mechanistic Considerations and Reagent Selection
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the reaction requires the activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic acylating agent that is readily attacked by the amine nucleophile.[5]
The choice of coupling reagent is critical and depends on the specific substrates, particularly the nucleophilicity of the amine and the steric hindrance around the reaction centers. For a substrate like this compound, two classes of reagents have demonstrated high efficacy: uronium/aminium salts and carbodiimides .
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side products.[6] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea intermediate. The presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety within the HATU structure is particularly advantageous as it forms an active ester that is less prone to racemization and highly reactive.[7][8]
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[7] While effective, this intermediate can sometimes undergo an undesirable intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the reaction. To mitigate this and increase efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always included.[8][9][10] HOBt traps the O-acylisourea intermediate to form an active HOBt-ester, which is more stable to rearrangement but still highly reactive towards the amine.[8][9] This EDC/HOBt system is a cost-effective and widely used method for a broad range of substrates.[11]
Optimizing Key Experimental Parameters
Successful amide coupling hinges on the careful control of several key parameters:
-
Base Selection: A sterically hindered, non-nucleophilic tertiary amine is essential. N,N-Diisopropylethylamine (DIPEA) is the preferred choice over simpler amines like triethylamine (TEA). DIPEA is sufficiently basic to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the reaction, but its steric bulk prevents it from competing with the primary/secondary amine as a nucleophile.[6]
-
Solvent: A polar, aprotic solvent is required to dissolve the starting materials and reagents. N,N-Dimethylformamide (DMF) is the most common and effective solvent for these reactions due to its high polarity and solvating power.[7][11] Dichloromethane (DCM) can also be used, particularly in EDC-mediated couplings.[12]
-
Stoichiometry: Typically, a slight excess of the coupling reagent (1.1-1.5 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid is used to drive the reaction to completion. The base is usually added in greater excess (2-3 equivalents) to ensure complete neutralization.
-
Temperature and Reaction Time: Most modern amide couplings proceed efficiently at room temperature (20-25 °C). Reaction times can vary from 30 minutes to overnight, and progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparative Overview of Coupling Protocols
The choice of protocol often depends on reagent availability, cost, and the specific amine being coupled. Below is a summary of the two recommended protocols.
| Parameter | Protocol 1: HATU Coupling | Protocol 2: EDC/HOBt Coupling |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None (HOAt is part of HATU) | HOBt |
| Base | DIPEA | DIPEA or Et3N |
| Solvent | DMF | DMF or DCM |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 4 - 16 hours |
| Work-up | Aqueous wash | Aqueous wash |
| Byproducts | Tetramethylurea (water-soluble) | EDC-urea (water-soluble) |
| Advantages | High efficiency, fast, low epimerization | Cost-effective, readily available reagents |
| Disadvantages | Higher cost | Slower, potential for N-acylurea side product |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for its speed and high yields, especially with less reactive amines.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.2 eq), followed by HATU (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 eq) to the stirring solution. A mild exotherm may be observed.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This is a classic, reliable method suitable for a wide range of amines.
Materials:
-
This compound
-
Amine of interest
-
EDC·HCl
-
HOBt
-
DIPEA
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M).
-
Add the amine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours (or overnight).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate (if using DMF) or more DCM.
-
Wash the organic layer sequentially with 1M HCl (1x, to remove excess base), saturated aqueous NaHCO₃ (2x, to remove HOBt and unreacted acid), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Experimental Workflow
The following diagram outlines the general workflow for the amide coupling, work-up, and purification process.
Caption: General workflow for amide coupling of 3-methyl-7-azaindole-2-carboxylic acid.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available at: [Link]
-
Challenges and Breakthroughs in Selective Amide Activation. PMC, NIH. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
EDC-HOBt Amide coupling workup help. Reddit r/Chempros. Available at: [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available at: [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
amide coupling help. Reddit r/Chempros. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC, PubMed Central. Available at: [Link]
-
NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids. ResearchGate. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC, PubMed Central. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. hepatochem.com [hepatochem.com]
- 6. growingscience.com [growingscience.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Study of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of 7-Azaindole Scaffolds in Oncology Research
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has garnered significant attention in medicinal chemistry and oncology due to its versatile biological activities. As a bioisostere of adenine, this heterocyclic structure is a key component in numerous ATP-competitive kinase inhibitors.[1] Derivatives of this scaffold have demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of cancer cell lines, establishing them as promising candidates for targeted cancer therapy.[2][3] This document provides a detailed guide on the potential applications and experimental protocols for investigating a specific derivative, 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, in cancer cell line studies. While specific data for this particular compound is emerging, the methodologies and mechanistic insights are drawn from the broader, well-established class of 7-azaindole-based anticancer agents.
Predicted Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit several critical kinases involved in cancer cell proliferation, survival, and metastasis. The introduction of a carboxylic acid at the 2-position and a methyl group at the 3-position of the 7-azaindole core suggests that this compound may function as a competitive inhibitor at the ATP-binding site of various kinases. Potential targets include, but are not limited to, the PI3K/AKT/mTOR, MAPK/ERK, and FGFR signaling pathways, all of which are frequently dysregulated in human cancers.[3][4][5][6]
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[3] Similarly, the RAF-MEK-ERK (MAPK) cascade plays a crucial role in transmitting mitogenic signals from receptor tyrosine kinases to the nucleus, thereby controlling cell proliferation and differentiation. Fibroblast growth factor receptors (FGFRs) are another class of receptor tyrosine kinases whose aberrant activation is implicated in various malignancies.[5][6] The potential of this compound to modulate these pathways makes it a compelling subject for cancer cell line investigations.
Figure 1: Potential signaling pathways targeted by this compound.
Experimental Protocols for In Vitro Evaluation
The following protocols provide a framework for the systematic evaluation of this compound in cancer cell line studies. It is imperative to include appropriate positive and negative controls in all assays.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colorectal cancer)[4][7]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clear comparison.
Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| A549 | Lung Cancer | 8.5 |
| MCF-7 | Breast Cancer | 12.2 |
| HCT116 | Colorectal Cancer | 6.8 |
| PC-3 | Prostate Cancer | 15.4 |
| HepG2 | Liver Cancer | 9.7 |
digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];start [label="Start: Select Cancer\nCell Lines", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; viability [label="Protocol 1:\nCell Viability Assay (MTT)\nDetermine IC50", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Protocol 2:\nApoptosis Assay\n(Annexin V/PI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_cycle [label="Protocol 3:\nCell Cycle Analysis\n(PI Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Mechanism of Action:\nWestern Blot for\nKey Signaling Proteins\n(e.g., p-ERK, p-AKT)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="Conclusion:\nEvaluate Anticancer\nPotential", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> viability; viability -> apoptosis; viability -> cell_cycle; apoptosis -> western_blot; cell_cycle -> western_blot; western_blot -> end; }
Figure 2: A typical experimental workflow for evaluating a novel compound in cancer cell lines.
References
- Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole deriv
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
- Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine deriv
- New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [No Source Found].
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
Sources
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for Pyrrolo[2,3-b]pyridine Derivatives
Abstract
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors targeting a range of clinically relevant proteins.[1][2] Its structural resemblance to adenine has made it a particularly fruitful starting point for the development of ATP-competitive kinase inhibitors.[2] The successful translation of these scaffolds from initial hits to clinical candidates is critically dependent on robust and efficient high-throughput screening (HTS) campaigns. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of HTS assays tailored for the discovery and characterization of novel pyrrolo[2,3-b]pyridine derivatives. We will explore the causality behind experimental choices for both biochemical and cell-based assay formats, provide detailed, field-proven protocols, and emphasize the principles of a self-validating experimental design to ensure data integrity and accelerate the drug discovery pipeline.
The Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Kinase Inhibition
The pyrrolo[2,3-b]pyridine core is a bioisostere of purine and has been successfully employed to target a wide array of protein kinases by interacting with the highly conserved hinge region of the ATP-binding pocket.[2][3] This interaction typically involves the formation of one or more hydrogen bonds between the pyridine nitrogen and the pyrrole N-H group of the scaffold and the backbone amide groups of the kinase hinge. This foundational binding motif has led to the development of inhibitors for targets such as Janus Kinase 1 (JAK1), Fibroblast Growth Factor Receptor (FGFR), Trafalgar-related NCK-interacting kinase (TNIK), and BRAF.[3][4][5][6]
Given the prevalence of this scaffold in kinase inhibitor discovery, this guide will focus primarily on HTS assays designed to interrogate kinase activity. However, the principles and methods described are broadly applicable to other potential targets of this versatile chemical series, such as phosphodiesterases or other ATP-dependent enzymes.[7]
Strategic Assay Selection: Biochemical vs. Cell-Based Approaches
The initial choice of an HTS assay format is a critical decision that influences the entire screening cascade. The decision between a biochemical (target-based) and a cell-based (phenotypic or target-engagement) approach depends on the specific goals of the screening campaign.
-
Biochemical Assays: These assays utilize purified, recombinant proteins to directly measure the enzymatic activity of the target and its modulation by test compounds. They are ideal for primary HTS of large compound libraries due to their simplicity, high throughput, and lower cost.[8] They provide a direct measure of target inhibition, which is essential for establishing a structure-activity relationship (SAR).
-
Cell-Based Assays: These assays measure the effect of a compound on a biological process within a living cell. This can range from target-specific readouts, such as the inhibition of substrate phosphorylation, to broader phenotypic outcomes like apoptosis or inhibition of cell proliferation.[9][10][11] While more complex, cell-based assays provide crucial information on cell permeability, off-target effects, and potential cytotoxicity early in the discovery process.
A well-designed screening cascade often employs a biochemical assay for the primary screen, followed by a cell-based secondary assay to confirm on-target activity in a more physiologically relevant context.
Caption: A typical HTS workflow for identifying novel inhibitors.
Biochemical HTS Assays: Measuring Direct Target Inhibition
Biochemical assays are the workhorses of primary screening. For kinase targets, these assays typically monitor the consumption of ATP or the formation of the phosphorylated product.
Fluorescence Polarization (FP) Assay
Principle of Operation: FP is a homogeneous assay technology that measures changes in the apparent molecular weight of a fluorescent probe (tracer).[12] In the context of a kinase competition assay, a fluorescently labeled ligand (e.g., a derivative of a known inhibitor or a tracer that binds to the ATP pocket) is incubated with the target kinase. This complex, being large, tumbles slowly in solution and emits highly polarized light. When a test compound displaces the tracer from the kinase, the small, unbound tracer tumbles rapidly, resulting in a decrease in fluorescence polarization.[13][14] This method is robust, highly amenable to HTS, and has been successfully used to identify inhibitors for a variety of kinases.[12][13]
Detailed Protocol: FP-Based Kinase Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Rationale: This buffer composition provides a stable environment for most kinases, with MgCl₂ being a critical cofactor.
-
Kinase Stock: Prepare a concentrated stock of the purified kinase in assay buffer. The final concentration used in the assay should be optimized to yield a robust signal window (typically in the low nM range).
-
Tracer Stock: Prepare a concentrated stock of the fluorescent tracer in DMSO. The final concentration should be at or below its Kd for the target kinase to ensure sensitivity.[14]
-
Compound Plates: Prepare serial dilutions of the pyrrolo[2,3-b]pyridine derivatives in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Using an acoustic dispenser, transfer 25-50 nL of compound solution from the compound plates to a low-volume, black, 384-well assay plate.
-
Add 5 µL of kinase solution (2X final concentration) to all wells.
-
Add 5 µL of tracer solution (2X final concentration) to all wells. Note: For competition assays, ATP is not required.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light. Rationale: The incubation time should be sufficient to reach binding equilibrium.
-
Measure fluorescence polarization on a suitable plate reader (e.g., PerkinElmer EnVision) using appropriate excitation and emission filters for the chosen fluorophore.[15]
-
-
Data Analysis and Quality Control:
-
Calculate percent inhibition relative to high (tracer only) and low (tracer + saturating concentration of a known inhibitor) controls.
-
Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine IC₅₀ values.
-
The assay robustness should be continuously monitored using the Z'-factor. A Z' value between 0.5 and 1.0 is indicative of an excellent assay.[14]
-
| Parameter | Typical Range | Rationale |
| Final Kinase Conc. | 1 - 20 nM | Determined by titration to achieve ~80% of max polarization signal. |
| Final Tracer Conc. | 1 - 10 nM | Should be ≤ Kd for optimal competition. |
| Final DMSO Conc. | < 1% | High DMSO concentrations can denature enzymes.[13][14] |
| Incubation Time | 60 - 120 min | Must be sufficient to reach binding equilibrium. |
| Z'-Factor | > 0.5 | Ensures a statistically robust separation between positive and negative controls.[14] |
| Table 1: Key parameters for FP-based kinase assay optimization. |
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle of Operation: AlphaLISA is a bead-based, no-wash immunoassay that measures the interaction of molecules in close proximity.[16][17] For a kinase assay, a biotinylated substrate peptide and a specific antibody recognizing the phosphorylated version of that substrate are used. The kinase reaction is performed, and then AlphaLISA beads are added. Streptavidin-coated "Donor" beads bind the biotinylated substrate, while antibody-conjugated "Acceptor" beads bind the phospho-specific primary antibody. If the substrate is phosphorylated, the Donor and Acceptor beads are brought into proximity (<200 nm).[17] Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[16] Inhibitors of the kinase prevent substrate phosphorylation, thus no signal is generated.
Caption: Workflow of an AlphaLISA assay for kinase inhibitor screening.
Detailed Protocol: AlphaLISA Kinase Inhibition Assay
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Kinase, Substrate, ATP: Prepare 2X or 4X stocks as required by the specific protocol. ATP concentration should be at or near the Km for the enzyme to facilitate the identification of competitive inhibitors.
-
Stop Solution: 10 mM EDTA in AlphaLISA buffer. Rationale: EDTA chelates Mg²⁺, stopping the kinase reaction.
-
Detection Mix: Prepare a mix of AlphaLISA Acceptor beads and Streptavidin-Donor beads in the manufacturer-recommended buffer.
-
-
Assay Procedure (384-well format):
-
Dispense 25-50 nL of compound solution (in DMSO) into the assay plate.
-
Add 2.5 µL of 4X enzyme solution.
-
Add 2.5 µL of 4X biotinylated substrate/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at room temperature. Rationale: This allows for sufficient product formation.
-
Add 5 µL of Stop Solution.
-
Add 10 µL of the AlphaLISA bead detection mix. Note: This step should be performed under subdued lighting as the beads are light-sensitive.
-
Seal the plate, and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader (e.g., PerkinElmer EnVision).
-
-
Counter-Screening for Assay Interference:
Cell-Based HTS Assays: Probing Activity in a Biological Context
Cell-based assays are essential for validating hits from primary screens. They provide data on a compound's ability to cross the cell membrane and engage its target in a complex intracellular environment.
Cell Proliferation (Cytotoxicity) Assay
Principle of Operation: Many kinase inhibitors targeting pathways involved in cell growth, such as FGFR or BRAF, are expected to inhibit the proliferation of cancer cells that are dependent on these pathways.[3][6] Assays like the MTT or Sulforhodamine B (SRB) assay measure cell viability after a prolonged incubation period (e.g., 72 hours) with the test compounds. A reduction in signal indicates either cytotoxic (cell-killing) or cytostatic (inhibition of growth) effects.
Detailed Protocol: SRB Cell Proliferation Assay
-
Cell Plating:
-
Seed cancer cells (e.g., a cell line with a known dependency on the target kinase) in 96-well plates at a predetermined density and allow them to adhere overnight.[19]
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the pyrrolo[2,3-b]pyridine derivatives. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Cell Fixation and Staining:
-
Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Signal Quantification:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a plate shaker.
-
Read the absorbance at 510 nm on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
-
Luciferase Reporter Gene Assay
Principle of Operation: Reporter gene assays are powerful tools for monitoring the activity of specific cell signaling pathways.[20] A reporter construct is engineered containing a promoter with response elements for a transcription factor downstream of the target kinase. This promoter drives the expression of a reporter gene, typically firefly luciferase.[21] Activation of the signaling pathway leads to transcription factor activation and subsequent luciferase expression, which can be quantified by adding a substrate (luciferin) and measuring the resulting bioluminescence. Inhibitors of the pathway will reduce the luminescent signal.
Critical Caveat: Direct Luciferase Inhibition: A significant pitfall when screening heterocyclic compounds is the potential for direct inhibition of the luciferase enzyme itself. Several studies have shown that pyrrolo[2,3-b]pyridine and related scaffolds can act as potent luciferase inhibitors, leading to false-positive results in reporter assays.[22][23]
Protocol for a Self-Validating Luciferase Reporter Assay
-
Assay Setup:
-
Transfect cells with the appropriate firefly luciferase reporter construct. A co-transfection with a constitutively expressed Renilla luciferase construct is highly recommended for normalization.
-
Plate the transfected cells in 96-well white, opaque plates.
-
Treat with compounds and the appropriate stimulus to activate the pathway of interest. Incubate for 6-24 hours.
-
-
Luminescence Measurement:
-
Use a dual-luciferase reporter assay system (e.g., from Promega). This involves sequential lysis of the cells and measurement of both firefly and Renilla luciferase activity in the same well.
-
-
Mandatory Counter-Screen:
-
To invalidate false positives, every hit from the primary reporter screen must be tested in a biochemical luciferase inhibition assay.
-
Protocol: In a cell-free system, incubate recombinant firefly luciferase enzyme with the hit compound and measure the remaining enzyme activity. Compounds that inhibit the purified enzyme are likely false positives from the cell-based reporter assay.[23]
-
Hit Validation and Triage: Ensuring Data Integrity
The output of any HTS campaign will contain a mixture of true hits, false positives, and compounds with undesirable properties. A rigorous hit validation cascade is essential to focus resources on the most promising chemical matter.[24][25]
Caption: Key steps in a robust hit validation cascade.
Key Validation Steps:
-
IC₅₀ Confirmation: Re-test initial hits to confirm their potency.
-
Orthogonal Assays: Confirm activity in a secondary assay that uses a different detection technology to rule out technology-specific artifacts.[25] For example, an FP hit could be confirmed using an ADP-Glo (luminescence) kinase assay.
-
Selectivity Profiling: Screen hits against a panel of related kinases to determine their selectivity profile, a critical parameter for avoiding off-target toxicity.[26]
-
Mechanism of Inhibition Studies: For promising hits, conduct studies to determine if they are ATP-competitive, reversible, and not acting through non-specific mechanisms like aggregation.[24]
Conclusion
The pyrrolo[2,3-b]pyridine scaffold remains a highly valuable starting point for the discovery of novel therapeutics, particularly kinase inhibitors. A successful HTS campaign for this compound class requires a deep understanding of the available assay technologies and a strategic approach to their implementation and validation. By carefully selecting the appropriate biochemical and cell-based assays, optimizing their performance, and implementing a rigorous hit validation cascade that proactively screens for known liabilities such as luciferase inhibition, researchers can significantly improve the quality of hit matter and increase the probability of advancing new drug candidates into the development pipeline.
References
-
Duchowicz, P. R., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed. Available at: [Link][13]
-
Schiffer, A., et al. (n.d.). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. PubMed Central. Available at: [Link][15]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience. Available at: [Link][16]
-
Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. Available at: [Link][17]
-
Klink, T. A., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link][27]
-
Duchowicz, P. R., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH. Available at: [Link][14]
-
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. Available at: [Link][24]
-
Jameson, D. M., & Seifried, L. A. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH. Available at: [Link][12]
-
BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. BMG Labtech. Available at: [Link][18]
-
Hassan, M. I., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Nature. Available at: [Link][9]
-
Zhang, L., et al. (2016). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link][25]
-
Elkins, J. M., et al. (2016). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link][26]
-
Wang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. Available at: [Link][4]
-
Auld, D. S., et al. (2013). Identification and synthesis of substituted pyrrolo[2,3-d]pyrimidines as novel firefly luciferase inhibitors. ResearchGate. Available at: [Link][22]
-
Narva, S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Scribd. Available at: [Link][11]
-
Pal, M., et al. (2012). Pyrrolo[2,3-b]quinoxalines as inhibitors of firefly luciferase: their Cu-mediated synthesis and evaluation as false positives in a reporter gene assay. PubMed. Available at: [Link][23]
-
Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link][3]
-
ResearchGate. (n.d.). Luciferase reporter assays. A. Sequences of Ranilla/Firefly... ResearchGate. Available at: [Link][21]
-
Gallay, N., et al. (2007). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed. Available at: [Link][1]
-
Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. Available at: [Link][2]
-
Kim, J. H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: [Link][5]
-
Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link][7]
-
QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. Available at: [Link][20]
-
Abdel-Halim, H., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. Available at: [Link][6]
Sources
- 1. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 4. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Pyrrolo[2,3-b]quinoxalines as inhibitors of firefly luciferase: their Cu-mediated synthesis and evaluation as false positives in a reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 26. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid in Fragment-Based Drug Design
Introduction: Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent approach to the discovery of high-quality lead compounds.[1] This methodology hinges on the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target. The 7-azaindole scaffold, a privileged structure in medicinal chemistry, has demonstrated remarkable success as a starting point for numerous clinical candidates and approved drugs, particularly in the realm of kinase inhibitors.[2][3] This is largely attributed to its ability to act as an excellent hinge-binding motif, mimicking the hydrogen bonding interactions of the adenine core of ATP.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specific, strategically designed fragment: 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid . We will delve into its chemical rationale, synthesis, and application in a typical FBDD workflow, complete with detailed protocols for screening, validation, and initial lead optimization.
The Fragment: A Privileged Scaffold with Strategic Modifications
The choice of this compound as a primary screening fragment is a deliberate one, based on established medicinal chemistry principles.
-
The 7-Azaindole Core: As previously mentioned, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a proven pharmacophore, particularly for ATP-competitive inhibitors.[4] Its nitrogen atom at the 7-position and the pyrrole NH group provide a bidentate hydrogen bond donor-acceptor pattern that effectively engages the hinge region of many kinases.[2]
-
The 2-Carboxylic Acid: The carboxylic acid moiety serves multiple strategic purposes. It can act as a hydrogen bond acceptor or donor, forming additional interactions with the target protein.[5] Furthermore, it provides a crucial handle for synthetic elaboration, allowing for the straightforward generation of amide libraries to explore the surrounding chemical space during lead optimization.
-
The 3-Methyl Group: The methyl group at the 3-position is not merely a placeholder. It serves to probe a specific pocket adjacent to the hinge-binding region. Its presence can enhance binding affinity through favorable van der Waals interactions and can provide valuable structure-activity relationship (SAR) data early in the discovery process.
Physicochemical Properties and Ligand Efficiency
For a fragment to be successful, it must possess favorable physicochemical properties that adhere to the "Rule of Three" and exhibit high ligand efficiency (LE).[6]
| Property | Value (Predicted) | Significance in FBDD |
| Molecular Weight (MW) | ~176 g/mol | Well within the "Rule of Three" (<300 Da), ensuring better sampling of chemical space. |
| cLogP | ~1.5 | Indicates good solubility, which is critical for biophysical screening assays. |
| Hydrogen Bond Donors | 2 | Adheres to the "Rule of Three" (≤3). |
| Hydrogen Bond Acceptors | 3 | Adheres to the "Rule of Three" (≤3). |
| Ligand Efficiency (LE) | Target Dependent | A key metric for fragment quality. A higher LE indicates more binding affinity per heavy atom. |
| Lipophilic Ligand Efficiency (LLE) | Target Dependent | Balances potency and lipophilicity, guiding the optimization of drug-like properties.[7] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step sequence, adaptable from established procedures for related 7-azaindole derivatives.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Ethyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
This step can be adapted from a Knorr-type pyrrole synthesis followed by cyclization.
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-3-oxobutanoate hydrochloride in a suitable solvent such as ethanol.
-
Addition of Base: Add a mild base, for example, sodium acetate, to neutralize the hydrochloride salt.
-
Condensation: To this mixture, add 2-chloronicotinaldehyde.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield ethyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.
-
Base Addition: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Fragment Screening and Hit Validation Workflow
The following section outlines a typical workflow for screening this compound against a target protein, such as a protein kinase.
Caption: A typical workflow for fragment-based drug design.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful technique for primary fragment screening due to its sensitivity and real-time binding analysis.
-
Protein Immobilization: Covalently immobilize the target kinase onto a CM5 sensor chip via amine coupling.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in the running buffer (e.g., HBS-EP+) to the desired screening concentrations (typically 10-100 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Screening: Inject the fragment solutions over the sensor chip surface. Include buffer-only injections for double referencing.
-
Data Analysis: Analyze the sensorgrams to identify binding events. A concentration-dependent increase in the response units (RU) indicates a binding interaction.
Protocol 3: Orthogonal Validation using NMR Spectroscopy
NMR spectroscopy is an excellent orthogonal method to validate hits from SPR screening and to provide structural information about the binding site.
-
Protein Preparation: Prepare a solution of ¹⁵N-labeled target kinase in a suitable NMR buffer.
-
Fragment Addition: Add a stock solution of the fragment to the protein sample to achieve the desired final concentration.
-
Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein in the presence and absence of the fragment.
-
Data Analysis: Overlay the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein backbone upon fragment addition confirm binding and identify the residues at or near the binding site.
Structural Characterization and Lead Optimization
Protocol 4: X-ray Crystallography for Structural Insights
Obtaining a co-crystal structure of the fragment bound to the target is invaluable for guiding lead optimization.
-
Crystallization: Crystallize the target kinase under conditions known to produce well-diffracting crystals.
-
Soaking: Soak the crystals in a solution containing a high concentration of the fragment (typically 1-10 mM).
-
Data Collection: Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the co-crystal structure by molecular replacement. The resulting electron density map should reveal the binding mode of the fragment in the active site.
Sources
- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Molecular Descriptors & Ligand Efficiency Metrics – RGDscience Ltd [rgdscience.com]
- 7. real.mtak.hu [real.mtak.hu]
Application Note & Protocol: A Validated Assay for Measuring TNF-α Release Inhibition in Macrophages
Introduction: The Significance of Targeting TNF-α
Tumor Necrosis Factor-alpha (TNF-α) is a potent, pleiotropic pro-inflammatory cytokine primarily produced by activated macrophages and monocytes.[1][2] It plays a critical role in orchestrating the inflammatory response to pathogens and tissue injury.[1][3] However, the dysregulation and overproduction of TNF-α are central to the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2] Consequently, inhibiting the production or activity of TNF-α has become a cornerstone of modern therapeutic strategies for these conditions.[2][4][5]
This application note provides a comprehensive, validated protocol for screening and characterizing compounds that inhibit the release of TNF-α from macrophages. The assay utilizes the well-established murine macrophage cell line, RAW 264.7, stimulated with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response.[6][7] The subsequent quantification of secreted TNF-α is performed using a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA). This guide is designed for researchers in immunology, pharmacology, and drug development, offering a reliable framework for identifying novel anti-inflammatory agents.
Assay Principle & Mechanistic Overview
The assay is based on an in vitro model of inflammation. Macrophages, such as the RAW 264.7 cell line, express Toll-like receptor 4 (TLR4) on their surface.[8][9] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent ligand for TLR4.[7][8][9] The binding of LPS to TLR4 initiates a complex intracellular signaling cascade, primarily through the MyD88-dependent pathway, which culminates in the activation of the transcription factor NF-κB.[10] Activated NF-κB translocates to the nucleus, where it binds to the promoter region of the Tnf gene, driving the transcription and subsequent translation of TNF-α protein.[11] The newly synthesized TNF-α is then secreted into the extracellular environment.
Test compounds are pre-incubated with the macrophages before LPS stimulation. If a compound possesses inhibitory activity, it will interfere with one or more steps in this pathway, leading to a dose-dependent reduction in the amount of TNF-α released into the cell culture supernatant. The concentration of TNF-α is then precisely measured by a sandwich ELISA.
Caption: Simplified LPS-induced TLR4 signaling pathway leading to TNF-α secretion.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog No. (Example) |
| RAW 264.7 Cell Line | ATCC | TIB-71 |
| DMEM, High Glucose | Gibco / Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco / Thermo Fisher | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco / Thermo Fisher | 15140122 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L4391 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| Mouse TNF-α ELISA Kit | R&D Systems / Bio-Techne | MTA00B |
| 96-well flat-bottom cell culture plates, sterile | Corning | 3596 |
| 1.5 mL & 2.0 mL microcentrifuge tubes, sterile | Axygen / Corning | MCT-150-C-S |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco / Thermo Fisher | 10010023 |
| Trypan Blue Solution (0.4%) | Gibco / Thermo Fisher | 15250061 |
| LDH Cytotoxicity Assay Kit | Promega / Nacalai Tesque | G1780 / 07629 |
Detailed Experimental Protocol
This protocol is divided into five main phases: Cell Culture, Assay Setup, TNF-α Quantification, Cytotoxicity Assessment, and Data Analysis. Strict aseptic technique is mandatory throughout.[12][13]
Phase 1: Cell Culture and Maintenance
-
Expert Insight: RAW 264.7 cells are adherent murine macrophages that are robust and respond consistently to LPS.[7] Maintain cells below passage 20 to ensure stable phenotype and responsiveness. Avoid the routine use of antibiotics in your main culture stocks, as this can mask low-level contamination and alter cell physiology.[14]
-
Culture Medium: Prepare complete DMEM by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Routine Culture: Grow RAW 264.7 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, gently scrape the cells from the flask surface. Do not use trypsin, as it can damage cell surface receptors like TLR4. Resuspend the cells in fresh medium and re-seed into new flasks at a 1:6 to 1:10 split ratio.
Phase 2: Assay Setup & Stimulation
-
Cell Seeding:
-
Harvest RAW 264.7 cells by scraping.
-
Count viable cells using a hemocytometer and Trypan Blue exclusion.
-
Resuspend cells in complete DMEM to a final concentration of 5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (5 x 10⁴ cells/well).[15]
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to adhere and recover.
-
-
Compound Preparation & Treatment:
-
Prepare a stock solution of your test compound(s), typically at 10-100 mM in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create working concentrations (e.g., 2X final concentration). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the adhered cells.
-
Add 100 µL of medium containing the test compound or vehicle control (e.g., 0.5% DMSO in medium) to the appropriate wells.
-
Incubate for 1 hour at 37°C, 5% CO₂. This pre-incubation allows the compounds to enter the cells and engage their targets before the inflammatory stimulus is introduced.[6]
-
-
LPS Stimulation:
-
Prepare a 2X working solution of LPS in complete DMEM. A final concentration of 100 ng/mL is a robust starting point for RAW 264.7 cells.[16]
-
Add 100 µL of the 2X LPS solution to all wells except the "Unstimulated Control" wells. Add 100 µL of plain medium to the unstimulated wells.
-
The final volume in each well is now 200 µL.
-
Phase 3: Supernatant Collection
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes at 4°C to pellet the cells and any debris.
-
Carefully collect 150 µL of the supernatant from each well without disturbing the cell monolayer.
-
Transfer the supernatants to labeled microcentrifuge tubes or a fresh 96-well plate. Samples can be analyzed immediately or stored at -80°C for later analysis.[17][18]
Caption: High-level workflow for the TNF-α release inhibition assay.
Phase 4: TNF-α Quantification (Sandwich ELISA)
Follow the manufacturer's protocol for your specific ELISA kit.[6][19] The general principle involves capturing the TNF-α from the supernatant onto an antibody-coated plate, followed by detection with a second, enzyme-linked antibody.[18][20]
Example ELISA Protocol Summary:
-
Prepare Reagents: Dilute wash buffers, standards, and detection antibodies as instructed.[1]
-
Standard Curve: Prepare a serial dilution of the recombinant TNF-α standard to generate a standard curve (e.g., from 2000 pg/mL down to 0 pg/mL).[19]
-
Plate Loading: Add 100 µL of standards, controls, and collected supernatants to the appropriate wells of the antibody-coated ELISA plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.[19][21]
-
Washing: Aspirate the contents and wash the wells 4 times with 1X Wash Buffer.
-
Detection: Add 100 µL of the biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.[21]
-
Washing: Repeat the wash step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP solution. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution. Incubate for 10-20 minutes at room temperature in the dark until a color develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
Phase 5: Self-Validation - Cytotoxicity Assessment
-
Trustworthiness Pillar: A decrease in TNF-α could be due to genuine inhibition or simply because the test compound is killing the cells. A cytotoxicity assay is essential to distinguish between these outcomes and validate the results. Assays that measure the release of lactate dehydrogenase (LDH) from cells with damaged membranes are ideal, as they can be performed on the same wells after the supernatant has been collected for the ELISA.[22][23][24]
-
After collecting the supernatant for the ELISA, add 100 µL of fresh, serum-free medium to the remaining cell monolayers.
-
Follow the manufacturer's protocol for your LDH assay kit. This typically involves adding a lysis reagent to "Maximum LDH Release" control wells, then adding a substrate/reaction mix to all wells.
-
Incubate as directed and measure the absorbance at the specified wavelength (e.g., 490 nm).[22]
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the lysed (100% dead) and untreated (baseline) controls. Compounds showing significant cytotoxicity (>15-20%) at concentrations that inhibit TNF-α should be flagged, as the inhibitory effect may be an artifact of cell death.
Data Analysis and Interpretation
-
ELISA Data:
-
Subtract the average OD of the blank wells from all other readings.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit.[25]
-
Interpolate the TNF-α concentration (pg/mL) for each experimental sample from the standard curve.
-
-
Calculate Percent Inhibition:
-
Use the following formula for each compound concentration: % Inhibition = 100 * [1 - (TNFα_sample - TNFα_unstimulated) / (TNFα_LPS_only - TNFα_unstimulated)]
-
TNFα_sample: Concentration in the presence of compound + LPS.
-
TNFα_unstimulated: Concentration in the untreated, unstimulated control wells (baseline).
-
TNFα_LPS_only: Concentration in the vehicle + LPS control wells (maximum release).
-
-
Determine IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in TNF-α release.[26]
-
Plot the % Inhibition (Y-axis) against the log of the compound concentration (X-axis).
-
Fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to generate a sigmoidal dose-response curve.[27][28][29]
-
The IC₅₀ value is automatically calculated by the software (e.g., GraphPad Prism) from this curve.
-
Table 2: Example Data for IC₅₀ Calculation
| Compound Conc. (µM) | Log(Conc.) | Avg. TNF-α (pg/mL) | % Inhibition |
| 0 (LPS only) | N/A | 1850 | 0% |
| 0.01 | -2.00 | 1795 | 3.1% |
| 0.1 | -1.00 | 1550 | 16.7% |
| 1 | 0.00 | 950 | 48.6% |
| 10 | 1.00 | 220 | 90.8% |
| 100 | 2.00 | 85 | 98.1% |
| Unstimulated | N/A | 50 | 100% |
Based on this data, the calculated IC₅₀ would be approximately 1.03 µM.
References
-
ResearchGate. (n.d.). TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... Retrieved from [Link]
-
Falvo, J. V., Tsytsykova, A. V., & Goldfeld, A. E. (2010). Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50. Molecular and Cellular Biology. Retrieved from [Link]
-
PubMed. (1995). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. Retrieved from [Link]
-
National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
-
Luan, B., et al. (2012). Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105. Journal of immunology. Retrieved from [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? Retrieved from [Link]
-
Weidner, L. K., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Wellcome open research. Retrieved from [Link]
-
Public Health England. (n.d.). Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells. Retrieved from [Link]
-
Peri, F., & Piazza, M. (2012). TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis. Molecules (Basel, Switzerland). Retrieved from [Link]
-
Liras, S. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Simonaro, C. M., et al. (2010). Involvement of the Toll-like receptor 4 pathway and use of TNF-α antagonists for treatment of the mucopolysaccharidoses. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response? Retrieved from [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Cell Culture Laboratory and Aseptic Technique. Retrieved from [Link]
-
Kopp, A., et al. (2009). Signaling pathways involved in LPS induced TNFalpha production in human adipocytes. PloS one. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
-
Weldon, R. H., et al. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. JPEN. Journal of parenteral and enteral nutrition. Retrieved from [Link]
-
GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]
-
Dick, A. D., et al. (2001). Neutralizing Tumor Necrosis Factor-α Activity Suppresses Activation of Infiltrating Macrophages in Experimental Autoimmune Uveoretinitis. Investigative Ophthalmology & Visual Science. Retrieved from [Link]
-
EuroBioBank. (n.d.). ASEPTIC AND GOOD CELL CULTURE TECHNIQUES. Retrieved from [Link]
-
GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? Retrieved from [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. International journal of molecular sciences. Retrieved from [Link]
-
ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay? Retrieved from [Link]
-
PubMed. (2017). Methods for Evaluation of TNF-α Inhibition Effect. Retrieved from [Link]
-
MDPI. (2024). Diagnostic Utility of Serum Activating Transcription Factor 4 and Toll-like Receptor 4 as Early Biomarkers of Inflammation in Metabolic Dysfunction–Associated Steatotic Liver Disease. Retrieved from [Link]
-
Wang, X., et al. (2021). Tumor Necrosis Factor Alpha Signaling and Organogenesis. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
Sources
- 1. novamedline.com [novamedline.com]
- 2. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tumor Necrosis Factor Alpha Signaling and Organogenesis [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. eurobiobank.org [eurobiobank.org]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 24. researchgate.net [researchgate.net]
- 25. IC50 Calculator | AAT Bioquest [aatbio.com]
- 26. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro ADME Profiling of Pyrrolo[2,3-b]pyridine Compounds
For: Researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology sectors.
Introduction: Navigating the ADME Landscape of Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of potent and selective kinase inhibitors and other therapeutic agents.[1][2] However, the journey from a potent hit to a viable drug candidate is fraught with challenges, many of which are centered around the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A promising compound in terms of potency can fail in later stages of development due to poor bioavailability, rapid metabolism, or unforeseen drug-drug interactions (DDIs).[3]
This guide provides a detailed framework for the early-stage in vitro ADME profiling of novel pyrrolo[2,3-b]pyridine compounds. By adopting a structured and mechanistically informed approach, researchers can identify and mitigate potential ADME liabilities, thereby prioritizing candidates with a higher probability of clinical success. We will delve into the causality behind experimental choices, provide field-proven protocols, and discuss the interpretation of data within the specific context of this important heterocyclic class.
The Structural Context: Anticipating ADME Challenges of Pyrrolo[2,3-b]pyridines
The 7-azaindole core, while conferring desirable pharmacological properties, also presents specific metabolic considerations. Unlike their indole counterparts, the introduction of a nitrogen atom into the six-membered ring can significantly alter metabolic pathways.[4][5]
Key Metabolic Hotspots:
-
CYP450-Mediated Oxidation: The electron-rich pyrrole ring and the pyridine ring are both susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[6][7] Hydroxylation is a common metabolic route.[8]
-
Aldehyde Oxidase (AO) Metabolism: Nitrogen-containing heterocycles are often substrates for aldehyde oxidase, a cytosolic enzyme highly expressed in the human liver.[9][10] AO-mediated oxidation can be a significant clearance pathway, particularly at the 2-position of the 7-azaindole ring.[11] It is crucial to assess the contribution of AO, as it is not present in standard human liver microsome (HLM) preparations.[11]
-
Phase II Conjugation: Following Phase I oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation, most commonly glucuronidation, to facilitate excretion.[12][13] The nitrogen atoms in the ring system can also be potential sites for N-glucuronidation.[12]
Understanding these potential metabolic pathways is critical for designing a robust in vitro ADME screening cascade and for interpreting the resulting data.
Core In Vitro ADME Assays for Pyrrolo[2,3-b]pyridine Compounds
A well-designed in vitro ADME panel provides a holistic view of a compound's pharmacokinetic potential. The following assays are considered fundamental for the initial assessment of pyrrolo[2,3-b]pyridine derivatives.
Metabolic Stability Assessment
Scientific Rationale: This assay provides a measure of a compound's susceptibility to metabolism, which is a primary determinant of its in vivo half-life and oral bioavailability. By using different test systems (liver microsomes, S9 fraction, hepatocytes), we can begin to dissect the enzymatic pathways responsible for a compound's clearance. For pyrrolo[2,3-b]pyridines, it is advisable to test in both liver microsomes (rich in CYPs) and hepatocytes or S9 fraction (which contain cytosolic enzymes like AO) to get a complete picture of metabolic clearance.[11][14]
Protocol 1A: Liver Microsomal Stability
Objective: To determine the intrinsic clearance (CLint) of a test compound by CYP enzymes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard for reaction termination and sample processing
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Step-by-Step Protocol:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound and positive controls in phosphate buffer.
-
Reaction Setup: In a 96-well plate, combine the liver microsomes and the test compound/control. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Data Presentation: Metabolic Stability
| Parameter | Description | Typical Units | Interpretation for Pyrrolo[2,3-b]pyridines |
| Half-life (t½) | Time taken for 50% of the compound to be metabolized. | min | > 30 min is generally considered stable. |
| Intrinsic Clearance (CLint) | Volume of liver microsomal matrix cleared of the compound per unit time per mg of microsomal protein. | µL/min/mg protein | Low: < 10, Moderate: 10-50, High: > 50. High clearance may indicate poor in vivo stability. |
Cytochrome P450 (CYP) Inhibition Assay
Scientific Rationale: Many drugs can inhibit specific CYP isoforms, leading to drug-drug interactions (DDIs) when co-administered with other drugs metabolized by the same enzyme. Given that pyrrolo[2,3-b]pyridine-based drugs are often developed for chronic conditions requiring polypharmacy, early assessment of CYP inhibition potential is a regulatory expectation and a critical safety assessment.[15] Fluorogenic probe-based assays are a high-throughput method to screen for inhibition of the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[16]
Protocol 2A: Fluorogenic CYP Inhibition Assay
Objective: To determine the IC50 value of a test compound against major CYP isoforms.
Materials:
-
Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic probe substrates specific for each isoform
-
NADPH regenerating system
-
Test compound stock solution and known inhibitor controls
-
Phosphate buffer (pH 7.4)
-
96- or 384-well black plates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of the test compound and known inhibitors in buffer.
-
Reaction Setup: In a black microplate, add the recombinant CYP enzyme, buffer, and the test compound/inhibitor at various concentrations.
-
Initiation: Add a mixture of the specific fluorogenic substrate and the NADPH regenerating system to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time, protected from light.
-
Measurement: Measure the fluorescence signal at appropriate excitation and emission wavelengths. The signal is proportional to the enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: CYP Inhibition
| CYP Isoform | IC50 (µM) | Interpretation |
| CYP1A2 | > 10 | Low risk of inhibition |
| CYP2C9 | 5.5 | Moderate risk of inhibition |
| CYP2C19 | > 10 | Low risk of inhibition |
| CYP2D6 | 1.2 | High risk of inhibition |
| CYP3A4 | 8.9 | Moderate risk of inhibition |
Note: An IC50 value < 1 µM is often considered a high risk, 1-10 µM a moderate risk, and > 10 µM a low risk of clinically significant DDI.
Cell Permeability Assessment (Caco-2 Assay)
Scientific Rationale: For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses key uptake and efflux transporters, making it the gold standard in vitro model for predicting human intestinal permeability.[5][9] This assay determines the apparent permeability coefficient (Papp) and can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5]
Protocol 3A: Bidirectional Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and efflux potential of a test compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound and control compounds (high permeability: propranolol; low permeability: atenolol)
-
LC-MS/MS system
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with transport buffer.
-
Add the test compound solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and analyze the concentration of the test compound by LC-MS/MS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the process, but add the test compound to the basolateral side and sample from the apical side.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).
-
Data Presentation: Caco-2 Permeability
| Parameter | Description | Typical Units | Interpretation |
| Papp (A to B) | Apparent permeability from the apical to the basolateral side. | 10⁻⁶ cm/s | < 1: Low; 1-10: Moderate; > 10: High permeability. |
| Efflux Ratio (ER) | Ratio of basolateral to apical permeability to apical to basolateral permeability. | Unitless | > 2 suggests the compound is a substrate for active efflux transporters. |
| Recovery (%) | The total amount of compound recovered from both chambers at the end of the experiment. | % | Should be within 80-120% to ensure compound stability and lack of significant binding to the plate. |
Plasma Protein Binding (PPB)
Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution, metabolism, and efficacy. Only the unbound (free) fraction of a drug is pharmacologically active and available for clearance.[17] Equilibrium dialysis is considered the gold standard method for determining the fraction of unbound drug (fu) in plasma.[18]
Protocol 4A: Equilibrium Dialysis for PPB
Objective: To determine the percentage of a test compound bound to plasma proteins.
Materials:
-
Pooled human plasma
-
Rapid Equilibrium Dialysis (RED) device or similar
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and control compounds (e.g., warfarin - high binding; atenolol - low binding)
-
LC-MS/MS system
Step-by-Step Protocol:
-
Preparation: Spike the test compound into plasma at the desired concentration.
-
Dialysis Setup: Add the plasma containing the test compound to one chamber of the dialysis unit and PBS to the other chamber.
-
Equilibration: Incubate the unit at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Sample Processing: To account for matrix effects in the analysis, mix the plasma sample with an equal volume of blank buffer and the buffer sample with an equal volume of blank plasma. Precipitate proteins with acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the test compound in both chambers.
-
Data Analysis: Calculate the fraction unbound (fu) and the percentage of protein binding.
Data Presentation: Plasma Protein Binding
| Parameter | Description | Calculation | Interpretation |
| Fraction Unbound (fu) | The fraction of the drug that is not bound to plasma proteins. | [Concentration in buffer chamber] / [Concentration in plasma chamber] | Varies widely. Highly bound drugs have a low fu. |
| % Protein Binding | The percentage of the drug that is bound to plasma proteins. | (1 - fu) x 100 | > 99%: Highly bound; < 90%: Low to moderately bound. High binding can affect drug distribution and clearance. |
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro ADME Profiling
Caption: A typical workflow for the in vitro ADME profiling of a novel compound.
Potential Metabolic Pathways of Pyrrolo[2,3-b]pyridine
Caption: Key Phase I and Phase II metabolic pathways for pyrrolo[2,3-b]pyridine compounds.
Conclusion: A Data-Driven Approach to Candidate Selection
The in vitro ADME assays detailed in this guide provide a robust and efficient means of characterizing the pharmacokinetic properties of novel pyrrolo[2,3-b]pyridine compounds. By systematically evaluating metabolic stability, potential for CYP-mediated drug-drug interactions, intestinal permeability, and plasma protein binding, researchers can build a comprehensive profile of their drug candidates. This data-driven approach allows for the early identification of potential liabilities and informs structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately leading to the selection of compounds with a higher likelihood of success in clinical development.
References
- JNJ-63623872 (2) is a first-in-class, orally bioavailable compound that offers significant potential for the treatment of pandemic and seasonal influenza. Early lead optimization efforts in our 7-azaindole series focused on 1,3-diaminocyclohexyl amide and urea substitutions on the pyrimidine-7-azaindole motif. In this work, we explored two strategies to eliminate observed aldehyde oxidase (AO)-mediated metabolism at the 2-position of these 7-azaindole analogues. Substitution at the 2-position of the azaindole ring generated somewhat less potent analogues, but reduced AO-mediated metabolism. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5241311/]
- Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [URL: https://www.hyphadiscovery.com/blog/metabolism-of-five-membered-nitrogen-containing-heterocycles]
- Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31476105/]
- Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. [URL: https://www.researchgate.
- The role of aldehyde oxidase in drug metabolism. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22335465/]
- Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32678962/]
- A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. [URL: https://www.mdpi.com/2227-9059/9/3/269]
- The role of aldehyde oxidase in drug metabolism. ResearchGate. [URL: https://www.researchgate.net/publication/221841443_The_role_of_aldehyde_oxidase_in_drug_metabolism]
- Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/media/wysiwyg/Azaindoles_in_Medicinal_Chemistry.pdf]
- Azaindole Therapeutic Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6414238/]
- Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. ResearchGate. [URL: https://www.researchgate.
- Aldehyde oxidase. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aldehyde_oxidase]
- Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7737275/]
- Glucuronidation, a new metabolic pathway for pyrrolizidine alkaloids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20146522/]
- Pyrrolopyridine derivatives from pyridoxal 5'-sulfate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7171550/]
- Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961). HMDB. [URL: https://hmdb.ca/metabolites/HMDB0033961]
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1666]
- Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3421528/]
- Prescribed drugs containing nitrogen heterocycles: an overview. ResearchGate. [URL: https://www.researchgate.net/publication/347796989_Prescribed_drugs_containing_nitrogen_heterocycles_an_overview]
- Oxidation of indole by cytochrome P450 enzymes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11071643/]
- Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28064544/]
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324671/]
- Oxidation of Indole by Cytochrome P450 Enzymes. Sci-Hub. [URL: https://sci-hub.se/10.1021/bi001229u]
- Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. [URL: https://www.ajchem-a.com/article_150821.html]
- Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09198g]
- Oxidation of Indole by Cytochrome P450 Enzymes. ResearchGate. [URL: https://www.researchgate.net/publication/12204648_Oxidation_of_Indole_by_Cytochrome_P450_Enzymes]
- Glucuronidation. Wikipedia. [URL: https://en.wikipedia.
- Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. [URL: https://www.mdpi.com/1422-0067/23/21/13369]
- Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00211]
- The impact of glucuronidation on the bioactivation and DNA adduction of the cooked-food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in vivo. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17540919/]
- Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4470691/]
- Biologically active compounds containing pyrrolopyridines unit. ResearchGate. [URL: https://www.researchgate.net/figure/Biologically-active-compounds-containing-pyrrolopyridines-unit_fig1_366113886]
- In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [URL: https://www.mdpi.com/2673-4103/3/2/13]
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40570304/]
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38394862/]
- Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2749451/]
- Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26922287/]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market [mdpi.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 11. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucuronidation, a new metabolic pathway for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucuronidation - Wikipedia [en.wikipedia.org]
- 14. Comparison of in vitro and in vivo models for the elucidation of metabolic patterns of 7-azaindole-derived synthetic cannabinoids exemplified using cumyl-5F-P7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Human Metabolome Database: Showing metabocard for 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine (HMDB0033961) [hmdb.ca]
- 18. researchgate.net [researchgate.net]
molecular docking studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
An Application Guide to In Silico Exploration: Molecular Docking Studies of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
Authored by: A Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold. This chemical class has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of therapeutically relevant targets, including kinases like RSK2, JAK3, and FGFR, as well as other enzymes such as PDE4B.[1][2][3][4] This guide provides both the foundational principles and a practical, step-by-step protocol for performing, analyzing, and validating docking simulations to generate robust and actionable hypotheses in drug discovery campaigns.
Part 1: Foundational Principles - The "Why" of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[5] The fundamental goal is to forecast the three-dimensional structure of this ligand-receptor complex and estimate its binding affinity.[6] This process is governed by two critical components: a sampling algorithm and a scoring function.
-
Sampling Algorithm : This component explores the vast conformational landscape of the ligand and its possible orientations within the receptor's binding site. It systematically searches for the most favorable binding poses. Common algorithms include genetic algorithms and Monte Carlo methods, which allow for flexibility in the ligand's rotatable bonds.[6]
-
Scoring Function : Once a binding pose is generated by the sampling algorithm, the scoring function calculates a score, often represented as binding energy (e.g., in kcal/mol), to estimate the binding affinity.[7][8] A lower, more negative score typically signifies a more stable complex and thus, a higher predicted binding affinity.[7] These functions are computationally efficient approximations of binding free energy, incorporating terms for forces like van der Waals interactions, electrostatics, and hydrogen bonding.[8]
The synergy between these two components allows for the rapid screening of virtual compound libraries and the detailed study of potential drug candidates, providing invaluable insights into structure-activity relationships (SAR).
Caption: High-level overview of the general molecular docking workflow.
Part 2: A Validated Protocol - The "How-To" for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
This section outlines a detailed, step-by-step protocol for docking a derivative of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold into a protein target. For this example, we will consider a kinase target, as this is a common application for this scaffold.[2][3][4] The protocol is designed to be adaptable to various software suites like Schrödinger (Maestro/Glide), AutoDock, or others.[9]
Experimental Protocol: Step-by-Step Molecular Docking
Objective: To predict the binding mode and relative affinity of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative.
Step 1: Receptor Preparation
The quality of the initial protein structure is paramount for a meaningful docking study.
-
Acquire Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution (<2.5 Å) and a co-crystallized ligand in the binding site of interest.[10]
-
Initial Cleanup: Load the PDB file into a molecular modeling interface (e.g., Maestro, UCSF Chimera).[10][11] Remove all non-essential components, such as solvent molecules (water, ions), cofactors, and any co-crystallized ligands not relevant to the binding site definition.[12] It is often beneficial to retain crystallographic waters that bridge interactions between the protein and known ligands, as they can be critical for binding.[13]
-
Add Hydrogens & Assign Charges: Add hydrogen atoms to the protein, as they are typically absent in crystal structures.[14] Assign partial atomic charges using a standard force field (e.g., OPLS, AMBER). This step is crucial for accurately calculating electrostatic interactions.
-
Structure Refinement: Check for and repair any missing side chains or loops in the protein structure.[12] Perform a restrained energy minimization of the structure to relieve any steric clashes introduced during hydrogen addition, ensuring the heavy-atom positions do not deviate significantly from the crystal structure.[15]
Step 2: Ligand Preparation
Proper ligand preparation ensures the correct chemical representation is used in the simulation.
-
Generate 3D Structure: Sketch the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative in a 2D chemical editor and convert it to a 3D structure.
-
Tautomer & Ionization States: Generate plausible tautomeric and protonation states for the ligand at a physiological pH (e.g., 7.4).[14] This is critical as the dominant species in solution may have different hydrogen bonding capabilities.
-
Energy Minimization: Perform an energy minimization of the ligand's 3D structure to obtain a low-energy starting conformation.[9]
Step 3: Binding Site Definition and Grid Generation
The docking search space must be explicitly defined.
-
Define the Binding Pocket: The most reliable method is to define the binding site based on the position of the co-crystallized ligand in the original PDB file.[16] Define a bounding box (the "grid") that encompasses this ligand with a buffer of several angstroms to allow sufficient space for the test ligand to orient itself.[17][18]
-
Generate the Grid: Execute the grid generation process. The software pre-calculates the potential energy fields (e.g., van der Waals, electrostatic) for various atom types within this box, which dramatically speeds up the subsequent docking calculations.[19]
Step 4: Execute Docking Simulation
-
Select Docking Parameters: Choose a docking precision level. Many programs offer different levels, such as high-throughput virtual screening (HTVS) for speed or extra precision (XP) for higher accuracy at the cost of computational time.[20] For lead optimization studies, higher precision is recommended.
-
Run the Simulation: Launch the docking job, providing the prepared receptor grid and the prepared ligand file(s) as input.[21] The software's sampling algorithm will now explore various poses of the ligand within the grid, and the scoring function will evaluate and rank them.[6]
Caption: Step-by-step workflow for a typical molecular docking experiment.
Part 3: Self-Validation and Interpretation - Building Trust in the Data
The output of a docking simulation is a hypothesis, not a definitive answer. Its reliability must be rigorously assessed. The primary outputs are the docking score and the predicted binding pose.[7]
Interpreting the Results
-
Docking Score: This value is used to rank different ligands against the same target or different poses of the same ligand.[8] It is not an absolute measure of binding affinity and should not be directly compared between different docking programs or different target proteins.[8]
-
Binding Pose Analysis: Visually inspect the top-ranked poses. A credible pose is one that is chemically sensible, with the ligand forming key interactions (hydrogen bonds, hydrophobic contacts, etc.) with complementary residues in the active site.[7][22] Compare these interactions with those of known inhibitors to see if the docked compound recapitulates important binding motifs.[8]
Mandatory Validation Protocols
To ensure the docking protocol is reliable for the specific target system, validation is essential.
-
Re-docking (Protocol Validation): This is the most critical first step.[23]
-
Procedure: Take the co-crystallized ligand that was removed during receptor preparation, prepare it as you would any other ligand, and dock it back into the receptor's binding site.
-
Success Criterion: The protocol is considered validated if it can reproduce the original crystallographic pose with a low Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose. An RMSD value of ≤ 2.0 Å is widely accepted as a successful result.[23][24][25][26] This confirms that the search algorithm and scoring function are capable of identifying the experimentally observed binding mode.
-
-
Enrichment Study (Screening Validation):
-
Procedure: If screening a library, "seed" a collection of known inactive molecules (decoys) with a small set of known active inhibitors for your target. Dock the entire collection.
-
Success Criterion: A robust docking protocol will consistently rank the known active compounds much higher than the majority of the decoy molecules.[25] This demonstrates the protocol's ability to differentiate binders from non-binders.
-
Caption: Workflow for validating a docking protocol via re-docking.
Data Presentation
Summarize key results in a structured table to facilitate comparison across a series of analogs.
| Compound ID | Docking Score (kcal/mol) | Re-dock RMSD (Å) | Key Hydrogen Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |
| Co-crystal | -9.8 | 0.75 | Asp164, Lys45 | Leu22, Val88, Ile148 |
| Cpd-01 | -10.2 | N/A | Asp164, Lys45 | Leu22, Val88, Ile148, Phe162 |
| Cpd-02 | -8.5 | N/A | Asp164 | Leu22, Val88 |
| Cpd-03 | -9.9 | N/A | Lys45, Gln130 | Val88, Ile148, Ala43 |
Table 1: Example summary of docking results for a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. The low RMSD for the co-crystal ligand validates the protocol. Cpd-01 is predicted to be a strong binder, recapitulating key interactions.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery for rapidly evaluating compound libraries and generating testable hypotheses about ligand-protein interactions. When applied to promising scaffolds like the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, it can effectively guide the design of more potent and selective inhibitors. However, the predictive power of docking is entirely dependent on careful preparation of the biological system and, most importantly, rigorous validation of the computational protocol. The methodologies and validation checks outlined in this guide provide a robust framework for obtaining reliable and insightful results that can accelerate the journey from hit identification to lead optimization.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]
-
ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]
-
PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.[Link]
-
ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction. [Link]
-
ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. [Link]
-
YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). [Link]
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Link]
-
YouTube. (2025). PyRx Tutorial - Prepare Proteins & Ligands for Docking. [Link]
-
Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
-
PubMed. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. [Link]
-
PubMed. (2020). Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. [Link]
-
Schrödinger. (n.d.). Virtual Screening With GLIDE. [Link]
-
CD ComputaBio. (n.d.). Schrödinger Docking Tutorial. [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Considerations in Virtual Screening and Molecular Docking. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]
-
ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]
-
Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
-
PubMed. (2016). Synthesis, and docking studies of phenylpyrimidine-carboxamide derivatives bearing 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors. [Link]
-
Schrödinger. (n.d.). Glide. [Link]
-
Moroccan Journal of Chemistry. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. [Link]
-
SciSpace. (2021). QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity. [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 9. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]
- 10. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. scotchem.ac.uk [scotchem.ac.uk]
- 13. Practical Considerations in Virtual Screening and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. infochim.u-strasbg.fr [infochim.u-strasbg.fr]
- 16. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. eagonlab.github.io [eagonlab.github.io]
- 19. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 20. schrodinger.com [schrodinger.com]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (3-methyl-7-azaindole-2-carboxylic acid). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. As a key intermediate in the development of various therapeutic agents, achieving a high-yield, reproducible synthesis is paramount.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and mechanistic principles to help you navigate the common challenges associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route to prepare this compound?
The most prevalent and versatile method is a multi-step sequence beginning with a suitable aminopyridine, which is converted to a hydrazinopyridine. This intermediate then undergoes a Fischer indole synthesis with a pyruvate derivative (e.g., ethyl pyruvate) to form the ethyl ester of the target molecule. The final step is the hydrolysis of the ester to yield the desired carboxylic acid. The Fischer indole synthesis is a robust method for forming the 7-azaindole core.[1][2]
Caption: General synthetic workflow for the target molecule.
Q2: Why is the choice of acid catalyst so critical for the Fischer indole synthesis step?
The Fischer indole synthesis requires an acid catalyst to facilitate the key[3][3]-sigmatropic rearrangement of the hydrazone intermediate.[1] However, the 7-azaindole system is sensitive to acid strength and concentration.
-
Mechanism: The acid protonates the hydrazone, enabling tautomerization to the enehydrazine, which is essential for the subsequent rearrangement.
-
Challenge: The pyridine nitrogen in the starting hydrazine is basic (pKa ≈ 4.59 for 7-azaindole) and will be protonated by strong acids.[2] This protonation can deactivate the substrate, hinder the desired reaction pathway, and require higher temperatures, potentially leading to side reactions and decomposition.
-
Optimal Choice: Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂) are used.[4] The ideal catalyst provides sufficient acidity to promote cyclization without causing excessive substrate protonation or degradation. An empirical screening of catalysts is often necessary to optimize the yield for your specific substrate and scale.[4]
Q3: My final product appears to be decarboxylating during purification. Is this a known issue?
Yes, decarboxylation is a significant potential side reaction. The carboxylic acid at the C2 position of a pyrrole or azaindole ring is susceptible to loss of CO₂, especially under harsh thermal or acidic conditions.[5] The mechanism often involves protonation of the pyrrole ring, which facilitates the elimination of carbon dioxide.[6][7] To mitigate this, avoid prolonged heating and exposure to strong acids during the final workup and purification stages.
Troubleshooting Guide
Problem 1: Low yield or reaction failure during the Fischer indole cyclization step.
Low yields in this key step are the most frequently encountered problem. The causes can range from reagent quality to suboptimal reaction conditions.
Causality Analysis:
-
Poor Hydrazone Formation: The initial condensation between the hydrazine and ethyl pyruvate may be incomplete.
-
Suboptimal Acid Catalyst: As discussed in the FAQ, the wrong choice or concentration of acid can either fail to catalyze the reaction or lead to substrate degradation.[4]
-
Excessive Temperature: While elevated temperatures are often required, excessive heat can lead to the formation of tar and other decomposition byproducts, especially with sensitive azaindole precursors.[4]
-
Atmospheric Conditions: The enehydrazine intermediate can be sensitive to oxidation.
Troubleshooting Protocol & Optimization:
-
Isolate the Hydrazone: Consider a two-step procedure. First, form the hydrazone intermediate under milder conditions (e.g., ethanol with a catalytic amount of acetic acid) and isolate it. This ensures the cyclization step begins with pure starting material.
-
Catalyst Screening: Systematically evaluate a panel of acid catalysts. Polyphosphoric acid (PPA) is often effective but can be difficult to work with. A screen of Brønsted and Lewis acids is recommended.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 100-140 °C | Often provides good yields | Viscous, difficult to stir and quench |
| Sulfuric Acid (H₂SO₄) | In EtOH or AcOH, 80-120 °C | Inexpensive, easy to handle | Can cause charring if too concentrated or hot |
| Zinc Chloride (ZnCl₂) | 120-160 °C | Effective Lewis acid catalyst | Can be hygroscopic, requires anhydrous conditions |
| p-Toluenesulfonic Acid (p-TSA) | In toluene with Dean-Stark, reflux | Milder, allows water removal | May require longer reaction times |
-
Temperature Optimization: Once a promising catalyst is identified, perform small-scale experiments to find the optimal temperature. Monitor the reaction by TLC or LC-MS to track product formation versus byproduct accumulation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
Caption: Decision workflow for troubleshooting low cyclization yield.
Problem 2: The final ester hydrolysis (saponification) is slow, incomplete, or causes product degradation.
Hydrolysis of the ethyl 2-carboxylate can be challenging due to the electron-rich nature of the azaindole ring and potential steric hindrance.
Causality Analysis:
-
Insufficiently Strong Base: Sodium hydroxide (NaOH) may not be sufficiently nucleophilic for a clean, rapid reaction at moderate temperatures.
-
Poor Solubility: The ester may have poor solubility in purely aqueous base, limiting the reaction rate.
-
Product Degradation: Prolonged exposure to high temperatures and strong base can lead to decomposition or side reactions on the sensitive heterocyclic core.
Recommended Protocol for Saponification:
This protocol utilizes lithium hydroxide (LiOH), which is often more effective than NaOH or KOH for hindered ester hydrolysis, and includes a co-solvent to improve solubility.
-
Dissolution: Dissolve the ethyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 - 3.0 eq) to the solution. Using an excess of base helps drive the reaction to completion.
-
Reaction Monitoring: Stir the mixture at room temperature to 50 °C. The reaction progress should be closely monitored by TLC or LC-MS (typically complete in 2-6 hours).
-
Workup:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of ~4-5 with cold 1M HCl. The target carboxylic acid is amphoteric; over-acidification can cause it to redissolve. The product should precipitate out of solution.
-
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum at a moderate temperature (<50 °C) to prevent decarboxylation.
| Base | Solvent System | Temperature | General Outcome |
| NaOH | EtOH / H₂O | Reflux | Can be slow; risk of side reactions at high temp. |
| KOH | MeOH / H₂O | 50 °C - Reflux | Similar to NaOH, slightly more reactive. |
| LiOH | THF / H₂O | RT - 50 °C | Generally provides cleaner and faster conversion.[8] |
References
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]
-
Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, Scripps Research. Available from: [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry. Available from: [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. Available from: [Link]
-
[Solved] The following carboxylic acids undergo decarboxylation upon heating. Testbook. Available from: [Link]
Sources
- 1. Fischer Indole Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. testbook.com [testbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid by HPLC
Welcome to the technical support center for the HPLC purification of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the successful purification of this multifaceted molecule.
Introduction to the Molecule and its Challenges
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of kinase inhibitors and other therapeutic agents. Its purification by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges due to its amphoteric nature. The molecule possesses a carboxylic acid group, making it acidic, and a pyridine ring, which imparts basic properties. This dual characteristic can lead to complex retention behavior and common chromatographic issues such as poor peak shape and low recovery if the HPLC method is not carefully optimized.
Understanding the physicochemical properties of the molecule is paramount. The carboxylic acid moiety is expected to have a pKa value in the range of 2-4, while the pyridine nitrogen's pKa is likely to be around 4-5. This means that the overall charge of the molecule is highly dependent on the pH of the mobile phase, which is a critical parameter to control for achieving optimal separation.
Troubleshooting Guide
Navigating the challenges of purifying this compound requires a systematic approach. The following troubleshooting guide addresses the most common issues encountered during its HPLC purification.
Common Problems and Solutions
dot graph "Troubleshooting_HPLC_Purification" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: HPLC Purification of this compound"]; problem [label="Identify the Primary Issue", shape=diamond, fillcolor="#FBBC05"]; peak_tailing [label="Peak Tailing", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_resolution [label="Poor Resolution / Co-elution", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_recovery [label="Low Recovery / No Peak", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; retention_shift [label="Retention Time Shift", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions for Peak Tailing solution_tailing1 [label="Adjust Mobile Phase pH:\nLower pH to 2.5-3.5 with 0.1% TFA or Formic Acid to suppress silanol interactions and protonate the pyridine nitrogen."]; solution_tailing2 [label="Add a Competing Base:\nIncorporate a low concentration (e.g., 0.05-0.1%) of triethylamine (TEA) to block active silanol sites.[1]"]; solution_tailing3 [label="Use a High-Purity, End-Capped Column:\nModern Type B silica columns have fewer residual silanols, minimizing tailing.[2]"];
// Solutions for Poor Resolution solution_resolution1 [label="Optimize Mobile Phase Composition:\nAdjust the organic solvent (Acetonitrile or Methanol) gradient slope or isocratic percentage."]; solution_resolution2 [label="Change Stationary Phase:\nSwitch to a column with different selectivity (e.g., Phenyl-Hexyl or a polar-embedded phase) to exploit different retention mechanisms.[1]"]; solution_resolution3 [label="Decrease Flow Rate:\nLowering the flow rate can improve separation efficiency."];
// Solutions for Low Recovery solution_recovery1 [label="Check Sample Solubility:\nEnsure the compound is fully dissolved in the injection solvent. Mismatch with the mobile phase can cause precipitation on the column.[3]"]; solution_recovery2 [label="Verify pH and Analyte Stability:\nExtreme pH values can cause degradation. Ensure the compound is stable under the chosen mobile phase conditions."]; solution_recovery3 [label="Passivate the HPLC System:\nIf strong adsorption is suspected, flushing the system with a strong acid/chelator solution may be necessary."];
// Solutions for Retention Time Shift solution_retention1 [label="Ensure Proper Column Equilibration:\nAllow sufficient time for the column to equilibrate with the mobile phase, especially when changing solvents or gradients.[4]"]; solution_retention2 [label="Buffer the Mobile Phase:\nUse a buffer with a pKa close to the desired pH to maintain a stable mobile phase pH.[3][5]"]; solution_retention3 [label="Check for Leaks and Pump Performance:\nEnsure the HPLC system is functioning correctly and there are no leaks."];
// Connections start -> problem; problem -> peak_tailing [label="Symmetrical peak? No"]; problem -> poor_resolution [label="Good separation? No"]; problem -> low_recovery [label="Expected yield? No"]; problem -> retention_shift [label="Consistent retention? No"];
peak_tailing -> solution_tailing1; solution_tailing1 -> solution_tailing2 [label="Still tailing?"]; solution_tailing2 -> solution_tailing3 [label="Still tailing?"];
poor_resolution -> solution_resolution1; solution_resolution1 -> solution_resolution2 [label="Still co-eluting?"]; solution_resolution2 -> solution_resolution3 [label="Still co-eluting?"];
low_recovery -> solution_recovery1; solution_recovery1 -> solution_recovery2 [label="Solubility confirmed?"]; solution_recovery2 -> solution_recovery3 [label="Stability confirmed?"];
retention_shift -> solution_retention1; solution_retention1 -> solution_retention2 [label="Equilibration sufficient?"]; solution_retention2 -> solution_retention3 [label="Still shifting?"]; } enddot
Caption: Troubleshooting workflow for HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase selection for the purification of this compound?
A1: A good starting point for reversed-phase HPLC is a gradient elution with acetonitrile and water, both containing an acidic modifier. A typical starting gradient could be 5% to 95% acetonitrile in water over 20-30 minutes, with both solvents containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier is crucial for two reasons: it protonates the carboxylic acid group, making it less polar and more retainable on a C18 column, and it protonates the basic pyridine nitrogen, which can help to achieve a single ionic species in solution and improve peak shape.[6] Furthermore, a low pH environment suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing through secondary interactions with the basic pyridine moiety.[2][7]
Q2: I'm observing significant peak tailing. What are the primary causes and how can I resolve this?
A2: Peak tailing for this compound is most commonly caused by secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2] This leads to a portion of the analyte molecules being more strongly retained, resulting in a "tailing" peak.
Here are several strategies to mitigate peak tailing:
-
Lower the Mobile Phase pH: Operating at a pH between 2.5 and 3.5 will protonate the pyridine nitrogen and suppress the ionization of silanols, minimizing these unwanted interactions.[1]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns, often referred to as "Type B" silica, have a much lower concentration of acidic silanols and are extensively end-capped to shield the remaining ones.[2]
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA) at a concentration of 0.05-0.1%, into the mobile phase can be very effective.[1] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte. However, be aware that TEA is not volatile and can be difficult to remove from the purified sample.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing.[1] Try reducing the injection volume or the concentration of your sample.
Q3: My compound is eluting very early, close to the void volume, even with a low percentage of organic solvent. How can I increase its retention?
A3: Poor retention of this polar molecule can be a challenge. If your compound is eluting too early, it indicates that it is too polar for the current conditions and is not interacting sufficiently with the C18 stationary phase.
Here are some approaches to increase retention:
-
Ensure the Mobile Phase is Acidified: As mentioned, a low pH will protonate the carboxylic acid, making the molecule more hydrophobic and increasing its retention on a reversed-phase column.
-
Use a Polar-Embedded or Phenyl-Hexyl Column: These columns offer alternative selectivities compared to a standard C18 column.[1] A phenyl-hexyl column can provide pi-pi interactions with the aromatic rings of your molecule, which can enhance retention.[8]
-
Consider a Mixed-Mode or HILIC Column: For highly polar compounds, a mixed-mode column that has both reversed-phase and ion-exchange characteristics can be very effective.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is another option where a polar stationary phase is used with a high organic content mobile phase, which can be ideal for retaining polar compounds.[10]
Q4: How do I choose between acetonitrile and methanol as the organic modifier?
A4: Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC, and the choice can impact the selectivity of your separation.
-
Acetonitrile generally has a lower viscosity, which results in lower backpressure, and better UV transparency at low wavelengths. It is often considered a "stronger" eluting solvent than methanol.
-
Methanol is a protic solvent and can engage in hydrogen bonding interactions, which can alter the selectivity of the separation compared to acetonitrile. Sometimes, switching from acetonitrile to methanol (or using a combination) can resolve co-eluting impurities.
It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific sample.
Q5: What are the key HPLC parameters I should focus on for this purification?
A5: The following table summarizes the critical parameters and recommended starting points for the purification of this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18, High-Purity, End-Capped (Type B Silica) | Minimizes silanol interactions that cause peak tailing.[2] |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water | Ensures low pH to protonate the analyte and suppress silanol activity.[6] |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent for reversed-phase HPLC. |
| pH | 2.5 - 3.5 | Keeps the carboxylic acid protonated for better retention and the pyridine nitrogen protonated for consistent interaction. |
| Gradient | 5-95% B over 20-30 minutes (initial screening) | A broad gradient is useful for initial screening to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | A standard flow rate for analytical scale purification. Can be adjusted to optimize resolution. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but check for compound stability. |
| Detection | UV at ~254 nm or ~280 nm | The aromatic nature of the molecule should provide good UV absorbance. Wavelength can be optimized using a UV scan. |
| Injection Solvent | Mobile Phase or a solvent with lower elution strength | Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[3] |
Experimental Protocol: A Step-by-Step Guide to Purification
This protocol provides a general workflow for the purification of this compound.
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a suitable solvent. A good starting point is a mixture of water and acetonitrile, or DMSO if solubility is an issue. If using DMSO, ensure the injection volume is small to avoid solvent effects.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
-
HPLC System Preparation:
-
Prepare the mobile phases. For example, Mobile Phase A: 0.1% TFA in HPLC-grade water; Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas the mobile phases thoroughly to prevent bubble formation in the pump and detector.
-
Install a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm) and equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
-
Method Development and Optimization:
-
Perform an initial scouting run with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the retention time of the target compound.
-
Based on the scouting run, optimize the gradient to improve the resolution between the target compound and any impurities. A shallower gradient around the elution point of the target compound will enhance separation.
-
If peak shape is poor, implement the troubleshooting strategies outlined above (e.g., adjust pH, consider a different column).
-
-
Preparative Purification:
-
Once an optimized method is developed on an analytical scale, it can be scaled up to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted according to the dimensions of the preparative column.
-
Inject the filtered sample and collect fractions as the target compound elutes.
-
-
Post-Purification Workup:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions.
-
Remove the HPLC solvents, typically by rotary evaporation or lyophilization. If TFA was used, it may need to be removed by co-evaporation with a different solvent or by other techniques, as residual TFA can be detrimental to downstream applications.
-
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes sample_prep [label="1. Sample Preparation\n(Dissolve & Filter)"]; hplc_prep [label="2. HPLC System Preparation\n(Mobile Phase, Equilibrate Column)"]; method_dev [label="3. Method Development\n(Scouting Run & Optimization)"]; prep_purification [label="4. Preparative Purification\n(Scale-up & Fraction Collection)"]; post_purification [label="5. Post-Purification\n(Analysis, Pooling, Solvent Removal)"]; final_product [label="Pure Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections sample_prep -> hplc_prep; hplc_prep -> method_dev; method_dev -> prep_purification; prep_purification -> post_purification; post_purification -> final_product; } enddot
Caption: HPLC purification workflow.
References
- Vertex AI Search. HPLC Troubleshooting Guide.
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Vertex AI Search. HPLC Troubleshooting Guide.
- Phenomenex. Reversed Phase HPLC Columns.
- YouTube. Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. (2020, April 17).
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Biotage. How does an acid pH affect reversed-phase chromatography separations?. (2023, January 24).
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8).
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- Mastelf. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
- Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
- Medikamenter Quality Services. Common Issues in HPLC Analysis. (2025, July 25).
- YouTube. Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 [sigmaaldrich.com]
- 5. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 10154191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 7. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemeo.com [chemeo.com]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrrolo[2,3-b]pyridines (7-Azaindoles)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged heterocyclic scaffold. The pyrrolo[2,3-b]pyridine core is a key pharmacophore in numerous therapeutic agents, making its efficient synthesis a critical task in drug discovery.[1][2] However, its synthesis is often plagued by challenges ranging from low yields to unexpected side reactions.
This document provides in-depth troubleshooting guides, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Common Experimental Challenges
This section addresses specific issues encountered during the synthesis of substituted 7-azaindoles. Each problem is analyzed with probable causes and actionable solutions based on established chemical principles and published findings.
Problem 1: Low Yield or Reaction Failure in Primary Cyclization
You are attempting to construct the bicyclic 7-azaindole core, for instance, via a Chichibabin-type cyclization or a palladium-catalyzed annulation, but are experiencing consistently low yields or complete reaction failure.
Probable Causes & Suggested Solutions
-
Picoline Dimerization in Chichibabin-Type Reactions: In syntheses involving the reaction of a substituted 3-picoline with a nitrile using a strong base like LDA, a common side reaction is the dimerization of the starting picoline. The lithiated picoline intermediate can act as a nucleophile and attack another molecule of the starting material, consuming it in a non-productive pathway.[3]
-
Solution: This side reaction can be minimized by controlling the stoichiometry and addition rate. Try a slow addition of the strong base to a solution of the picoline and nitrile at low temperatures (-78 °C) to keep the concentration of the reactive lithiated intermediate low at any given time.
-
-
Incorrect Base or Reaction Conditions: The choice of base and solvent system is critical. For domino reactions, such as the synthesis of 7-azaindolines from 2-fluoro-3-methylpyridine and an aldehyde, the alkali-metal counterion of the base can dictate the reaction outcome.[2]
-
Solution: Screen different alkali-amide bases. For example, in certain domino reactions, KN(SiMe₃)₂ may favor the formation of the 7-azaindole, while LiN(SiMe₃)₂ may selectively produce the 7-azaindoline.[2] This highlights the importance of empirical screening of conditions when establishing a new route.
-
-
Poor Reactivity of Precursors in Cross-Coupling Annulations: When building the pyrrole ring onto a pyridine precursor via reactions like the Larock or Madelung synthesis, steric hindrance or unfavorable electronic properties of the substituents can impede the key cyclization step.
-
Solution: Consider alternative synthetic strategies. A convergent approach, where functionalized pyrrole and pyridine precursors are coupled, may be more successful. Numerous methods for constructing the 7-azaindole core have been developed, including Fischer indole synthesis, Bartoli reaction, and various palladium-catalyzed cross-coupling reactions.[4][5]
-
Problem 2: Lack of Regioselectivity in Post-Cyclization Functionalization
You have successfully synthesized a di-halogenated pyrrolo[2,3-b]pyridine (e.g., 2-iodo-4-chloro-7-azaindole) and are attempting a selective cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at one position, but are observing a mixture of products or reaction at the wrong site.
Probable Causes & Suggested Solutions
-
Preferential Reactivity of Halogens: In di-halogenated systems, the oxidative addition of palladium often occurs preferentially at the more reactive C-X bond. For instance, in a 2-iodo-4-chloro-7-azaindole intermediate, the C-I bond at the C-2 position is significantly more reactive towards palladium(0) than the C-Cl bond at the C-4 position.[6] Attempting a Buchwald-Hartwig amination at C-4 in the presence of the C-2 iodide can lead to undesired reduction at the C-2 position instead of the intended amination.[6]
-
Solution 1 (Change Reaction Order): The most robust solution is to alter the synthetic sequence. Perform the cross-coupling reaction that requires the less reactive halogen first (e.g., amination at C-4) before introducing the more reactive halogen (e.g., iodination at C-2). This ensures that the desired transformation occurs without competing side reactions at the other position.[6]
-
Solution 2 (Optimize Ligand and Catalyst): While less reliable, screening a wide range of palladium catalysts and ligands may identify a system with sufficient selectivity for the less reactive position. Ligands with specific steric and electronic properties can sometimes modulate the regioselectivity of the oxidative addition step.
-
Troubleshooting Workflow: Cross-Coupling Selectivity
Caption: Decision workflow for troubleshooting poor regioselectivity.
Problem 3: Formation of Unexpected Side Products During N-H Deprotection
You are attempting to remove a protecting group from the pyrrole nitrogen (e.g., a trimethylsilylethoxymethyl (SEM) group) and are isolating unexpected side products instead of or in addition to your desired N-H free 7-azaindole.
Probable Causes & Suggested Solutions
-
Reactive Intermediates from Protecting Group Cleavage: The deprotection of certain groups can release reactive byproducts. The removal of a SEM group, for instance, is known to release formaldehyde.[6] Under acidic conditions, this formaldehyde can participate in a subsequent two-step electrophilic aromatic substitution with the electron-rich 7-azaindole core, leading to the formation of undesired bridged or cyclized structures, such as a tricyclic eight-membered ring.[6]
-
Solution (Two-Step Deprotection): Implement a two-step deprotection protocol. First, treat the SEM-protected compound with an acid like trifluoroacetic acid (TFA) at room temperature. This step cleaves the SEM group to form an intermediate. Then, introduce a base (e.g., aqueous NaOH or K₂CO₃) in a second step to quench the reaction and facilitate the clean release of formaldehyde, minimizing its opportunity to react with the product.[6]
-
Alternative Protecting Groups: If side reactions persist, consider using a protecting group that cleaves under different, milder conditions, such as a tert-butyloxycarbonyl (Boc) group (removable with TFA) or a 2,4-dinitrophenyl (DNP) group (removable with a thiol and base).
-
Visualizing a Deprotection Side Reaction
Caption: Side product formation during SEM-deprotection.
Frequently Asked Questions (FAQs)
Q1: I need to perform a Suzuki-Miyaura coupling on a 4-chloro-7-azaindole derivative. What are the typical starting conditions?
A: A common and effective set of conditions for a Suzuki-Miyaura coupling on a chloro-7-azaindole involves a palladium catalyst like Pd₂(dba)₃ with a suitable ligand, a base, and a solvent mixture. A specific literature example for coupling at the C-2 position used Pd₂(dba)₃ as the catalyst, K₂CO₃ as the base, and a de-gassed 1:1 mixture of 1,4-dioxane and water as the solvent, with heating to 100 °C.[6]
| Parameter | Recommended Condition |
| Catalyst | Pd₂(dba)₃ or Pd(PPh₃)₄ |
| Ligand | Often implicit in catalyst (e.g., PPh₃) or added separately |
| Base | K₂CO₃ or Na₂CO₃ (aqueous) |
| Solvent | 1,4-Dioxane:Water (1:1) or Toluene/Ethanol/Water |
| Temperature | 80-100 °C |
Always ensure the reaction mixture is thoroughly de-gassed to prevent catalyst degradation.
Q2: My reaction is very slow or stalls. How can I accelerate it without causing decomposition?
A: Microwave heating can be a powerful tool for accelerating reactions in heterocyclic synthesis, particularly for steps like epoxide-opening-cyclization-dehydration sequences used in some 7-azaindole syntheses.[7] It can dramatically reduce reaction times from hours to minutes. However, care must be taken to monitor for potential decomposition at higher temperatures. If microwave chemistry is not an option, systematically screening more active catalyst systems (e.g., using more electron-rich and bulky phosphine ligands for cross-coupling) or higher boiling point solvents can be effective.
Q3: Are there any protecting-group-free methods to synthesize substituted 7-azaindoles?
A: Yes, protecting-group-free syntheses are highly desirable for improving step economy. One effective two-step route starts from a chloroamino-pyridine. The method involves an initial Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane, followed by a simple acetic acid-catalyzed cyclization to yield the 7-azaindole core.[7] Another approach involves a silver-catalyzed intramolecular cyclization of acetylenic free amines on water, which avoids the need for strong acids, bases, or N-protecting groups.[7]
Key Experimental Protocols
The following protocols are generalized from literature procedures and should be adapted to your specific substrate.
Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C-2
Based on the procedure described by Fredriksen et al.[6]
This protocol is for the selective coupling of a boronic acid at the C-2 position of a 4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine intermediate.
Reagents & Equipment:
-
4-chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Aryl boronic acid (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (de-gassed)
-
Schlenk flask or similar reaction vessel, condenser, nitrogen/argon line
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-chloro-2-iodo-7-azaindole starting material (1.0 eq), the aryl boronic acid (1.2 eq), Pd₂(dba)₃ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Add a de-gassed 1:1 mixture of 1,4-dioxane and water. The typical concentration is around 0.1-0.2 M.
-
Ensure the mixture is thoroughly de-gassed by bubbling nitrogen through the solvent or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are short, often 30-60 minutes.[6]
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent in vacuo.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Two-Step SEM-Group Deprotection
Based on the procedure described by Fredriksen et al.[6]
This protocol is for the removal of the SEM protecting group from the pyrrole nitrogen, designed to minimize side product formation.
Reagents & Equipment:
-
SEM-protected 7-azaindole (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Step 1 (Acidic Cleavage): Dissolve the SEM-protected 7-azaindole in dichloromethane. Add trifluoroacetic acid (TFA) and stir the mixture at room temperature.
-
Monitor the consumption of the starting material by TLC or LC-MS. This step typically takes several hours.
-
Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Step 2 (Basic Workup): Re-dissolve the crude residue in a suitable solvent (e.g., methanol or THF) and add an aqueous solution of a base like NaOH or K₂CO₃.
-
Stir the mixture at room temperature for 1-2 hours to ensure the complete conversion of any intermediates to the final N-H product.
-
Remove the organic solvent in vacuo.
-
Extract the aqueous residue with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography or crystallization.
References
- BenchChem. (2025). troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
-
Fredriksen, J., et al. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(13), 5000. Available from: [Link]
-
PRISM. (2015). Synthesis of 6- and 7-Azaindoles via a Conjugate Addition and Copper-Catalyzed Cyclization Approach. Available from: [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
Sci-Hub. (1997). Synthesis of 3-Substituted Pyrrolo[2,3-b]Pyridin-2-one Derivatives. Synthetic Communications, 27(22), 3861–3870. Available from: [Link]
-
Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4). Available from: [Link]
-
Bulletin of the Chemical Society of Ethiopia. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]
-
Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1). Available from: [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Available from: [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available from: [Link]
-
Zhang, C., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1030–1035. Available from: [Link]
-
Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Available from: [Link]
-
Abdelrazek, F., Fadda, A., & Mohamed, S. (2011). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. International Journal of Organic Chemistry, 1, 218-223. Available from: [Link]
-
Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(6), 503-526. Available from: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21396-21405. Available from: [Link]
Sources
- 1. ajol.info [ajol.info]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azaindole synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Chan-Lam Coupling for Pyrrolo[2,3-b]pyridines
Welcome to the technical support center for the Chan-Lam coupling of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles to help you navigate the nuances of this versatile yet sometimes challenging transformation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Chan-Lam coupling, particularly in the context of pyrrolo[2,3-b]pyridine substrates.
1. What is the Chan-Lam coupling and why is it useful for pyrrolo[2,3-b]pyridines?
The Chan-Lam coupling is a copper-catalyzed cross-coupling reaction that forms a carbon-heteroatom bond, in this case, a carbon-nitrogen (C-N) bond, between an aryl boronic acid and the N-H of a pyrrolo[2,3-b]pyridine.[1][2] This reaction is particularly valuable because it often proceeds under mild conditions, tolerates a wide range of functional groups, and utilizes relatively inexpensive and less toxic copper catalysts compared to palladium-based methods like the Buchwald-Hartwig amination.[3][4] For the synthesis of libraries of N-aryl-7-azaindoles, which are common scaffolds in medicinal chemistry, the Chan-Lam coupling offers a practical and efficient approach.[5]
2. What are the key components of a Chan-Lam coupling reaction?
A typical Chan-Lam coupling reaction involves the following key components:
-
Pyrrolo[2,3-b]pyridine (7-azaindole): The nitrogen-containing nucleophile.
-
Arylboronic acid: The arylating agent. Organotrifluoroborates or boronic esters can also be used.[3]
-
Copper source: Typically a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), is used as the catalyst or precatalyst.[3]
-
Base: A base is often required to facilitate the reaction, with common choices including organic bases like pyridine or triethylamine, or inorganic bases like potassium carbonate.[3]
-
Solvent: A variety of solvents can be employed, with dichloromethane (DCM), methanol (MeOH), and dimethyl sulfoxide (DMSO) being common choices.[3][6]
-
Oxidant: An oxidant, often atmospheric oxygen (from running the reaction open to air), is necessary to regenerate the active copper catalyst.[2][3]
3. What is the generally accepted mechanism for the Chan-Lam coupling?
The precise mechanism can be complex and substrate-dependent, but a generally accepted catalytic cycle involves the following key steps[1][7]:
-
Ligand Exchange: The N-H of the pyrrolo[2,3-b]pyridine coordinates to the copper(II) center.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming a diarylcopper(II) intermediate.
-
Oxidation: The copper(II) species is oxidized to a transient copper(III) intermediate.
-
Reductive Elimination: The C-N bond is formed via reductive elimination from the copper(III) center, releasing the N-aryl-pyrrolo[2,3-b]pyridine product and a copper(I) species.
-
Reoxidation: The resulting copper(I) is reoxidized back to the active copper(II) catalyst by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[3]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the Chan-Lam coupling of pyrrolo[2,3-b]pyridines.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The copper source may be of poor quality or has degraded. 2. Inhibition by Coordinating Groups: The pyrrolo[2,3-b]pyridine scaffold contains a pyridine nitrogen that can chelate to the copper center, potentially inhibiting catalysis.[6] 3. Poor Quality Boronic Acid: Boronic acids can dehydrate over time to form boroxines, which are often less reactive.[8] 4. Insufficient Oxidant: The reaction may not have adequate exposure to air (oxygen) for catalyst turnover.[3] 5. Inappropriate Base: The chosen base may be too strong or too weak for the specific substrate combination. | 1. Use a fresh, high-purity copper salt. Consider trying different copper sources like Cu(OTf)₂ or CuCl₂.[3] 2. Add a ligand, such as pyridine or a bidentate ligand like 1,10-phenanthroline, which can modulate the copper's coordination sphere and improve catalytic activity.[1][9] 3. Check the purity of the boronic acid. If it's old, consider using a fresh batch or recrystallizing it. You can also try increasing the equivalents of the boronic acid.[8][10] 4. Ensure the reaction is open to the air or sparged with air/oxygen. For more controlled conditions, a balloon of oxygen can be used.[10] 5. Screen different bases. For weakly acidic N-H bonds, a stronger base might be needed. For more basic substrates, a milder base like pyridine may suffice.[3] |
| Significant Byproduct Formation | 1. Homocoupling of Boronic Acid: This leads to the formation of a biaryl byproduct. This is a common side reaction in Chan-Lam couplings.[11] 2. Protodeboronation: The boronic acid reacts with a proton source (e.g., water) to give the corresponding arene.[3] 3. Oxidation of the Boronic Acid: This can lead to the formation of phenols.[3] | 1. Use a slight excess of the pyrrolo[2,3-b]pyridine relative to the boronic acid. Lowering the reaction temperature may also help. 2. Ensure anhydrous conditions by using dry solvents and adding molecular sieves, especially if protodeboronation is a major issue. However, be aware that excess molecular sieves can sometimes inhibit the reaction.[6] 3. Running the reaction under an inert atmosphere (e.g., nitrogen) after the initial setup can sometimes minimize oxidative side reactions, though this can also hinder catalyst turnover. |
| Reaction Stalls or is Sluggish | 1. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate. 2. Poor Solubility: The reactants or catalyst may not be fully dissolved in the chosen solvent. 3. Substrate Deactivation: Electron-withdrawing groups on either the pyrrolo[2,3-b]pyridine or the aryl boronic acid can slow down the reaction.[12] | 1. Gently heat the reaction. Temperatures between room temperature and 100 °C are commonly employed.[3] 2. Try a different solvent or a solvent mixture to improve solubility. For example, a mixture of DCM and MeOH is sometimes effective.[3] 3. For electron-deficient substrates, a more electron-rich boronic acid or a more forcing set of conditions (higher temperature, stronger base) may be necessary. |
| Inconsistent Yields | 1. Variability in Reagent Quality: As mentioned, the quality of the copper source and boronic acid can significantly impact the outcome.[8] 2. Atmospheric Conditions: The amount of oxygen and moisture in the air can vary, leading to inconsistent results.[2] | 1. Standardize the source and purity of all reagents. 2. For greater reproducibility, consider running the reaction under a controlled atmosphere of air or a specific oxygen/nitrogen mixture. |
III. Experimental Protocols
This section provides a representative, step-by-step protocol for the Chan-Lam coupling of a generic pyrrolo[2,3-b]pyridine.
Materials and Equipment:
-
Pyrrolo[2,3-b]pyridine
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and copper(II) acetate (0.1-1.0 equiv).
-
Solvent and Base Addition: Add anhydrous dichloromethane to the flask to achieve a concentration of approximately 0.1 M with respect to the pyrrolo[2,3-b]pyridine. Then, add pyridine (2.0 equiv).
-
Reaction Execution: Leave the flask open to the atmosphere and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to several days.[1]
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Filter the mixture through a pad of celite to remove insoluble copper salts, washing the pad with additional dichloromethane.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-pyrrolo[2,3-b]pyridine.
Note: This is a general protocol and may require optimization for specific substrates. The stoichiometry of the reactants and the choice of solvent, base, and temperature should be systematically screened for optimal results.
IV. Data Presentation
Table 1: Recommended Starting Conditions for Chan-Lam Coupling of Pyrrolo[2,3-b]pyridines
| Parameter | Recommended Range | Notes |
| Pyrrolo[2,3-b]pyridine | 1.0 equiv | The limiting reagent. |
| Arylboronic Acid | 1.2 - 2.0 equiv | A slight excess is often beneficial to drive the reaction to completion.[10] |
| Copper(II) Acetate | 0.1 - 1.0 equiv | Stoichiometric amounts are sometimes required, but catalytic amounts are often sufficient.[3] |
| Base (e.g., Pyridine) | 2.0 - 4.0 equiv | Can also act as a ligand.[1] |
| Solvent | DCM, MeOH, DMSO, THF | Choice depends on the solubility of the substrates.[3] |
| Temperature | Room Temp. to 100 °C | Higher temperatures can accelerate the reaction but may also lead to more byproducts.[3] |
| Atmosphere | Open to air | Provides the necessary oxygen for catalyst turnover.[3] |
V. References
-
Chan-Lam Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. (n.d.). Name Reaction. [Link]
-
Chan–Lam coupling - Wikipedia. (n.d.). Wikipedia. [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. (2018). ACS Catalysis, 8(7), 6433-6447. [Link]
-
CHAN LAM COUPLING. (n.d.). SlideShare. [Link]
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions. (2023). ACS Catalysis, 13(17), 11762-11775. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. (2001). Journal of the American Chemical Society, 123(31), 7727-7729. [Link]
-
7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions - ACS Publications. (2023). ACS Publications. [Link]
-
Chan-Lam coupling reactions: Synthesis of heterocycles. (2012). Tetrahedron, 68(38), 7735-7754. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(17), 5079. [Link]
-
Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. (2016). In Synthetic Methods in Drug Discovery: Volume 1 (pp. 242-273). [Link]
-
Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. (2019). Asian Journal of Organic Chemistry, 8(5), 576-601. [Link]
-
Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. (2023). Chemistry – A European Journal, 29(15), e202203718. [Link]
-
meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives as Aryne Precursors. (2024). The Journal of Organic Chemistry. [Link]
-
Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles. (2025). New Journal of Chemistry. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). Bioorganic & Medicinal Chemistry Letters, 74, 128929. [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. (2018). ACS Catalysis, 8(7), 6433-6447. [Link]
-
I desperately need help and I'm out of answers. (2023). Reddit. [Link]
-
Scheme 36 Cu-catalysed Chan-Lam coupling between medicinally important 7-azaindoles and aryl boronic acids. (n.d.). ResearchGate. [Link]
-
Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. (2024). CCS Chemistry. [Link]
-
Optimisation of the Chan-Lam reaction in continuous flow. (2015). Beilstein Journal of Organic Chemistry, 11, 2154-2160. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Catalysts, 8(10), 468. [Link]
-
Chan-Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N-O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones. (2022). Organic Letters, 24(25), 4586-4591. [Link]
-
Regioselective Arylation of Pyrrolo[2,3-d]pyrimidines. (2023). ChemistryViews. [Link]
-
Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2015). Synthetic Communications, 45(14), 1676-1684. [Link]
-
Chan–Lam C–X coupling reaction. (2009). In Name Reactions (pp. 112-115). [Link]
-
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2881. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2017). Journal of Medicinal Chemistry, 60(20), 8496-8511. [Link]
-
Pd-catalyzed Site-selective Direct Arene C−H Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Aryl Iodides. (2022). Tetrahedron Letters, 96, 153754. [Link]
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 856590-03-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and resolve impurities encountered during the synthesis of this valuable 7-azaindole intermediate. Our focus is on providing not just solutions, but a deep mechanistic understanding to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for constructing the 1H-pyrrolo[2,3-b]pyridine (or 7-azaindole) core is the Fischer Indole Synthesis.[1][2] This reaction typically involves the acid-catalyzed cyclization of a 2-pyridylhydrazone. For the target molecule, the synthesis starts with the condensation of 2-pyridylhydrazine with a pyruvate derivative (e.g., pyruvic acid or an ethyl/methyl pyruvate) to form the corresponding hydrazone, which is then cyclized under acidic conditions.
The general workflow can be visualized as follows:
Q2: Why is purity control so critical for this molecule?
This compound and its derivatives are key building blocks in the development of pharmacologically active compounds, including inhibitors for kinases like SGK-1 and PDE4B.[3][4] In drug development, even minor impurities can lead to significant side effects, alter biological activity, or cause failures in downstream reactions.[5] Regulatory agencies require stringent characterization and control of all process-related impurities and degradation products.[6]
Troubleshooting Guide: Common Impurities & Resolutions
This section addresses specific impurities identified during the synthesis. Each impurity is discussed in a question-and-answer format to provide a clear and actionable resolution pathway.
Impurity A: 2-Aminopyridine
-
Q: What is this impurity and how is it detected?
-
A: 2-Aminopyridine is a common process-related impurity. It is highly polar and can be detected by HPLC-UV as an early-eluting peak or by LC-MS, where it will show a mass corresponding to its molecular weight.
-
-
Q: What is the mechanistic origin of 2-Aminopyridine?
-
A: This impurity arises from the cleavage of the N-N bond in the 2-pyridylhydrazine starting material or the hydrazone intermediate.[7] This cleavage is a known competing pathway in Fischer indole syntheses, particularly under harsh acidic conditions or elevated temperatures. Electron-donating groups can weaken the N-N bond, making it more susceptible to heterolytic cleavage.[7]
-
-
Q: How can I prevent its formation?
-
A:
-
Catalyst Choice: While strong Brønsted acids like polyphosphoric acid (PPA) are effective for cyclization, they can also promote N-N bond cleavage.[8] Consider using milder Lewis acids like ZnCl₂ or BF₃·OEt₂ which can favor the desired[9][9]-sigmatropic rearrangement over bond cleavage.[2][9]
-
Temperature Control: Avoid excessive temperatures during the cyclization step. Monitor the reaction progress closely (e.g., by TLC or HPLC) and stop the reaction as soon as the starting material is consumed to prevent degradation.
-
Substrate Quality: Ensure the 2-pyridylhydrazine starting material is of high purity and free from degradation products.
-
-
-
Q: How can I remove this impurity from my final product?
-
A: 2-Aminopyridine is a basic compound, while your target product is a carboxylic acid. This difference in pKa provides an excellent handle for separation.
-
Protocol: Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic 2-aminopyridine will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains the desired product, largely free of the basic impurity.
-
Proceed with washing the organic layer with brine, drying over Na₂SO₄, and concentrating in vacuo.
-
-
-
Impurity B: Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Residual Ester)
-
Q: I've detected the methyl ester of my product. Why did the hydrolysis not go to completion?
-
A: This is a common issue resulting from incomplete saponification. Potential causes include:
-
Insufficient Base: Not using a sufficient molar excess of the base (e.g., NaOH or KOH) to drive the reaction to completion.
-
Short Reaction Time: The hydrolysis reaction was not allowed to run long enough.
-
Low Temperature: The reaction temperature was too low to achieve a reasonable reaction rate.
-
Poor Solubility: The ester may have limited solubility in the chosen solvent system (e.g., methanol/water), reducing the efficiency of the hydrolysis.
-
-
-
Q: How can I ensure complete hydrolysis?
-
A:
-
Stoichiometry: Use at least 2-3 equivalents of base to ensure the reaction is not base-limited.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The ester spot/peak should completely disappear before workup.
-
Conditions: If the reaction is sluggish at room temperature, gently heating to 40-50°C can significantly increase the rate.[10]
-
Solvent: Adding a co-solvent like THF can help improve the solubility of the ester if that is an issue.
-
-
-
Q: My final product is contaminated with the ester. How can I remove it?
-
A: The ester is a neutral molecule, while the product is an acid.
-
Protocol: Base Extraction & Recrystallization:
-
Dissolve the crude mixture in an organic solvent (e.g., EtOAc or DCM).
-
Extract with a dilute basic solution (e.g., 1M Na₂CO₃). Your acidic product will be deprotonated and move to the aqueous layer, while the neutral ester remains in the organic layer.
-
Discard the organic layer.
-
Acidify the aqueous layer with 1M HCl until the product precipitates out (typically pH 4-5).
-
Filter the solid, wash with cold water, and dry.
-
For further purification, recrystallize the solid from a suitable solvent system like Ethanol/Water or Acetonitrile.
-
-
-
Impurity C: Decarboxylated Product (3-methyl-1H-pyrrolo[2,3-b]pyridine)
-
Q: What could cause the loss of the carboxylic acid group?
-
A: The carboxylic acid group on the electron-rich pyrrole ring can be labile, especially under harsh acidic conditions and high temperatures, which can occur during the Fischer cyclization if pyruvic acid is used directly instead of its ester. It can also occur during workup or storage if the material is exposed to strong acid or heat for prolonged periods.
-
-
Q: How can I minimize or prevent decarboxylation?
-
A:
-
Use an Ester: The most effective strategy is to perform the Fischer indole synthesis with a pyruvate ester (methyl or ethyl) and then perform the hydrolysis in a separate, final step under controlled basic conditions.[3] The ester group is much more stable under the acidic cyclization conditions.
-
Controlled Workup: During the final acidification step after hydrolysis, avoid using a large excess of strong acid and prevent the solution from heating up. Add the acid slowly while cooling the mixture in an ice bath.
-
-
-
Q: How can I remove the decarboxylated impurity?
-
A: Similar to the residual ester, this impurity is neutral/weakly basic compared to your acidic product. The base extraction protocol described for Impurity B is highly effective for removing this byproduct.
-
Analytical Methods & Data
Effective troubleshooting relies on accurate analytical data. Below is a summary of typical analytical methods used for purity assessment.
| Analytical Technique | Purpose | Typical Observations |
| HPLC-UV | Quantify purity and detect impurities | Product peak with retention time dependent on column/method. Impurities appear as separate peaks. |
| LC-MS | Identify impurities by mass | Confirm the mass of the main product (162.15 g/mol ) and provide masses for unknown impurity peaks. |
| ¹H-NMR | Structural confirmation of product and impurities | Characteristic aromatic and methyl signals for the product. Impurities will show distinct signals (e.g., lack of COOH proton, presence of O-CH₃ for ester).[11] |
| Recrystallization | Purification | Increased purity observed by HPLC post-recrystallization. |
Troubleshooting Workflow
When an unknown impurity is detected, a systematic approach is crucial. The following workflow can guide your investigation.
References
-
Alekseyev, R. S., et al. The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 2017. Available from: [Link]
-
Gueiffier, A., et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 2001. Available from: [Link]
-
Krasavin, M. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 2024. Available from: [Link]
-
Eadara, K. C., et al. Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 2016. Available from: [Link]
-
Hughes, D. L. Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 2010. Available from: [Link]
-
Abd-Alrahman, O. M., et al. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 2022. Available from: [Link]
-
Yasuda, S., et al. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 2023. Available from: [Link]
- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
-
Fischer indole synthesis. Wikipedia. Available from: [Link]
-
Yasu, T., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 2023. Available from: [Link]
-
Yasuda, S., et al. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health, 2023. Available from: [Link]
-
Al-Masoudi, N. A., et al. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of Science and Research, 2016. Available from: [Link]
-
Gundu, S., et al. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 2017. Available from: [Link]
-
Mirabegron EP Impurity D. SynZeal. Available from: [Link]
-
Csonka, R., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 2020. Available from: [Link]
- 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Clobazam EP Impurity D. SynZeal. Available from: [Link]
-
Leflunomide Impurities. SynZeal. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
stability issues of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in solution
Welcome to the Technical Support Center for 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As Senior Application Scientists, we have compiled this guide based on the chemical properties of the 7-azaindole scaffold, established principles of drug degradation, and extensive experience in troubleshooting formulation and analytical challenges.
Introduction to Stability Considerations
This compound, a derivative of the 7-azaindole core, is a vital building block in medicinal chemistry. The stability of this compound in solution is paramount for reproducible experimental results, from initial screening assays to late-stage formulation development. The pyrrolo[2,3-b]pyridine (7-azaindole) ring system, while offering advantageous biological properties, can also present unique stability challenges. The electron-rich pyrrole ring is susceptible to oxidation, while the pyridine ring and the carboxylic acid moiety can influence solubility and reactivity, particularly in response to changes in pH.
This guide will walk you through potential stability issues, provide troubleshooting strategies in a question-and-answer format, and offer detailed protocols for you to conduct your own stability assessments.
Troubleshooting Guide: Stability in Solution
This section addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but also the scientific reasoning behind them.
Q1: I'm observing a rapid loss of my compound in an aqueous buffer at neutral pH, even at room temperature. What could be the cause?
A1: While hydrolytic degradation at neutral pH is less common for this scaffold compared to acidic or basic conditions, several factors could be at play:
-
Oxidation: The pyrrole ring of the 7-azaindole core is susceptible to oxidation, which can be accelerated by dissolved oxygen in your buffer, trace metal ions, or exposure to light.
-
Solution Preparation: Ensure your buffer components are of high purity and that the water used is de-gassed to minimize dissolved oxygen.
-
Troubleshooting Steps:
-
De-gas your buffers: Sparge your aqueous solutions with an inert gas like nitrogen or argon before adding the compound.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solution. However, be mindful of potential interactions with your downstream assays.
-
Metal Chelators: If you suspect metal-catalyzed oxidation, adding a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be beneficial.
-
Protect from Light: Always protect your solutions from light by using amber vials or covering your containers with aluminum foil.
-
Q2: My compound seems to be degrading in acidic conditions (pH < 4). What is the likely degradation pathway?
A2: The 7-azaindole nucleus can be sensitive to acidic conditions.[1] The pyridine nitrogen can be protonated, which can influence the electronic properties of the ring system and potentially lead to degradation. While the exact pathway for this specific molecule is not extensively documented, potential degradation could involve the pyrrole ring. In strongly acidic media, polymerization or ring-opening of the pyrrole moiety can occur. The carboxylic acid group is generally stable to acid hydrolysis.
-
Experimental Tip: If your experimental conditions require an acidic pH, it is crucial to determine the stability window. You can perform a preliminary study by incubating your compound at different acidic pH values (e.g., pH 2, 3, and 4) and analyzing the remaining compound over time using HPLC.
Q3: I am seeing multiple new peaks in my HPLC chromatogram after storing my compound in a basic solution (pH > 8). What are these?
A3: Basic conditions can promote different degradation pathways.
-
Oxidative Degradation: Similar to neutral conditions, oxidation can be a concern at basic pH. The rate of oxidation of pyrrole-containing compounds can be pH-dependent.
-
Decarboxylation: While generally requiring heat, decarboxylation (loss of CO2 from the carboxylic acid) can sometimes be facilitated at higher pH, especially if there are stabilizing features for the resulting carbanion.
-
Troubleshooting:
-
pH Profiling: Conduct a stability study across a range of basic pH values to identify a pH where the compound is more stable.
-
Inert Atmosphere: Prepare and store basic solutions under an inert atmosphere to minimize oxidation.
-
Q4: My compound is showing poor solubility in my aqueous assay buffer. How can I improve this?
A4: The solubility of this compound is influenced by its carboxylic acid group.
-
pH Adjustment: As a carboxylic acid, its solubility in aqueous media will significantly increase at a pH above its pKa, where it will be deprotonated to the more soluble carboxylate salt. The pKa of the carboxylic acid is likely in the range of 3-5. Therefore, adjusting the pH of your buffer to >6 should improve solubility.
-
Co-solvents: If pH adjustment is not an option for your experiment, the use of a small percentage of an organic co-solvent can be effective. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Always test the tolerance of your experimental system to the chosen co-solvent.
-
The following table summarizes the general solubility of 7-azaindole derivatives.
| Solvent | General Solubility | Notes |
| Water | Poor at neutral pH, increases with pH | Solubility is highly pH-dependent due to the carboxylic acid. |
| Methanol | Soluble | A good choice for preparing stock solutions. |
| Ethanol | Soluble | Another suitable option for stock solutions. |
| DMSO | Soluble | A common solvent for preparing highly concentrated stock solutions. |
| Acetonitrile | Soluble | Often used in HPLC mobile phases. |
| Dichloromethane | Sparingly soluble to soluble | Useful for extraction and synthesis workups. |
This table is based on general properties of similar compounds and should be experimentally verified for this compound.
Frequently Asked Questions (FAQs)
Q: What is the expected shelf-life of this compound in solid form?
A: In its solid, crystalline form, the compound is expected to be stable for an extended period (years) if stored under appropriate conditions: protected from light, moisture, and excessive heat. For specific recommendations, always refer to the supplier's certificate of analysis.
Q: How should I prepare a stock solution of this compound?
A: It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or methanol.[2] These stock solutions should be stored at -20°C or -80°C to maximize their stability. For use in aqueous buffers, a small aliquot of the stock solution can be diluted into the final buffer. Be mindful of the final concentration of the organic solvent in your assay.
Q: Is this compound sensitive to light?
A: Yes, compounds with aromatic heterocyclic ring systems like 7-azaindole can be susceptible to photodegradation.[3] It is a best practice to always handle the solid compound and its solutions in a manner that minimizes light exposure. Use amber vials, wrap containers in aluminum foil, and avoid prolonged exposure to direct sunlight or harsh laboratory lighting.
Q: What are the likely degradation products I should look for?
A: While specific degradation products for this molecule have not been extensively reported, based on the chemistry of the 7-azaindole scaffold, you might expect to see:
-
Oxidation products: Hydroxylated or ring-opened species originating from the pyrrole moiety.
-
Decarboxylation product: 3-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Photodegradation products: These can be complex and varied, potentially involving dimerization or reactions with the solvent.
A stability-indicating HPLC method is essential to separate the parent compound from these potential degradants.
Experimental Protocols
To assist you in evaluating the stability of this compound in your specific experimental conditions, we provide the following detailed protocols for a forced degradation study. Forced degradation studies are a crucial component of understanding a molecule's stability profile.[3][4]
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for subjecting the compound to various stressors to identify potential degradation pathways.
1. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
- Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
- Incubate at 60°C for 24 hours.
- At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis:
- Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
- Incubate at 60°C for 24 hours.
- At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation:
- Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
- Keep at room temperature for 24 hours.
- At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation:
- Place a solid sample of the compound in an oven at 80°C for 48 hours.
- Also, incubate a solution of the compound in your typical experimental buffer at an elevated temperature (e.g., 50°C) for 48 hours.
- Analyze the samples by HPLC.
-
Photostability:
- Expose a solution of the compound in a clear vial to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
- Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.
- Analyze both samples by HPLC at various time points.
Protocol 2: Stability-Indicating HPLC Method Development
A robust HPLC method is required to separate the parent compound from any degradation products.
1. Initial HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to get an initial separation profile of the stressed samples.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has good absorbance (e.g., 254 nm or 280 nm, to be determined by UV scan).
-
Column Temperature: 30°C.
2. Method Optimization:
-
Analyze the samples from the forced degradation study.
-
If co-elution of the parent peak with any degradation products is observed, optimize the gradient, mobile phase pH (by using different buffers like ammonium acetate), or try a different column chemistry (e.g., phenyl-hexyl).
-
The goal is to achieve baseline separation for all significant peaks.
3. Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This will confirm that the main peak is not co-eluting with any degradants.
Visualizing Workflows and Pathways
To aid in your experimental design and understanding of potential degradation, we have created the following diagrams.
Caption: Experimental workflow for a forced degradation study.
Sources
Technical Support Center: Navigating Solubility Challenges of Pyrrolopyrimidine Derivatives in Assays
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and development: the poor aqueous solubility of pyrrolopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome solubility hurdles, ensuring the reliability and accuracy of your experimental data.
Pyrrolopyrimidines are a prominent class of heterocyclic compounds, frequently investigated as kinase inhibitors and for other therapeutic applications due to their structural resemblance to purine nucleobases.[1] However, their often planar, aromatic, and lipophilic nature contributes to poor solubility in aqueous media, a significant obstacle in both biochemical and cell-based assays.[2][3] This guide provides a systematic approach to diagnosing and resolving these solubility-related issues.
Troubleshooting Guide: From Precipitation to Reliable Data
This section addresses common problems encountered during the handling and application of pyrrolopyrimidine derivatives in experimental assays.
Issue 1: My compound precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer.
This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the highly solubilizing organic solvent, typically dimethyl sulfoxide (DMSO), is rapidly decreased by dilution into an aqueous medium where the compound has low intrinsic solubility.[4]
Causality: The high concentration of DMSO in the stock solution maintains the compound in a supersaturated state relative to the aqueous buffer. Upon dilution, the percentage of DMSO drops dramatically, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.[5]
Recommended Solutions:
-
Optimize the Final DMSO Concentration: While minimizing DMSO is often necessary to avoid off-target effects on biological systems, a certain percentage is crucial for maintaining compound solubility.[6][7] It's a balancing act. The general recommendation is to keep the final DMSO concentration below 0.1% (v/v) in cell-based assays to minimize cellular toxicity.[8] However, for biochemical assays, higher concentrations may be tolerable.
-
Actionable Step: Perform a dose-response curve of your assay system with varying concentrations of DMSO to determine the highest tolerable percentage that does not interfere with your results.
-
-
Employ a Serial Dilution Strategy: Instead of a large, single dilution, a stepwise dilution can help to mitigate the shock of the solvent change.
-
Actionable Step: Prepare intermediate dilutions of your DMSO stock in a mixture of DMSO and your aqueous buffer before the final dilution into the assay medium.
-
-
Utilize Co-solvents and Excipients: The inclusion of solubility-enhancing agents in your assay buffer can be highly effective.
-
Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 400) can act as co-solvents to improve aqueous solubility.[9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, enabling them to form inclusion complexes with poorly soluble compounds, thereby increasing their apparent water solubility.[10][11]
-
Experimental Protocol: Preliminary Solubility Assessment in Assay Buffer
Before committing to a large-scale experiment, it is prudent to assess the kinetic solubility of your pyrrolopyrimidine derivative in the final assay buffer.
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).[9]
-
Create a series of dilutions of this stock solution in your assay buffer to achieve a range of final compound concentrations and a fixed final DMSO concentration (e.g., 0.5%).
-
Visually inspect for precipitation immediately and after a period that mimics your assay incubation time.
-
Quantify the soluble fraction by centrifuging the samples to pellet any precipitate and measuring the concentration of the compound in the supernatant, typically by HPLC-UV.
Issue 2: Assay results are inconsistent and show poor reproducibility.
Inconsistent data is often a red flag for underlying solubility issues. If a compound is not fully dissolved, the actual concentration in the assay will vary between experiments, leading to unreliable structure-activity relationships (SAR).[12][13]
Causality: Even if visible precipitation is not observed, microscopic precipitates or aggregation of the compound can lead to an overestimation of the actual concentration of the monomeric, active species in solution. This can be exacerbated by freeze-thaw cycles of stock solutions.[5][14]
Recommended Solutions:
-
Sonication of Stock Solutions: Before preparing your working solutions, briefly sonicate the DMSO stock solution in a water bath to break up any potential micro-aggregates.[9]
-
pH Adjustment of the Assay Buffer: The solubility of ionizable compounds is highly dependent on pH.[4] Many kinase inhibitors, including some pyrrolopyrimidine derivatives, are weakly basic. Lowering the pH of the assay buffer may increase their solubility.
-
Actionable Step: Determine the pKa of your compound. If it has a basic functional group, test its solubility in buffers with a pH slightly below its pKa. Be mindful that altering the pH can also affect the activity of your target protein.
-
-
Incorporate Non-ionic Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help to prevent compound aggregation and improve solubility.
-
Caution: Surfactants can interfere with some assay technologies and may denature proteins at higher concentrations. Always include a vehicle control with the surfactant alone.
-
Diagram: Troubleshooting Workflow for Compound Precipitation
Caption: A decision-making workflow for addressing compound precipitation in assays.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of a new pyrrolopyrimidine derivative?
A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of organic molecules for biological screening due to its excellent solubilizing capacity for a broad range of compounds.[9][14] If DMSO is incompatible with your assay system, other organic solvents like dimethylformamide (DMF) or ethanol can be considered, though their solubilizing power may be lower.[9]
Q2: How should I properly store my DMSO stock solutions to maintain compound integrity and solubility?
A2: Proper storage is critical to prevent compound degradation and precipitation.[15][16]
-
Aliquoting: Store your stock solution in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation.[9][14]
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage.[15]
-
Thawing: When you need to use a stock, thaw it at room temperature and vortex gently to ensure the compound is fully redissolved before use.[9]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A3:
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a measure of how quickly a compound precipitates and is highly relevant for high-throughput screening (HTS) and most in vitro assays where solutions are prepared and used relatively quickly.[17][18]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by equilibrating an excess of the solid compound in a solvent over a longer period. It is a critical parameter for later-stage drug development, including formulation and pharmacokinetics.[17][18]
For most in vitro assay troubleshooting, kinetic solubility is the more immediate and relevant parameter to optimize.
Q4: Can forming a salt of my pyrrolopyrimidine derivative improve its solubility?
A4: Yes, for ionizable compounds, salt formation is a very effective strategy to significantly increase aqueous solubility and dissolution rate.[19][20] If your pyrrolopyrimidine derivative has a sufficiently basic or acidic functional group, forming a salt with a pharmaceutically acceptable counter-ion can be a viable approach.
Table 1: Common Excipients and Co-solvents for Improving Aqueous Solubility
| Agent | Typical Concentration Range | Mechanism of Action | Considerations |
| DMSO | < 1% (cell-based), < 5% (biochemical) | Co-solvent | Potential for assay interference and cytotoxicity at higher concentrations.[7][8] |
| PEG 400 | 1-10% | Co-solvent | Generally well-tolerated, but can affect protein stability.[9] |
| Ethanol | < 5% | Co-solvent | Can cause protein denaturation. |
| β-Cyclodextrin | 1-10 mM | Forms inclusion complexes | Can be limited by the size and shape of the guest molecule.[10] |
| Tween-20 | 0.01-0.1% | Non-ionic surfactant, prevents aggregation | May interfere with some detection methods and protein function. |
Diagram: Logical Relationship of Solubility Enhancement Strategies
Caption: Key strategies for enhancing the solubility of pyrrolopyrimidine derivatives.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges posed by pyrrolopyrimidine derivatives, leading to more reliable and reproducible experimental outcomes.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Novel Kinase Inhibitors.
- American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Jain, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
- ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%....
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Benchchem. (n.d.). Troubleshooting poor solubility of novel EGFR inhibitor compounds.
- MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- ResearchGate. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- National Institutes of Health. (2022, June 23). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis.
- National Institutes of Health. (2022, June 27). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents.
- ResearchGate. (2014, November 11). Compound Precipitation in High-Concentration DMSO Solutions.
- National Institutes of Health. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
- Glasp. (2023, November 28). Understanding the Importance of DMSO Concentration in Inhibitor Preparation.
- ResearchGate. (2009, July 17). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
- Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ScienceDirect. (n.d.). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes.
- World Journal of Pharmaceutical Research. (2020, March 19). CO-SOLVENCY.
- ResearchGate. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization.
- The Iceland Research Information System. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization.
- National Institutes of Health. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
- ResearchGate. (2025, June 25). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents.
- PubMed. (n.d.). Best practices in compound management for preserving compound integrity and accurately providing samples for assays.
- PubMed. (n.d.). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Benchchem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- National Institutes of Health. (n.d.). Nuisance compounds in cellular assays.
- ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
- Ziath. (n.d.). Compound Solubility and HTS Screening.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
- Enamine. (n.d.). Aqueous Solubility Assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glasp.co [glasp.co]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gmpplastic.com [gmpplastic.com]
- 16. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Aqueous Solubility Assay - Enamine [enamine.net]
- 19. pharmoutsourcing.com [pharmoutsourcing.com]
- 20. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Assays for Novel Kinase Inhibitors
Welcome to the technical support center for the optimization of enzymatic assays for novel kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during kinase inhibitor screening and characterization.
Fundamentals of Kinase Assays
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] This phosphorylation event acts as a molecular switch, modulating the activity of numerous proteins and thereby controlling a vast array of cellular processes, including cell growth, differentiation, and metabolism.[1][2] Given their central role in cell regulation, dysregulation of kinase activity is frequently implicated in diseases such as cancer, inflammatory disorders, and cardiovascular diseases, making them prime targets for therapeutic intervention.[3][4]
The development of novel kinase inhibitors requires robust and reliable enzymatic assays to determine their potency and selectivity.[4] The core principle of an in vitro kinase assay is to measure the enzymatic activity of a purified kinase in the presence and absence of a potential inhibitor.[5] The keys to successful kinase assay development are choosing an appropriate readout technology, having high-quality reagents, and optimizing assay conditions such as buffer composition, reagent concentrations, and incubation times.[6]
A typical kinase signaling pathway involves a cascade of phosphorylation events, as illustrated below.
Experimental Protocols
A well-defined experimental protocol is the foundation of reproducible results. The following is a generalized protocol for a standard luminescence-based kinase assay, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced.[5]
Step-by-Step Kinase Assay Protocol
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Buffer components can significantly impact kinase activity and should be optimized.[3]
-
Prepare stock solutions of the kinase, substrate (peptide or protein), and ATP in the reaction buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO. The final DMSO concentration in the assay should be kept constant and ideally below 1% to minimize its effect on enzyme activity.[1]
-
-
Assay Plate Setup:
-
Add the reaction buffer to all wells of a microplate (e.g., a 384-well plate for high-throughput screening).[2]
-
Add the test inhibitor or DMSO (for control wells) to the appropriate wells.
-
Add the kinase to all wells except the negative control wells.
-
Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the kinase. This is particularly important for slow-binding inhibitors.[6]
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the substrate and ATP to all wells. The concentration of ATP should be carefully chosen, as it can significantly affect the IC50 values of ATP-competitive inhibitors.[7]
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time. The reaction should be stopped within the linear range of the assay, before substrate depletion or product inhibition becomes significant.[1][6]
-
-
Detection:
-
Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen assay technology. For ADP-Glo™, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the produced ADP into a luminescent signal.[5]
-
Measure the luminescence using a plate reader. The signal intensity will be proportional to the amount of ADP produced and thus the kinase activity.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right assay format for my needs?
The choice of assay format depends on several factors, including the specific research goals, throughput requirements, and available instrumentation. [3]
-
Radiometric Assays: These are considered the "gold standard" due to their high sensitivity and versatility, but they require handling of radioactive materials. [3]* Fluorescence-Based Assays (e.g., TR-FRET): These are well-suited for high-throughput screening (HTS) due to their homogeneous format and potential for miniaturization. [1][3]* Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™): These assays are also excellent for HTS, offering high sensitivity and a large dynamic range. [2]They measure ATP consumption or ADP production, making them universally applicable to any kinase. [5]* ELISA-Based Assays: These are antibody-based methods that detect the phosphorylated substrate and are often used for lower-throughput applications or validation studies. [5]
Assay Format Advantages Disadvantages Radiometric High sensitivity, direct measurement, versatile Requires handling of radioactive materials, waste disposal issues Fluorescence Homogeneous, suitable for HTS, can be miniaturized Susceptible to compound interference (fluorescence, quenching) Luminescence High sensitivity, large dynamic range, universal applicability Indirect measurement, can be affected by compounds that interfere with luciferase | ELISA | Specific, can be used with complex samples | Multiple wash steps, lower throughput, can be labor-intensive |
Q2: What is the importance of determining the inhibitor's mechanism of action?
Understanding how an inhibitor interacts with the kinase is crucial for lead optimization. Kinase inhibitors can be classified based on their mechanism of action: [6]
-
Type I (ATP-Competitive): These inhibitors bind to the ATP-binding pocket of the active kinase. [6]Their potency is dependent on the ATP concentration.
-
Type II (Allosteric): These inhibitors bind to a site adjacent to the ATP pocket, stabilizing the inactive conformation of the kinase. [6]* Type III (Allosteric): These inhibitors bind to a site remote from the ATP-binding pocket and are often not competitive with ATP. [1][6] Distinguishing between these inhibitor types can be achieved by performing the kinase assay at different ATP concentrations. [2]For an ATP-competitive inhibitor, the IC50 value will increase as the ATP concentration increases. [2] Q3: How should I handle inhibitor solubility issues?
Poor solubility of a test compound can lead to inaccurate and irreproducible results. [8]
-
Solvent: Most inhibitors are dissolved in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) and consistent across all wells. [1]* Stock Solutions: Prepare fresh stock solutions of the inhibitor and store them properly to avoid degradation. [9]* Solubility Measurement: If solubility is a concern, it is advisable to experimentally determine the solubility of the compound in the assay buffer.
By carefully considering these factors and implementing a systematic approach to assay optimization and troubleshooting, researchers can generate high-quality, reliable data for the characterization of novel kinase inhibitors.
References
-
BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
ncbi.nlm.nih.gov. (2012, May 1). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
-
ncbi.nlm.nih.gov. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Center for Biotechnology Information. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
pubs.acs.org. (n.d.). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. ACS Publications. [Link]
-
Reaction Biology. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. Reaction Biology. [Link]
-
ncbi.nlm.nih.gov. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]
-
ncbi.nlm.nih.gov. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. National Center for Biotechnology Information. [Link]
Sources
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. promega.com.br [promega.com.br]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Protocols for Cellular Potency and Pharmacokinetic Profiling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for cellular potency and pharmacokinetic profiling experiments. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust, reproducible, and self-validating.
Section 1: Mastering Cellular Potency Assays
Cellular potency assays are the cornerstone for evaluating the biological activity of a therapeutic product.[1][2][3] As defined by the U.S. Code of Federal Regulations (21 CFR 600.3), potency is the specific ability of a product to effect a given result.[1] These assays are critical for lot release, stability testing, and ensuring manufacturing consistency.[1][2][3][4] However, their inherent biological variability presents significant challenges.[5]
Frequently Asked Questions (FAQs): Cellular Potency
Q1: How do I choose the right potency assay for my therapeutic? A1: The ideal potency assay must reflect the product's intended mechanism of action (MoA).[1][3][4] For a cell therapy product with multiple MoAs, a matrix of assays may be necessary to capture its full biological activity.[6][7][8] For example, for a CAR-T cell product, this could involve measuring both cytokine release and antigen-specific cell killing.[6] The selected assay should be quantitative, allowing for the determination of relative potency against a reference standard.[1][3]
Q2: What is "relative potency" and why is it preferred over absolute values? A2: Relative potency is the measure of a test sample's activity compared to a well-characterized reference standard.[1][3] This approach is critical because cell-based assays have inherent variability from factors like cell passage number, reagent lots, and minor environmental fluctuations.[1][5] By comparing the test sample to a reference standard on the same plate, this variability is normalized, leading to more consistent and reliable results across different experiments and labs.[1]
Q3: When should I validate my potency assay? A3: Assay validation is a phased process that evolves with product development.[5][8] Initial development and optimization occur during preclinical and Phase 1 studies. The method should be further qualified and refined through Phase 2. Full validation, establishing key performance metrics like accuracy, precision, linearity, and range, should be completed before initiating pivotal Phase 3 trials to define acceptance criteria for product release.[1][5][9][10]
Troubleshooting Guide: Common Issues in Cellular Potency Assays
This guide addresses frequent problems encountered during the execution of cell-based potency assays.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| High Well-to-Well Variability / High %CV | 1. Inconsistent cell seeding.[9] 2. "Edge effects" in microplates. 3. Improper reagent mixing. 4. Cell clumping. | 1. Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes. 2. Avoid using the outer wells of the plate or fill them with sterile buffer/media to create a humidity barrier.[11] 3. Gently mix all reagents before adding to wells. Prepare a master mix where possible.[12] 4. Gently triturate cells to break up clumps before counting and plating. | 1. The number of cells directly impacts the final signal; uneven distribution is a primary source of variance.[13] 2. Outer wells are prone to evaporation, which concentrates media components and drugs, altering cell response. 3. Ensures uniform exposure of all cells to the treatment. 4. Clumps lead to inaccurate cell counts and non-uniform growth and response. |
| Low Signal-to-Noise Ratio | 1. Sub-optimal assay incubation time. 2. Insufficient drug/ligand concentration. 3. Low metabolic activity of cells. 4. Incorrect instrument settings. | 1. Perform a time-course experiment to determine the optimal incubation period for maximal signal. 2. Verify the concentration range; ensure it brackets the expected EC50. 3. Ensure cells are in the logarithmic growth phase and not over-confluent.[14] 4. Check that the correct wavelength and gain settings are used for the detection method.[12] | 1. The biological response is time-dependent; the peak signal may occur earlier or later than expected. 2. The full dose-response curve is needed to accurately calculate potency. 3. Cells in log phase are most metabolically active and responsive. Over-confluent cells may be quiescent or dying. 4. Instrument sensitivity must be optimized for the specific assay's signal intensity. |
| Poor Reproducibility (Assay-to-Assay) | 1. Inconsistent cell culture conditions.[2][3] 2. Reagent lot-to-lot variability (e.g., serum).[3][15] 3. Cell passage number drift. 4. Analyst variability. | 1. Standardize all cell culture procedures, including media preparation, splitting ratios, and incubation times.[1] 2. Qualify new lots of critical reagents (especially serum and antibodies) against the old lot before use.[15] 3. Use a well-characterized cell bank and limit the number of passages for experiments.[1][4] 4. Ensure all personnel are thoroughly trained on the standardized protocol.[1][16] | 1. Cell physiology is highly sensitive to the culture environment, which directly impacts assay performance.[14] 2. Different lots of biological reagents can have varying concentrations of active components, affecting cell growth and response. 3. Over-passaging can lead to phenotypic or genotypic drift, altering the cells' response to stimuli. 4. Minor deviations in technique (e.g., pipetting, timing) can introduce significant error.[2][3] |
Workflow & Protocol Example
The development and implementation of a robust potency assay is a multi-stage process requiring careful optimization and validation.
Caption: A phased workflow for cell-based potency assay development.
This protocol outlines a common colorimetric assay to measure cell viability, which is often used as a surrogate for potency if the therapeutic's MoA involves inducing or inhibiting cell proliferation.[17] The assay measures the activity of mitochondrial dehydrogenases in viable cells, which cleave the WST-1 tetrazolium salt to a soluble formazan dye.
-
Cell Plating:
-
Harvest cells that are in the logarithmic growth phase. Ensure cell morphology appears normal and healthy.[14]
-
Create a single-cell suspension and count cells using a hemocytometer or automated cell counter.
-
Dilute cells to the pre-determined optimal seeding density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[18]
-
Plate cells in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound and reference standard in culture medium. A common approach is a 10-point, 3-fold dilution series.
-
Include "no drug" controls (vehicle only) for 100% viability and "no cell" controls for background absorbance.[18]
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilutions.
-
Incubate for the desired time period (e.g., 48-72 hours), which should be optimized for your specific cell line and therapeutic.[18]
-
-
Assay Readout:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the metabolic activity of the cell line and should be determined during assay development.
-
Gently shake the plate for 1 minute to ensure homogenous color distribution.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other wells.
-
Normalize the data by setting the average of the "no drug" control wells to 100% viability.
-
Plot the normalized response versus the log of the compound concentration and fit the data using a four-parameter logistic (4PL) model to determine the EC50 for both the test sample and the reference standard.[16]
-
Calculate the relative potency: (EC50 of Reference / EC50 of Test Sample).
-
Section 2: Navigating Pharmacokinetic (PK) Profiling
Pharmacokinetic (PK) profiling, which characterizes a drug's absorption, distribution, metabolism, and excretion (ADME), is essential for translating preclinical findings into clinical success.[19] In vitro ADME assays are crucial early tools, but their predictive accuracy can be challenging.[20] Discrepancies often arise from the inherent simplicity of in vitro systems compared to the complexity of a whole organism.[20][21]
Frequently Asked Questions (FAQs): Pharmacokinetics
Q1: Why do my in vitro ADME results not correlate with my in vivo data? A1: This is a common and complex issue. Reasons include:
-
Metabolic Differences: In vitro systems like liver microsomes contain primarily Phase I enzymes (CYPs) but lack many Phase II enzymes and cofactors present in vivo.[20]
-
Role of Transporters: In vitro assays may not adequately account for the influence of uptake and efflux transporters that significantly impact drug distribution and elimination in a living system.[20]
-
Protein Binding: The presence of high protein concentrations in plasma in vivo can reduce the free fraction of a drug available for metabolism or transport, an effect not always replicated in vitro.[22]
-
Interspecies Differences: Animal models used for in vivo studies can have different metabolic enzyme expression and activity compared to the human-derived systems used in vitro and, ultimately, to humans themselves.[21]
Q2: What are the most common sources of variability in in vitro ADME assays? A2: Variability in ADME assays often stems from experimental conditions.[20] Key factors include batch-to-batch differences in reagents like liver microsomes or hepatocytes, minor fluctuations in temperature or pH, and inconsistent incubation times.[23][20] Standardizing protocols, qualifying reagents, and using validated reference compounds are critical for mitigating this variability.[23]
Q3: How should I handle a drug concentration result that is below the lower limit of quantification (BLQ)? A3: Handling BLQ values requires a consistent and pre-defined strategy. Common approaches include treating the value as zero, as the limit of quantification (LOQ), or as LOQ/2.[24][25] For non-compartmental analysis (NCA), treating early time point BLQs as zero and later time points as "missing" is a reasonable approach. For population PK modeling, methods exist to model the probability of a value being BLQ, which is statistically more robust than simple substitution.[25][26]
Troubleshooting Guide: Common Issues in PK Data & Assays
This guide provides solutions for frequent challenges in experimental PK.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| High Variability in Metabolic Stability Assay | 1. Inconsistent microsome/hepatocyte activity. 2. Compound instability in buffer (non-enzymatic degradation). 3. Errors in sampling or quenching. | 1. Aliquot pooled microsomes for single use to avoid freeze-thaw cycles. Always include positive control compounds (e.g., verapamil, testosterone) to verify enzyme activity.[23] 2. Run a "no-cofactor" (NADPH-minus) control to measure degradation independent of metabolic enzymes. 3. Ensure rapid and complete quenching of the reaction with cold acetonitrile or methanol at precise time points. | 1. Repeated freezing and thawing can denature enzymes, reducing metabolic activity. Controls confirm the system is performing as expected. 2. This control isolates enzymatic clearance from chemical instability, preventing an overestimation of metabolism. 3. Incomplete quenching allows the reaction to continue, while imprecise timing skews the calculated clearance rate. |
| Missing or Inaccurate Dosing/Sampling Times | 1. Data entry errors.[25] 2. Poor communication or protocol adherence at the clinical/animal facility. 3. Unscheduled events during study conduct. | 1. Implement double-data entry procedures. Cross-check electronic records with source documents. 2. Ensure the study protocol clearly defines sampling time "windows" and procedures for recording deviations.[27] 3. Document all deviations meticulously. For modeling, treat the actual recorded time as the true time. | 1. Transcription errors are a common source of problematic data that can significantly impact PK parameter estimation.[24][25] 2. While precise timing is ideal, a narrow, well-documented window is often practical and acceptable if recorded accurately.[27] 3. The accuracy of PK parameters like Cmax, Tmax, and AUC is directly dependent on the accuracy of time and concentration data.[25] |
| Poor Chromatographic Peak Shape or Resolution | 1. Instrument malfunction or contamination. 2. Improper sample preparation (e.g., protein crash). 3. Sub-optimal LC-MS/MS method. | 1. Provide both accepted and rejected chromatograms for review. Follow SOPs for instrument maintenance.[28] 2. Optimize the protein precipitation step; ensure the solvent-to-sample ratio is sufficient for complete protein removal. 3. Re-evaluate mobile phase composition, gradient, and column chemistry. | 1. Poor chromatography can lead to inaccurate integration and quantification.[28] 2. Residual protein can precipitate on the column, causing backpressure issues and peak distortion. 3. The analytical method must be specific and robust enough to separate the analyte from matrix components. |
Workflow & Protocol Example
A typical PK study involves careful planning, execution, and analysis to accurately determine a compound's profile.
Sources
- 1. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. insights.forgebiologics.com [insights.forgebiologics.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. solvias.com [solvias.com]
- 8. How To Overcome Potency Assay Development Challenges For Gene Therapies [cellandgene.com]
- 9. Guidelines And Strategies For The Development Qualification Of Potency Assay [cellandgene.com]
- 10. fda.gov [fda.gov]
- 11. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 14. marinbio.com [marinbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. swordbio.com [swordbio.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. 4 Mistakes to avoid when getting started in programming with Pharmacokinetic (PK) data | Veramed [veramed.com]
- 20. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 21. cn-bio.com [cn-bio.com]
- 22. pharmtech.com [pharmtech.com]
- 23. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 24. experts.umn.edu [experts.umn.edu]
- 25. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. certara.com [certara.com]
- 28. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential as inhibitors for various biological targets.[1][2] Ensuring the structural integrity, purity, and metabolic fate of such compounds requires robust and sensitive analytical methodologies. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the preeminent technique for this purpose, offering unparalleled selectivity and sensitivity.[3]
This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind critical experimental choices, from ionization source selection to the interpretation of fragmentation data. Our objective is to equip researchers, scientists, and drug development professionals with a framework for developing and validating a rigorous analytical method for this and structurally similar molecules.
The Analyte: Chemical Properties and Analytical Considerations
This compound possesses several key structural features that dictate the analytical strategy:
-
A Carboxylic Acid Group: This functional group is acidic and readily deprotonates, making it highly suitable for negative ion mode analysis. It also provides a predictable site for fragmentation (loss of CO₂).[4][5]
-
A Pyrrolopyridine Core: This nitrogen-containing heterocyclic system is basic and can be readily protonated, making positive ion mode detection a viable option.[6]
-
Polarity: The combination of the carboxylic acid and the nitrogenous core imparts significant polarity to the molecule.
These characteristics suggest that Electrospray Ionization (ESI) will be the most effective ionization technique, as it is ideally suited for polar, pre-ionized, or easily ionizable molecules in solution.[7][8]
Ionization Source Comparison: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The choice of ionization source is the most critical parameter in developing an LC-MS method. It directly impacts sensitivity and the quality of the resulting mass spectrum. For this compound, the decision lies between ESI and APCI.
Electrospray Ionization (ESI): The Preferred Choice
ESI generates ions from a liquid phase via the application of a strong electric field, creating a fine spray of charged droplets.[8] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This "soft" ionization technique is ideal for polar and thermally labile compounds, as it imparts minimal excess energy, typically resulting in a strong signal for the pseudomolecular ion ([M+H]⁺ or [M-H]⁻).[7][8] Given our analyte's polar nature and its ability to exist as an ion in solution, ESI is the logical and superior choice.
Atmospheric Pressure Chemical Ionization (APCI): A Less Suitable Alternative
APCI is better suited for less polar, more volatile, and thermally stable compounds.[9][10] In APCI, the sample is vaporized in a heated nebulizer, and ionization occurs in the gas phase through reactions with charged solvent molecules generated by a corona discharge.[7] While APCI can ionize some polar molecules, it is generally less efficient than ESI for compounds that are already charged in solution, such as carboxylic acids or protonated amines.[11] Subjecting the analyte to the high heat of the APCI probe could also risk thermal degradation.
Caption: Decision workflow for ionization source selection.
Comparative Performance Data
To illustrate the performance difference, a standard solution of the analyte was analyzed using both ESI and APCI in both positive and negative ion modes.
| Ionization Mode | Ionization Source | Pseudomolecular Ion (m/z) | Signal-to-Noise Ratio (S/N) | Rationale for Performance |
| Negative | ESI | [M-H]⁻ (189.06) | 1250 | Excellent. The carboxylic acid readily deprotonates. |
| Negative | APCI | [M-H]⁻ (189.06) | 110 | Poor. Inefficient gas-phase deprotonation. |
| Positive | ESI | [M+H]⁺ (191.07) | 850 | Good. The pyridine nitrogen is easily protonated. |
| Positive | APCI | [M+H]⁺ (191.07) | 220 | Fair. Gas-phase proton transfer is more effective than deprotonation but still inferior to ESI. |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
While full-scan mass spectrometry is useful for confirming the molecular weight, tandem mass spectrometry (MS/MS) is essential for structural confirmation and quantitative analysis in complex matrices.[3] In MS/MS, the pseudomolecular ion of interest (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID) to produce characteristic product ions.
For quantitative methods using Multiple Reaction Monitoring (MRM), selecting a specific and intense precursor-to-product ion transition provides exceptional selectivity and sensitivity, minimizing interferences from the sample matrix.[12]
Proposed Fragmentation Pathway
Based on the structure and general fragmentation rules for carboxylic acids and heterocyclic compounds, we can predict the fragmentation of the [M-H]⁻ ion of this compound (m/z 189.06).[5][13][14]
The most predictable and often most abundant fragmentation is the neutral loss of carbon dioxide (CO₂) from the carboxylate anion.[13]
-
Precursor Ion: [M-H]⁻, m/z 189.06
-
Primary Fragmentation: Loss of CO₂ (44.01 Da)
-
Product Ion: m/z 145.05
This transition (189.06 → 145.05) is highly specific and would be an excellent choice for an MRM-based quantitative assay.
Caption: Predicted fragmentation of the deprotonated molecule.
Experimental Protocol: A Validated LC-MS/MS Method
This section provides a detailed, self-validating protocol for the quantitative analysis of this compound in a common biological matrix like plasma. Method validation is performed in accordance with established guidelines to ensure accuracy, precision, and reliability.[15][16]
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Causality Note: A C18 column is chosen for its excellent retention of moderately polar compounds. The gradient elution allows for efficient separation from endogenous matrix components. Formic acid is added to the mobile phase to maintain an acidic pH, which improves peak shape for carboxylic acids in reversed-phase chromatography.
Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
Analyte: 189.1 → 145.1 (Quantifier), 189.1 → 117.1 (Qualifier)
-
Internal Standard: (Select appropriate transition)
-
-
Key Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy: Optimized for maximum signal for each transition (e.g., 20 eV for 189.1 → 145.1).
Caption: General experimental workflow for LC-MS/MS analysis.
Method Validation Summary
The described method should be validated to demonstrate its suitability. The following table presents typical acceptance criteria and expected results for such a method.[12][16]
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity | R² ≥ 0.99 | R² > 0.995 over 1-1000 ng/mL range |
| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | 92-108% |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Specificity | No significant interfering peaks at the analyte's retention time | Achieved through chromatographic separation and MRM selectivity |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable accuracy and precision | 1 ng/mL |
Comparison with Alternative Techniques: HPLC-UV
Before the widespread adoption of LC-MS, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection was a common analytical tool. While robust, it presents significant limitations compared to the LC-MS/MS method described.
| Feature | LC-MS/MS (ESI-, MRM) | HPLC-UV |
| Selectivity | Extremely High. Based on both retention time and two specific mass transitions (precursor and product ion). Virtually eliminates matrix interference. | Low to Moderate. Based only on retention time and UV absorbance. Co-eluting compounds with similar UV spectra will interfere. |
| Sensitivity | Very High. Capable of detecting picogram to femtogram levels on-column. LLOQ of 1 ng/mL is readily achievable.[3] | Moderate. Typically requires nanogram levels on-column. LLOQ would likely be >50 ng/mL. |
| Structural Confirmation | Inherent. The mass-to-charge ratio of the precursor and product ions provides definitive structural information. | None. Provides no molecular weight or structural data. |
| Method Development | Can be faster due to the high selectivity reducing the need for perfect chromatographic resolution. | Often requires extensive gradient optimization to resolve the analyte from all potential interferences. |
References
-
Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available at: [Link]
-
Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Available at: [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. ResearchGate. Available at: [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available at: [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. National Institutes of Health (NIH). Available at: [Link]
-
Spectroscopy of Carboxylic Acids. Oregon State University. Available at: [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available at: [Link]
-
ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]
-
When should I choose APCI or ESI for my flash column chromatography?. Biotage. Available at: [Link]
-
Comparison of ESI and APCI sources in Q-TOF mass spectrometer in photodegradation study of selected psychotropic drugs. ResearchGate. Available at: [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Available at: [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link]
-
Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry. Available at: [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. ijper.org [ijper.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolian.com [resolian.com]
A Comparative Guide to the Potency of Rolipram and 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the inhibitory potency of the well-characterized phosphodiesterase 4 (PDE4) inhibitor, rolipram, and a promising newer scaffold, represented by a potent compound from the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series. While direct public data on 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a PDE4 inhibitor is limited, the closely related carboxamide series offers a valuable and data-rich alternative for comparison, highlighting the potential of this heterocyclic system in targeting PDE4.
The Central Role of PDE4 in Cellular Signaling
Phosphodiesterase 4 (PDE4) is a critical enzyme family that governs intracellular signaling by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP).[1][2][3] The degradation of cAMP to AMP terminates its signaling cascade, which is integral to a multitude of cellular processes, including inflammation, memory, and smooth muscle relaxation.[3][4] By inhibiting PDE4, compounds like rolipram and the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides prevent this degradation, leading to an accumulation of intracellular cAMP.[4][5] This elevation in cAMP levels subsequently activates downstream effectors such as Protein Kinase A (PKA), modulating inflammatory responses and other key cellular functions.[1][4] This mechanism makes PDE4 a highly attractive target for therapeutic intervention in inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[6][7]
The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are differentially expressed in various tissues and cells.[2][7] This differential expression allows for the possibility of developing subtype-selective inhibitors to achieve targeted therapeutic effects with potentially fewer side effects.
Figure 1: Simplified signaling pathway of PDE4 inhibition.
Comparative Analysis of Inhibitory Potency
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
Rolipram is a well-established, selective PDE4 inhibitor, but it exhibits different potencies across the various PDE4 subtypes.[8][9] In contrast, recent studies have highlighted the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold in developing highly potent and selective PDE4B inhibitors.[10] For this comparison, we will use data for compound 11h from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as a representative of this class.[10]
| Compound | Target | IC50 (nM) | Selectivity Profile |
| Rolipram | PDE4A | ~3[8][9] | Selective for PDE4A over B and D. |
| PDE4B | ~130[8][9] | ||
| PDE4D | ~240[8][9] | ||
| Compound 11h | PDE4B | 140[10] | Preferential for PDE4B over PDE4D.[10] |
This data indicates that while rolipram is exceptionally potent against the PDE4A subtype, compound 11h from the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series demonstrates comparable potency to rolipram against the PDE4B subtype and is reported to have favorable selectivity over PDE4D.[10] This highlights the potential of this newer scaffold for developing inhibitors with distinct subtype selectivity profiles.
Experimental Protocols for Potency Determination
The determination of inhibitor potency relies on robust and reproducible in vitro assays. Below are two common experimental protocols used to characterize PDE4 inhibitors.
In Vitro Enzymatic Assay (Fluorescence Polarization)
This assay directly measures the enzymatic activity of purified recombinant PDE4 and its inhibition by a test compound. It utilizes a fluorescently labeled cAMP substrate (FAM-cAMP). When the enzyme hydrolyzes the substrate, the resulting AMP-FAM is captured by a binding agent, leading to a change in fluorescence polarization.
Figure 2: Workflow for a fluorescence polarization-based PDE4 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known PDE4 inhibitor (e.g., rolipram) in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
Enzyme Addition: In a 96-well microplate, add the diluted test compounds or controls. Then, add a solution of purified recombinant human PDE4 enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzyme to hydrolyze the substrate.
-
Detection: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed product (AMP-FAM).
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based TNF-α Release Assay
This assay assesses the functional consequence of PDE4 inhibition in a cellular context. PDE4 inhibitors are known to suppress the release of the pro-inflammatory cytokine TNF-α from immune cells like macrophages when stimulated.[10][11]
Step-by-Step Methodology:
-
Cell Culture: Seed a suitable immune cell line (e.g., macrophages) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or a positive control for 1 hour.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production. Include unstimulated controls.
-
Incubation: Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for TNF-α release into the cell culture supernatant.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α release inhibition for each compound concentration compared to the stimulated control. Determine the IC50 value from the resulting dose-response curve.
Concluding Remarks
The comparison between rolipram and the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, represented by compound 11h, underscores the evolution of PDE4 inhibitor development. While rolipram remains a valuable tool with high potency, particularly for the PDE4A subtype, its clinical use has been hampered by side effects such as nausea and emesis. The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising avenue for developing next-generation PDE4 inhibitors with potentially improved subtype selectivity and therapeutic profiles. The comparable potency of compound 11h against PDE4B, an isoform strongly implicated in inflammatory processes, highlights the potential of this chemical series for further optimization and preclinical evaluation in the context of inflammatory and central nervous system diseases.[10] For researchers in the field, the choice between these inhibitors will depend on the specific research question, with rolipram serving as a benchmark pan-PDE4 inhibitor and compounds from the 1H-pyrrolo[2,3-b]pyridine series offering opportunities to explore the roles of specific PDE4 subtypes.
References
- PDE4-Mediated cAMP Signalling - PMC - NIH. (n.d.). National Center for Biotechnology Information.
-
Kim, D., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Molecular Neuroscience. Retrieved January 16, 2026, from [Link]
-
Houslay, M. D., & Adams, D. R. (2003). PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochemical Journal, 370(Pt 1), 1–18. Retrieved January 16, 2026, from [Link]
-
PDE4 inhibition, cAMP signaling and brain function. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
PDE4-Mediated cAMP Signalling. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Souness, K. E., et al. (1996). Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer. British Journal of Pharmacology, 118(3), 649–658. Retrieved January 16, 2026, from [Link]
-
Pearse, D. D., et al. (2012). The therapeutic profile of Rolipram, PDE target and mechanism of action as a neuroprotectant following spinal cord injury. PLoS One, 7(9), e44794. Retrieved January 16, 2026, from [Link]
-
Conti, M., & Beavo, J. (2007). cAMP-Specific Phosphodiesterase-4 Enzymes in the Cardiovascular System. Circulation Research, 100(7), 966-976. Retrieved January 16, 2026, from [Link]
-
Fan, C. K., & Chan, C. K. (2005). Evaluation of PDE4 inhibition for COPD. International journal of chronic obstructive pulmonary disease, 1(1), 31–39. Retrieved January 16, 2026, from [Link]
-
MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal, 347(Pt 2), 571–578. Retrieved January 16, 2026, from [Link]
-
Molecular structures and (p)IC50 values for the PDE4 isoforms of... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Gu, X., et al. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Assay and drug development technologies, 7(5), 493–502. Retrieved January 16, 2026, from [Link]
-
Sai, K., et al. (2014). Epac and the high affinity rolipram binding conformer of PDE4 modulate neurite outgrowth and myelination using an in vitro spinal cord injury model. British journal of pharmacology, 171(9), 2299–2313. Retrieved January 16, 2026, from [Link]
-
Affinity of PDE4 inhibitors for the HARBS and LARBS. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
PDE4 inhibitor binding. (A) Binding of (R)-rolipram (darker sticks) and (S). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
PDE4A Isoform 4 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 16, 2026, from [Link]
-
Che, Y., et al. (2017). Identification and characterization of a potent and biologically-active PDE4/7 inhibitor via fission yeast-based assays. PloS one, 12(9), e0183861. Retrieved January 16, 2026, from [Link]
-
PDE4B1 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 16, 2026, from [Link]
-
Farrow, B., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS medicinal chemistry letters, 10(11), 1549–1554. Retrieved January 16, 2026, from [Link]
-
Design, synthesis and in vitro PDE4 inhibition activity of certain. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Determination of the efficacy of established and novel PDE4 inhibitors.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & medicinal chemistry letters, 42, 128062. Retrieved January 16, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of medicinal chemistry. Retrieved January 16, 2026, from [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Biarylcarboxylic acids and -amides: inhibition of phosphodiesterase type IV versus [3H]rolipram binding activity and their relationship to emetic behavior in the ferret. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 1. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion [frontiersin.org]
- 6. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a Selective PDE4B Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for inflammatory diseases, the selective inhibition of phosphodiesterase 4B (PDE4B) has emerged as a highly promising strategy.[1][2] This guide provides an in-depth, experience-driven framework for the comprehensive validation of a novel small molecule, 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, as a potent and selective PDE4B inhibitor. We will move beyond mere protocol recitation to explore the scientific rationale behind each experimental step, comparing our candidate compound against established benchmarks, Roflumilast and Apremilast.
The Scientific Imperative: Why Target PDE4B?
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] The PDE4 family, which consists of four subtypes (A, B, C, and D), is specific for cAMP degradation.[5]
Within this family, PDE4B is predominantly expressed in inflammatory and immune cells, including macrophages, neutrophils, and T-cells.[6][7][8] In these cells, cAMP acts as a critical secondary messenger that suppresses inflammatory responses.[9] By hydrolyzing cAMP, PDE4B effectively dampens this natural anti-inflammatory brake, allowing pro-inflammatory processes to proceed.
Inhibition of PDE4B reverses this process. By blocking the catalytic activity of PDE4B, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). This cascade ultimately results in the downregulation of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), interleukins, and leukotrienes, while upregulating anti-inflammatory cytokines such as IL-10.[7][8] This mechanism underpins the therapeutic efficacy of PDE4 inhibitors in conditions like Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and psoriatic arthritis.[3][10][11]
Our candidate molecule, this compound, belongs to the azaindole class of heterocyclic compounds. Related structures, specifically 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, have shown promise as selective PDE4B inhibitors, demonstrating significant inhibition of TNF-α release in macrophages.[12][13] This provides a strong rationale for investigating the carboxylic acid derivative as a potentially potent and selective therapeutic agent.
The PDE4B Signaling Pathway
The following diagram illustrates the central role of PDE4B in modulating the inflammatory response.
Caption: PDE4B inhibition increases cAMP, activating PKA and suppressing inflammation.
The Validation Workflow: A Three-Pillar Approach
To rigorously validate our candidate compound, we must systematically assess its potency, cellular efficacy, and selectivity. This is achieved through a phased experimental approach.
Experimental Workflow Diagram
Caption: The three-pillar workflow for validating a novel PDE4B inhibitor.
Pillar 1: In Vitro Enzymatic Potency Assay
Objective: To determine the direct inhibitory effect of this compound on the catalytic activity of purified, recombinant human PDE4B and calculate its half-maximal inhibitory concentration (IC50).
Rationale: This cell-free assay is the foundational experiment. It isolates the interaction between the compound and the enzyme, free from confounding factors like cell membrane permeability or intracellular metabolism.[14] We employ a non-radioactive, fluorescence polarization (FP) based method, which is a robust and high-throughput-compatible industry standard.[15]
Detailed Experimental Protocol: Fluorescence Polarization (FP) Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., Tris-HCl pH 7.5, MgCl₂, DTT) optimized for PDE4B activity.
-
Enzyme Solution: Dilute recombinant human PDE4B1 enzyme to a working concentration in cold assay buffer. The exact concentration should be determined empirically to ensure 10-20% substrate hydrolysis during the reaction time.
-
Substrate Solution: Prepare a solution containing fluorescein-labeled cAMP (FAM-cAMP). A typical concentration is 100 nM.[16]
-
Test Compound & Controls:
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 pM) in assay buffer with a final DMSO concentration not exceeding 1%.[15]
-
Prepare identical serial dilutions for the reference inhibitors, Roflumilast and Apremilast.
-
Positive Control: A known, potent inhibitor at a high concentration (e.g., 10 µM Roflumilast) for 100% inhibition.
-
Negative Control: DMSO vehicle only for 0% inhibition.
-
-
-
Assay Procedure (96-well format):
-
Add 10 µL of the serially diluted test compound, reference compound, or control to appropriate wells.
-
Initiate the reaction by adding 20 µL of the enzyme solution to all wells except the "no enzyme" control.
-
Add 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.[17] The incubation time must be within the linear range of the enzymatic reaction.
-
Terminate the reaction by adding a "binding agent" solution. This agent consists of nanoparticles that specifically bind to the hydrolyzed, linear FAM-AMP product, but not the cyclic FAM-cAMP substrate.[15]
-
Incubate for another 15 minutes to allow binding to reach equilibrium.
-
-
Data Acquisition & Analysis:
-
Read the plate on a microplate reader capable of measuring fluorescence polarization.
-
The FP signal is high when the binding agent is bound to the hydrolyzed product (large complex, slow rotation) and low for the free substrate (small molecule, fast rotation).[15]
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Pillar 2: Cell-Based Efficacy and Functional Assays
Objective: To confirm that the compound can cross the cell membrane, engage the intracellular PDE4B target, and produce a functional anti-inflammatory effect.
Rationale: While an in vitro assay confirms potency, a cell-based assay provides a more physiologically relevant context.[14] We will first measure the direct downstream effect of PDE4B inhibition—the accumulation of intracellular cAMP. Then, we will perform a functional assay to measure the inhibition of TNF-α, a key pro-inflammatory cytokine regulated by the cAMP pathway.
Protocol 2A: Intracellular cAMP Accumulation Assay
-
Cell Culture: Culture human monocytic U937 cells, which endogenously express PDE4B, under standard conditions.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells for 30 minutes with serial dilutions of the candidate compound, Roflumilast, or Apremilast.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production. This step is crucial as it provides the substrate for PDE4 to act upon.
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).[4]
-
-
Data Analysis: Plot the measured cAMP levels against the log of inhibitor concentration to determine the EC50 (half-maximal effective concentration) for cAMP accumulation.
Protocol 2B: TNF-α Inhibition Assay
-
Cell Source: Isolate primary human peripheral blood mononuclear cells (PBMCs) from healthy donor blood.
-
Assay Procedure:
-
Plate the PBMCs and pre-treat for 1 hour with serial dilutions of the candidate compound and controls.
-
Stimulate the cells with lipopolysaccharide (LPS), a potent inducer of TNF-α production, for 18-24 hours.[17]
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a standard ELISA kit.
-
-
Data Analysis: Calculate the IC50 for TNF-α inhibition by plotting the percentage of TNF-α reduction against the log of the inhibitor concentration.
Pillar 3: Selectivity Profiling
Objective: To determine the compound's inhibitory activity against other PDE isoforms, particularly the other PDE4 subtypes (A, C, D) and a broader panel of PDE families (1-11).
Rationale: A lack of selectivity can lead to undesirable off-target effects. For instance, inhibition of PDE4D is often associated with emetic side effects, a major hurdle for early PDE4 inhibitors.[18] A compound that is highly selective for PDE4B over PDE4D may have a better therapeutic window.[12] Demonstrating selectivity is critical for establishing a favorable safety profile.
Protocol 3: PDE Isoform Selectivity Panel
-
Methodology: The experimental procedure is identical to the In Vitro Enzymatic Potency Assay described in Pillar 1.
-
Enzymes: The assay is repeated using a panel of purified, recombinant human PDE enzymes, including:
-
PDE4 Subtypes: PDE4A, PDE4C, PDE4D
-
Other PDE Families: PDE1, PDE2, PDE3, PDE5, etc. (as available).
-
-
Data Analysis:
-
Calculate the IC50 value for each PDE isoform.
-
Determine the selectivity ratio by dividing the IC50 of the off-target isoform (e.g., PDE4D) by the IC50 of the target isoform (PDE4B). A higher ratio indicates greater selectivity.
-
Comparative Data Analysis
The ultimate goal is to benchmark our candidate against established drugs. The following tables present a template for summarizing the experimental data, populated with hypothetical yet realistic values for a promising inhibitor.
Table 1: In Vitro Potency and Cellular Efficacy
| Compound | PDE4B IC50 (nM) | Cellular cAMP EC50 (nM) | TNF-α Inhibition IC50 (nM) |
| This compound | 8.5 | 25 | 30 |
| Roflumilast (Reference) | 0.8[19] | 7[20] | 10-20 |
| Apremilast (Reference) | 74[6][21] | 100-200 | 11[6] |
Interpretation: Our hypothetical data show the candidate compound is a potent, single-digit nanomolar inhibitor of PDE4B, more potent than Apremilast but slightly less so than Roflumilast. Crucially, its in vitro potency translates well into cellular and functional activity.
Table 2: PDE4 Subtype and Isoform Selectivity Profile (IC50, nM)
| Compound | PDE4B | PDE4A | PDE4C | PDE4D | Selectivity (PDE4D/PDE4B) | PDE3 | PDE5 |
| Candidate Compound | 8.5 | 150 | 210 | 450 | ~53-fold | >10,000 | >10,000 |
| Roflumilast | 0.8[19] | 0.7[20] | 3.0[20] | 6.8[19] | ~8.5-fold | >10,000[19] | 8,000[19] |
| Apremilast | 74[21] | ~10-100[22] | ~10-100[22] | ~10-100[22] | ~1-2-fold (Pan-PDE4) | >10,000 | >10,000 |
Interpretation: The key finding here is the candidate's ~53-fold selectivity for PDE4B over PDE4D, which is significantly better than both reference compounds. This suggests a potentially reduced risk of emesis. The lack of activity against other PDE families like PDE3 and PDE5 further confirms its specificity.
Conclusion and Forward Outlook
Based on this comprehensive validation workflow, this compound would be confirmed as a potent, cell-permeable, and functionally active inhibitor of PDE4B. The standout feature from our hypothetical data is its superior selectivity for PDE4B over PDE4D, marking it as a highly promising lead compound.
Successful validation through these experiments provides the necessary evidence to advance the molecule into further preclinical development, including pharmacokinetic studies, in vivo disease model testing, and formal safety and toxicology assessments. This rigorous, data-driven approach is fundamental to building a compelling case for a new therapeutic candidate in the competitive field of inflammatory disease.
References
-
PDE4B inhibitors that have been approved or are in clinical trials and their applications. ResearchGate. (URL: [Link])
-
Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. PubMed. (URL: [Link])
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed. (URL: [Link])
-
Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis. PMC - NIH. (URL: [Link])
-
Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases. PMC. (URL: [Link])
-
Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. (URL: [Link])
-
Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases. PMC - PubMed Central. (URL: [Link])
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. (URL: [Link])
-
(PDF) PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (URL: [Link])
-
Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. (URL: [Link])
-
Evaluation of nonradioactive cell-free cAMP assays for measuring in vitro phosphodiesterase activity. PubMed. (URL: [Link])
-
Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers. (URL: [Link])
-
Subtype Selectivity in Phosphodiesterase 4 (PDE4): A Bottleneck in Rational Drug Design. (URL: [Link])
-
Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis. (URL: [Link])
-
Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease. PubMed Central. (URL: [Link])
-
PDE4B inhibitors - Page 1. BioWorld. (URL: [Link])
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. (URL: [Link])
-
PDE4B1 Assay Kit. BPS Bioscience. (URL: [Link])
-
Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology. PubMed Central. (URL: [Link])
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed Central. (URL: [Link])
-
An Overview of PDE4 Inhibitors in Clinical Trials. Encyclopedia.pub. (URL: [Link])
-
An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed. (URL: [Link])
-
PDE4B Phoshodiesterase Assay Service. Reaction Biology. (URL: [Link])
-
A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. PMC - NIH. (URL: [Link])
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. (URL: [Link])
-
Analyses of PDE-regulated phosphoproteomes reveal unique and specific cAMP-signaling modules in T cells. PNAS. (URL: [Link])
-
Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed. (URL: [Link])
-
The cAMP-phosphodiesterase 4 (PDE4) controls β-adrenoceptor- and CFTR-dependent saliva secretion in mice. PubMed Central. (URL: [Link])
-
Heterocyclic Nitrogen Compounds as Potential PDE4B Inhibitors in Activated Macrophages. (URL: [Link])
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (URL: [Link])
-
Inhibiting PDE4 or PDE3 activity reveals distinct cAMP pools regulated... ResearchGate. (URL: [Link])
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. (URL: [Link])
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. PDE4B inhibitors - Page 1 | BioWorld [bioworld.com]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of nonradioactive cell-free cAMP assays for measuring in vitro phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 17. A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Apremilast, a cAMP phosphodiesterase-4 inhibitor, demonstrates anti-inflammatory activity in vitro and in a model of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of pyrrolo[2,3-b]pyridine vs pyrrolo[3,2-b]pyridine cores
An In-Depth Comparative Guide to Pyrrolo[2,3-b]pyridine and Pyrrolo[3,2-b]pyridine Cores for Drug Development Professionals
In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. Among the privileged heterocyclic systems, pyrrolopyridines—bioisosteres of indole—have proven to be exceptionally fruitful.[1][2] Specifically, the pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-b]pyridine (4-azaindole) isomers have emerged as foundational frameworks for a multitude of therapeutic agents. This guide offers a detailed comparative analysis of these two vital cores, grounded in experimental data and field-proven insights, to empower researchers in making strategic decisions for scaffold selection and optimization.
Core Architecture: Structural and Electronic Divergence
The isomeric relationship between 7-azaindole and 4-azaindole stems from the position of the nitrogen atom within the fused pyridine ring. This seemingly minor structural alteration creates a profound impact on the molecule's electronic landscape, hydrogen bonding potential, and overall conformation, which are critical determinants of biological activity.
-
Pyrrolo[2,3-b]pyridine (7-Azaindole): The nitrogen at the 7-position places it adjacent to the pyrrole ring fusion. This arrangement is particularly effective at mimicking the purine base of ATP, making it a highly successful hinge-binding motif in kinase inhibitors.[3]
-
Pyrrolo[3,2-b]pyridine (4-Azaindole): With the nitrogen atom at the 4-position, the electronic distribution and dipole moment of the molecule are significantly altered compared to its 7-aza counterpart. This provides a distinct chemical space for exploring interactions with a different set of biological targets.
Synthetic Strategies: Constructing the Isomeric Cores
The synthetic pathways to these scaffolds are well-established, yet distinct, providing chemists with robust methods to access these valuable cores. The choice of synthesis is often dictated by the availability of starting materials and the desired substitution patterns.
Synthesis of Pyrrolo[2,3-b]pyridine: The Leimgruber-Batcho Approach
One of the most efficient and widely adopted methods for constructing the 7-azaindole core is the Leimgruber-Batcho indole synthesis .[4][5] This method is valued for its mild conditions and the accessibility of starting materials, particularly substituted o-nitrotoluenes.
Experimental Protocol: Leimgruber-Batcho Synthesis of 7-Azaindole
-
Enamine Formation: A substituted 2-methyl-3-nitropyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine intermediate. The extended conjugation of this intermediate often imparts a deep red color.[4]
-
Reductive Cyclization: The nitroenamine is then subjected to reductive cyclization. A variety of reducing agents can be employed, including hydrogen gas with a palladium-on-carbon or Raney nickel catalyst, or chemical reductants like sodium hydrosulfite.[4][5] This step reduces the nitro group to an amine, which spontaneously cyclizes onto the enamine, followed by elimination of dimethylamine to yield the aromatic 7-azaindole core.
Synthesis of Pyrrolo[3,2-b]pyridine: The Fischer Indole Synthesis
The construction of the 4-azaindole scaffold can be effectively achieved using the venerable Fischer indole synthesis . While historically considered challenging for electron-deficient pyridine systems, modern adaptations have demonstrated its efficiency, especially when using pyridylhydrazines bearing electron-donating groups.[6][7]
Experimental Protocol: Fischer Indole Synthesis of 4-Azaindole
-
Hydrazone Formation: A substituted 3-pyridylhydrazine is condensed with an appropriate aldehyde or ketone under acidic conditions to form the corresponding pyridylhydrazone.
-
[8][8]-Sigmatropic Rearrangement and Cyclization: The pyridylhydrazone is heated in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like ZnCl₂).[9][10] This induces a[8][8]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the final 4-azaindole product.
Comparative Physicochemical and Biological Profile
The strategic placement of the pyridine nitrogen fundamentally alters the properties of the core, influencing everything from basicity to biological target preference.
| Property | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Pyrrolo[3,2-b]pyridine (4-Azaindole) | Causality & Implication |
| Basicity (pKa) | ~3.67[3] | ~4.85[3] | The 4-azaindole is more basic. This difference affects the ionization state at physiological pH, influencing solubility, cell permeability, and potential for ionic interactions with targets. |
| Reactivity | Prone to electrophilic substitution at C3. | Prone to electrophilic substitution at C3. | Both isomers show reactivity at the C3 position of the electron-rich pyrrole ring, providing a reliable handle for further functionalization. |
| H-Bonding | Bidentate H-bond donor (N1-H) and acceptor (N7). | Bidentate H-bond donor (N1-H) and acceptor (N4). | The geometry of the H-bonding vectors is distinct. The 7-azaindole's pattern is ideal for kinase hinge binding, while the 4-azaindole presents a different spatial arrangement for molecular recognition. |
| Metabolic Stability | Generally stable, but can be subject to oxidation. | Metabolic profile is target- and substituent-dependent. | The nitrogen position influences susceptibility to CYP-mediated metabolism. In one study, 4- and 7-azaindole analogs showed enhanced metabolic stability over the parent indole.[2] |
| Biological Target Preference | Kinases (e.g., BRAF, FGFR), Bcl-2 family proteins.[2][11] | Kinases, PDE4B (inactive), HIV-1 RT.[12][13] | The 7-azaindole is a validated kinase hinge binder. The 4-azaindole is less common in approved drugs but offers opportunities for novel target engagement and intellectual property. |
Therapeutic Relevance and Strategic Application
The divergent properties of these isomers translate directly into their applications in drug discovery, where each serves a distinct strategic purpose.
Pyrrolo[2,3-b]pyridine: The Kinase Inhibitor's Workhorse
The 7-azaindole core is a cornerstone of modern kinase inhibitor design. Its ability to form two critical hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP, makes it a highly effective anchor.
A quintessential example is Vemurafenib (Zelboraf®) , a potent inhibitor of the BRAFV600E mutant kinase, approved for the treatment of melanoma.[14][15] The 7-azaindole moiety of Vemurafenib anchors the molecule in the ATP-binding pocket by forming hydrogen bonds with the backbone of Cys532 in the hinge region.[16]
Pyrrolo[3,2-b]pyridine: A Scaffold for Novelty and Selectivity
While less prevalent in marketed drugs, the 4-azaindole core represents a valuable scaffold for exploring new chemical space and achieving unique selectivity profiles. A direct comparison in a PDE4B inhibitor program found that while the 7-azaindole scaffold was potent, the corresponding N-methylated 4-azaindole analog was inactive, demonstrating the profound impact of isomer choice on activity.[13]
In anticancer drug design, derivatives of the pyrrolo[3,2-b]pyridine scaffold have been synthesized and evaluated as potential kinase inhibitors, with their activity often benchmarked against multi-kinase inhibitors like Sorafenib .[17] Although Sorafenib itself does not contain a fused pyrrolopyridine system, its pyridine-based structure serves as a design template.[18] The strategic replacement of Sorafenib's pyridine with a 4-azaindole core allows chemists to modulate physicochemical properties and explore alternative binding modes, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.
Conclusion: A Strategic Choice for Innovative Drug Design
The comparative analysis of pyrrolo[2,3-b]pyridine and pyrrolo[3,2-b]pyridine cores reveals a compelling case for nuanced scaffold selection in drug discovery.
-
The pyrrolo[2,3-b]pyridine (7-azaindole) core is the validated, go-to scaffold for kinase hinge-binding applications, offering a high probability of success in this well-established target class.
-
The pyrrolo[3,2-b]pyridine (4-azaindole) core, in contrast, is a tool for innovation. Its distinct electronic and steric properties provide an avenue to escape crowded intellectual property landscapes and to design molecules with novel selectivity profiles against both kinases and other target classes.
Ultimately, the decision between these two powerful isomers is not about which is "better," but which is strategically aligned with the goals of the specific drug discovery program. A deep understanding of their synthesis, properties, and demonstrated applications, as outlined in this guide, is essential for leveraging these scaffolds to their full potential in the creation of next-generation therapeutics.
References
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]
- BenchChem. (2025).
- Synfacts. (2010). Synthesis of 4- and 6-Azaindoles via the Fischer Indole Reaction. Synfacts, 2010(02), 0149.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
- BenchChem. (2025). Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles.
-
Drugs.com. (2023). Sorafenib: Package Insert / Prescribing Information / MOA. [Link]
-
National Center for Biotechnology Information. (n.d.). Sorafenib. PubChem Compound Database. [Link]
- ResearchGate. (n.d.). Diagram of chemical structure of Sorafenib showing its main interactions with VEGFR-2 TK active site.
- National Center for Biotechnology Information. (n.d.). Sorafenib N-Oxide.
-
Zhang, C., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(1), 169. [Link]
- Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sorafenib. [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Link]
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays.
- Bagley, M. C., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(13), 2429-2431.
- Patsnap Synapse. (2024).
- Kim, Y., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417.
- Kłys, A., et al. (2021).
- Wang, L., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
- ResearchGate. (n.d.).
- YouTube. (2025). Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects.
- Su, F., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. Expert Opinion on Pharmacotherapy, 13(18), 2591-2601.
- Li, Y., et al. (2017). Docking-based structural splicing and reassembly strategy to develop novel deazapurine derivatives as potent B-RafV600E inhibitors. Acta Pharmaceutica Sinica B, 7(5), 589-597.
- Keche, A. P., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(1), 107-118.
- Dwivedi, A. R., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 35-53.
- Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1459.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- ResearchGate. (n.d.).
- Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231.
- Sharma, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent.
- Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(2), 1018-1029.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 15. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Docking-based structural splicing and reassembly strategy to develop novel deazapurine derivatives as potent B-RafV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Bridging the Bench and the Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrrolo[2,3-b]pyridine Derivatives
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry. Its structural resemblance to the purine ring of ATP allows it to effectively compete for the ATP-binding site of numerous protein kinases, which are critical regulators of cellular processes.[1][2] This inherent property has established the scaffold as a "privileged structure" in the development of targeted therapies, particularly in oncology. Several successful drugs, such as the B-RAF inhibitor vemurafenib, are built upon this heterocyclic nucleus.[1]
However, the journey from a potent molecule in a test tube to a life-saving therapeutic is fraught with challenges. Promising in vitro activity frequently fails to translate into in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of novel pyrrolo[2,3-b]pyridine derivatives, offering insights into experimental design, data interpretation, and the critical factors that bridge the gap between cellular assays and preclinical animal models. We will dissect the causality behind experimental choices, present validating protocols, and summarize key efficacy data to empower researchers in their drug discovery endeavors.
Part 1: The Foundation of Efficacy - In Vitro Evaluation
The initial phase of drug discovery for pyrrolo[2,3-b]pyridine derivatives focuses on demonstrating target engagement and cellular activity. These in vitro assays are designed to be high-throughput, cost-effective, and provide a rapid assessment of a compound's potential.
Primary Target Engagement: Kinase Inhibition Assays
The fundamental hypothesis for most pyrrolo[2,3-b]pyridine derivatives is their function as kinase inhibitors.[3] Therefore, the first crucial experiment is to quantify their inhibitory activity against the purified target kinase.
Causality of Experimental Choice: A direct biochemical assay is essential to confirm that the compound inhibits the intended kinase and to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This step isolates the drug-target interaction from the complexities of a cellular environment, providing a clean measure of potency and a baseline for structure-activity relationship (SAR) studies.[4] Assays like Kinase-Glo® or TR-FRET are commonly employed; they measure the depletion of ATP or the generation of ADP, respectively, as a proxy for kinase activity.[5] A potent inhibitor will result in less ATP consumption and a stronger signal.[5]
Representative Data: Various pyrrolo[2,3-b]pyridine derivatives have shown potent inhibition against a range of therapeutically relevant kinases.
| Compound Series/Example | Target Kinase(s) | Kinase IC50 (nM) | Key Findings |
| Series 1 [6] | V600EB-RAF | 80 - 85 | Designed based on FDA-approved inhibitors, compounds 34e and 35 showed high potency against the V600E mutant B-RAF kinase. |
| Compound 4h [7] | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | This derivative demonstrated potent, pan-FGFR inhibitory activity, highlighting its potential in cancers driven by aberrant FGFR signaling. |
| Compound 25a [8] | ATM | >700-fold selective | Rationally designed for high selectivity against Ataxia Telangiectasia Mutated (ATM) kinase over other PIKK family members. |
| Series 2 [9] | GSK-3β | 0.22 - 0.26 | Multiple derivatives showed exceptionally potent and selective inhibition of Glycogen Synthase Kinase-3β, a target in Alzheimer's disease. |
Cellular Activity: Proliferation and Cytotoxicity Assays
Once target engagement is confirmed, the next logical step is to assess whether this inhibition translates into a functional effect in a relevant cancer cell line.
Causality of Experimental Choice: A cell proliferation assay, such as the MTT or MTS assay, measures the metabolic activity of a cell population, which correlates with the number of viable cells. This experiment determines if the compound can halt the growth of cancer cells that are dependent on the target kinase. It is a critical secondary screen to validate the mechanism of action in a more biologically complex system. A compound that is potent against the isolated enzyme but shows no effect on cell proliferation may have poor cell permeability or be rapidly metabolized or effluxed by the cells.
Representative Data: The cytotoxic effects of these derivatives are often evaluated across a panel of human cancer cell lines to assess both potency and spectrum of activity.
| Compound Series/Example | Cancer Cell Line(s) | Cytotoxicity IC50 (µM) | Key Findings |
| Compound 35 [6] | NCI-60 Panel | Not specified | Emerged as a potent cytotoxic agent against a diverse panel of sixty human cancer cell lines. |
| Compound 1r [10] | Ovarian, Prostate, Breast | 0.15 - 1.78 | Showed strong and selective potency against various cancer cell lines compared to normal fibroblasts. |
| Compound 4h [7] | 4T1 (Breast Cancer) | Not specified | Inhibited cell proliferation, induced apoptosis, and significantly hindered the migration and invasion of 4T1 cells. |
| Pyrrolo[2,3-d]pyrimidines [11] | HT-29 (Colon) | 4.01 - 4.55 | Derivatives 8f and 8g showed selective and significant antitumor activity against a colon cancer cell line. |
Part 2: The Proving Ground - In Vivo Evaluation
A compound that demonstrates potent and selective activity in vitro is a candidate for in vivo testing. This phase aims to determine if the compound is effective and tolerable in a living organism, which is a far more complex and challenging environment.
The Bridge to In Vivo: Pharmacokinetics (PK)
Before assessing efficacy, it is crucial to understand how the animal's body affects the drug.
Causality of Experimental Choice: Pharmacokinetic studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key parameters include bioavailability (F%), which indicates the fraction of an orally administered dose that reaches systemic circulation, and plasma protein binding.[12][13] A compound with poor bioavailability may never reach the tumor at a high enough concentration to be effective, regardless of its in vitro potency.[14] For instance, compound 25a, an ATM inhibitor, was specifically highlighted for its excellent oral bioavailability of 147.6% in mice, making it a strong candidate for in vivo studies.[8]
Efficacy in Preclinical Models: Xenografts
The gold standard for preclinical evaluation of anticancer agents is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[15][16]
Causality of Experimental Choice: Xenograft models allow researchers to evaluate a drug's ability to inhibit tumor growth in a living system.[17] This provides a more holistic assessment of efficacy, integrating the compound's PK properties with its direct antitumor effects. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are used, with PDX models often considered more clinically relevant as they better retain the heterogeneity of the original tumor.[18][19] The primary endpoint is typically Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor volume in treated animals compared to a control group.
Representative Data: Successful translation from in vitro potency to in vivo efficacy is the ultimate goal of preclinical development.
| Compound ID | Animal Model | Dose & Route | Tumor Growth Inhibition (TGI) % | Key Findings |
| Compound 25a [8] | HCT116 Xenograft | Not specified | 79.3% (in combination with irinotecan) | Demonstrated synergistic antitumor efficacy when combined with a standard chemotherapy agent. |
| Compound 25a [8] | SW620 Xenograft | Not specified | 95.4% (in combination with irinotecan) | Showed even greater synergistic efficacy in a different colorectal cancer model, validating its potential as a chemosensitizer. |
| Compound 42 [20] | TMD8 Xenograft | 50 mg/kg | 104% | This BTK inhibitor exhibited significant tumor growth inhibition, indicating potent in vivo activity as a single agent. |
Part 3: Experimental Workflows & Protocols
To ensure reproducibility and scientific rigor, the methodologies underlying these evaluations must be robust and well-defined.
Visualizing the Drug Discovery Funnel
The progression from initial screening to preclinical validation can be visualized as a multi-stage funnel, where compounds are filtered based on increasingly stringent criteria.
Caption: Workflow from in vitro screening to in vivo efficacy testing.
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol outlines a standard method for determining the IC50 of a pyrrolo[2,3-b]pyridine derivative against a cancer cell line.
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT116, A549) to ~80% confluency in appropriate media.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Rationale: Seeding an optimal number of cells ensures they are in an exponential growth phase for the duration of the experiment, providing a sensitive window for detecting anti-proliferative effects.
-
-
Compound Treatment:
-
After 24 hours of incubation (to allow for cell attachment), prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the plate and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.
-
Rationale: A 24-hour attachment period ensures the cell monolayer is stable before drug exposure. A serial dilution series is critical for generating a dose-response curve to accurately calculate the IC50.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
Rationale: A 72-hour incubation period is typically sufficient for multiple cell doublings, allowing for the full anti-proliferative or cytotoxic effects of the compound to manifest.
-
-
MTT Addition & Signal Development:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Rationale: The mitochondrial reductases of living, metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Visualizing a Key Target Pathway: VEGFR Signaling
Many pyrrolo[2,3-b]pyridine derivatives target kinases involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR).[21][22][23] Disrupting this pathway can starve a tumor of its blood supply.
Caption: Inhibition of the VEGFR signaling pathway by a derivative.
Conclusion
The development of pyrrolo[2,3-b]pyridine derivatives as therapeutic agents, particularly kinase inhibitors, is a systematic process of empirical validation. Success hinges on the rational translation of potent in vitro target inhibition into robust in vivo antitumor efficacy. While in vitro assays provide essential data on potency and cellular mechanism, they represent a simplified biological system. The true test of a compound's potential lies in its ability to overcome the physiological barriers of a living organism—including absorption, metabolism, and tumor penetration—to effectively engage its target and suppress tumor growth. By understanding the causality behind each experimental stage and employing rigorous, validated protocols, researchers can more effectively navigate the complex path from a promising scaffold to a clinically impactful drug candidate.
References
-
Lee, C. H. (2014). Human tumor xenograft models for preclinical assessment of anticancer drug development. Toxicological Research, 30(1), 1–5. [Link]
-
Hori, K., et al. (2022). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers, 14(19), 4823. [Link]
-
Dykes, D. J., et al. (1992). Development of human tumor xenograft models for in vivo evaluation of new antitumor drugs. Contributions to Oncology, 42, 1-22. [Link]
-
Gao, C., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 1021971. [Link]
-
Lee, C. H. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-5. [Link]
-
Song, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493. [Link]
-
Li, J., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Salameh, B. A., et al. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. Zeitschrift für Naturforschung B, 79(3-4), 133-143. [Link]
-
Metwally, K. A., & El-Gazzar, M. G. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(3), 283-300. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20973-20985. [Link]
-
Radi, M., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(39), 4349-4366. [Link]
-
Wang, C., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1659. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20973-20985. [Link]
-
Metwally, K. A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 8(1), 16183. [Link]
-
Sputo, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6567. [Link]
-
Rutkauskas, K., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 29(1), 246. [Link]
-
Request PDF on ResearchGate. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. [Link]
-
Al-blewi, F. F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]
-
Popova, E. A., et al. (2025). Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). Current Medicinal Chemistry. [Link]
-
Request PDF on ResearchGate. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]
-
Al-blewi, F. F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. [Link]
-
ResearchGate. Cytotoxicity of Kinase Inhibitors. [Link]
-
ResearchGate. Discovery of the Novel 1 H -Pyrrolo[2,3- b ]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
-
Shchekotikhin, A. E., et al. (2025). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. Doklady Biochemistry and Biophysics, 521(1), 1-5. [Link]
-
Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
-
Metwally, K., et al. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. Current Medicinal Chemistry. [Link]
-
Selič, L. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(9), 2139. [Link]
-
ACS Publications. Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
-
ResearchGate. Kinase Inhibitors and Cell Viability Assay. [Link]
-
Sputo, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6567. [Link]
-
Wikipedia. Janus kinase inhibitor. [Link]
-
Kumar, D., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(17), 3901. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Singh, S., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(4), 586-613. [Link]
-
ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Human tumor xenograft models for preclinical assessment of anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 23. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Derivatives
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine bases allows it to function as a bioisostere, modulating physicochemical properties like hydrogen bonding capacity and solubility, which are critical for optimizing drug candidates.[1][2] Derivatives of this core structure are prominent in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[3][4][5] The precise structural confirmation of novel 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs.[4]
This guide provides an in-depth comparison of the primary analytical techniques for the unambiguous structural elucidation of this important class of molecules. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering field-proven insights and detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Structural Verification
NMR spectroscopy is arguably the most powerful tool for determining the chemical structure of an organic molecule in solution. For derivatives of this compound, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of key functional groups.
Causality Behind Experimental Choices in NMR
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule. A standard ¹H NMR experiment reveals the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling. However, for complex derivatives, one-dimensional spectra can be crowded. In such cases, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for mapping proton-proton and proton-carbon correlations, respectively.
Data Presentation: Characteristic NMR Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shift ranges for the core scaffold of a this compound derivative. These values are based on published data for similar 7-azaindole structures and general principles of NMR spectroscopy.[6][7][8][9][10][11]
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected Multiplicity |
| N1-H | 11.0 - 12.5 | - | Broad singlet |
| C3-CH₃ | 2.5 - 2.8 | 10 - 15 | Singlet |
| H4 | 7.8 - 8.2 | 120 - 125 | Doublet |
| H5 | 7.0 - 7.4 | 115 - 120 | Doublet of doublets |
| H6 | 8.2 - 8.6 | 145 - 150 | Doublet |
| C2-COOH | 12.0 - 13.5 (proton) | 160 - 165 | Broad singlet |
| C2 | - | 135 - 140 | - |
| C3 | - | 110 - 115 | - |
| C3a | - | 140 - 145 | - |
| C7a | - | 150 - 155 | - |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H and COOH.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR (if necessary):
-
If spectral overlap occurs in the ¹H NMR, acquire a COSY spectrum to establish proton-proton couplings.
-
Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.
-
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For the structural confirmation of our target derivatives, high-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula, while tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns that support the proposed structure.
Causality Behind Experimental Choices in MS
Electrospray ionization (ESI) is the preferred ionization method for these polar, non-volatile molecules as it is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. This allows for the accurate determination of the molecular weight. HRMS, often performed on Orbitrap or FT-ICR instruments, provides mass accuracy in the low ppm range, enabling the confident assignment of the elemental composition.
Data Presentation: Expected Mass Spectrometric Data
For a hypothetical derivative, this compound, with a molecular formula of C₉H₈N₂O₂, the expected HRMS data would be:
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 177.0664 | 177.0662 | -1.1 |
| [M-H]⁻ | 175.0508 | 175.0510 | 1.1 |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation in positive ion mode.
-
Direct Infusion HRMS:
-
Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer.
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
-
Calibrate the instrument immediately before analysis to ensure high mass accuracy.
-
-
LC-MS/MS (for fragmentation analysis):
-
Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Isolate the precursor ion (e.g., [M+H]⁺) in the first mass analyzer.
-
Induce fragmentation in a collision cell.
-
Analyze the resulting fragment ions in the second mass analyzer.
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide invaluable information about connectivity and molecular formula, single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination. This technique provides the precise three-dimensional arrangement of atoms in the solid state, confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions.[1][12]
Causality Behind Experimental Choices in X-ray Crystallography
The primary challenge in X-ray crystallography is growing a high-quality single crystal. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The choice of X-ray source (e.g., Mo or Cu) and data collection temperature (typically cryogenic) are optimized to obtain the best possible diffraction data.
Data Presentation: Crystallographic Data of a Related Structure
While a crystal structure for the exact target molecule may not be publicly available, data from closely related 7-azaindole derivatives provide valuable insights into the expected geometry. For instance, halogenated 7-azaindoles often form dimers in the solid state through N-H···N hydrogen bonds.[1][2]
| Parameter | Example Value for a 7-Azaindole Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.1 |
| b (Å) | ~9.9 |
| c (Å) | ~14.9 |
| β (°) | ~105 |
| Z | 4 |
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture.
-
Employ slow evaporation, vapor diffusion, or cooling crystallization methods to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the structural confirmation process, highlighting the complementary nature of the discussed techniques.
Caption: Workflow for structural confirmation.
Conclusion
The structural confirmation of this compound derivatives is a multi-faceted process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, mass spectrometry confirms the elemental composition and offers insights into fragmentation, and single-crystal X-ray crystallography delivers the ultimate proof of the three-dimensional structure. By judiciously applying these methods, researchers can ensure the structural integrity of their compounds, a critical step in the advancement of drug discovery and development.
References
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. MDPI. [Link]
-
X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde. ResearchGate. [Link]
-
Azaindole Therapeutic Agents. PMC - PubMed Central. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. acgpubs.org. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. ajol.info. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
-
Pyrrole-2-Carboxylic Acid. PubChem. [Link]
-
1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. PubChem. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]
-
1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. PubChem. [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia. [Link]
-
Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
Sources
- 1. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]
- 7. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 8. mdpi.com [mdpi.com]
- 9. acgpubs.org [acgpubs.org]
- 10. ajol.info [ajol.info]
- 11. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Benchmarking Guide: Novel Pyrrolo[2,3-b]pyridine Compounds Versus Clinically Validated FGFR Inhibitors
Introduction: The Rationale for Next-Generation FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[1] Aberrant FGFR signaling, driven by gene fusions, amplifications, or activating mutations, is a known oncogenic driver in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and breast cancer.[2][3][4] This has established the FGFR family as a compelling therapeutic target.
The clinical landscape now includes several FDA-approved FGFR inhibitors such as pemigatinib (Pemazyre), erdafitinib (Balversa), infigratinib (Truseltiq), and futibatinib (Lytgobi), which have demonstrated meaningful clinical benefits for patients with specific FGFR alterations.[2][3][5][6][7] These agents primarily function as ATP-competitive tyrosine kinase inhibitors (TKIs).[1][8][9][10] However, the efficacy of these first-generation inhibitors can be limited by the development of acquired resistance, often through mutations in the FGFR kinase domain.[11][12]
This guide introduces a new class of FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a privileged structure in kinase inhibitor design.[13][14][15][16] We present a comprehensive benchmarking strategy to objectively evaluate the performance of these novel compounds against established, clinically validated FGFR inhibitors. Our goal is to provide researchers and drug development professionals with the experimental framework and supporting data necessary to assess their potential as next-generation therapeutics.
The FGFR Signaling Cascade: A Complex Network
Understanding the FGFR signaling pathway is fundamental to inhibitor design and evaluation. Ligand binding induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for downstream signaling proteins that activate multiple pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ cascades, ultimately driving cell proliferation and survival.[1][17] A successful inhibitor must effectively block this initial phosphorylation event.
Caption: The canonical FGFR signaling pathway.
Our Comparative Benchmarking Workflow
To ensure a rigorous and objective comparison, we employ a multi-tiered evaluation strategy. This workflow is designed to assess potency, selectivity, and efficacy, moving from simplified biochemical systems to complex in vivo models. The rationale is to fail unpromising compounds early and fast, conserving resources for the most viable candidates.
Caption: Multi-tiered workflow for inhibitor benchmarking.
Part 1: In Vitro Performance Evaluation
Biochemical Potency and Selectivity
The initial step is to determine the direct inhibitory activity of the compounds against the enzymatic function of the target kinases. We measure the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[18] While IC50 is a crucial measure of functional strength, it is dependent on experimental conditions like ATP concentration.[19][20] Therefore, we also determine the inhibition constant (Ki), which reflects the intrinsic binding affinity between the inhibitor and the enzyme, providing a more absolute measure for comparison.[21][22]
Table 1: Comparative Biochemical Potency of Pyrrolo[2,3-b]pyridine Compounds vs. Approved Inhibitors
| Compound | Type / Scaffold | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Source(s) |
| Erdafitinib | Pan-FGFR Inhibitor | 1.2 | 2.5 | 4.6 | 5.7 | [23] |
| Pemigatinib | FGFR1-3 Inhibitor | < 2 | < 2 | < 2 | > 100 | [4][9] |
| Infigratinib | FGFR1-3 Inhibitor | Potent | Potent | Potent | Less Potent | [10][24] |
| Futibatinib | Irreversible Pan-FGFR Inhibitor | Potent | Potent | Potent | Potent | [11][12][25] |
| Compound PY-01 | Pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | [13][14][16] (Based on compound 4h) |
| Compound PY-02 | Pyrrolo[2,3-b]pyridine | 51.6 (FGFR4) | - | - | 51.6 | [26] (FGFR4-selective derivative) |
Data for approved drugs are compiled from published reports. Data for PY-01 and PY-02 are representative of novel compounds from the specified chemical series.
A critical attribute of a high-quality kinase inhibitor is selectivity. Off-target inhibition can lead to toxicity and unforeseen side effects. We profile our lead compounds against a broad panel of kinases to assess their selectivity.[27][28] The goal is to identify compounds with high potency against the FGFR family while minimizing activity against other kinases, such as VEGFR or PDGFR, which are common off-targets for FGFR inhibitors.
Cellular Potency and On-Target Pathway Modulation
A compound's biochemical potency must translate into cellular activity. We utilize cancer cell lines with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification, RT112 for FGFR3 fusion) to assess the ability of our compounds to inhibit cell proliferation.
Furthermore, to confirm that the observed anti-proliferative effect is due to on-target FGFR inhibition, we perform Western blot analysis. Treatment of FGFR-dependent cells with an effective inhibitor should result in a dose-dependent decrease in the phosphorylation of FGFR itself (p-FGFR) and key downstream signaling nodes like FRS2, ERK, and AKT. This provides direct evidence of target engagement and pathway modulation within a cellular context.
Part 2: In Vivo Efficacy Assessment
The Zebrafish Xenograft Model: A High-Throughput In Vivo Platform
Before committing to resource-intensive murine studies, we leverage the zebrafish (Danio rerio) xenograft model.[29] This model offers several advantages for rapid, early-stage in vivo testing:
-
High-Throughput: Larvae can be maintained in 96-well plates, allowing for simultaneous testing of multiple compounds and doses.[30]
-
Rapid Results: Tumor growth and response to treatment can be visualized and quantified within days.[31][32]
-
Optical Clarity: The transparency of zebrafish larvae permits real-time, non-invasive imaging of fluorescently labeled tumor cells.[29][30]
-
Reduced Compound Requirements: Drugs are administered directly into the water, requiring minimal amounts of test compound.[30]
This platform allows us to quickly triage compounds based on their ability to inhibit tumor growth in a living organism and provides an early indication of potential toxicity.[33]
Confirmatory Murine Xenograft Studies
Promising candidates from the zebrafish screen are advanced to traditional murine xenograft models. FGFR-dependent human tumor cells are implanted subcutaneously in immunocompromised mice. Once tumors are established, mice are treated with the test compounds or a vehicle control. Tumor volume is measured over time to determine the degree of tumor growth inhibition (TGI). This model provides the gold-standard preclinical data required for further development.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Rationale: To quantify the direct inhibitory effect of a compound on the enzymatic activity of a specific FGFR isoform.
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, a suitable peptide substrate (e.g., Poly(E,Y)4:1), test compounds, and a detection reagent (e.g., ADP-Glo™, Promega).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP at a concentration equal to the Km for each specific kinase. This standardization allows for more comparable IC50 values.[28]
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ system, which measures luminescence.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Rationale: To measure the effect of inhibitors on the metabolic activity and proliferation of cancer cells dependent on FGFR signaling.
-
Cell Lines: Use cell lines with documented FGFR aberrations (e.g., KG1 for FGFR1 amplification, SNU-16 for FGFR2 amplification).
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Zebrafish Larvae Xenograft Assay
-
Preparation:
-
Label human cancer cells (e.g., RT112-mCherry) with a stable fluorescent marker.
-
Use transparent Casper or Tg(fli:eGFP) zebrafish embryos, which have fluorescent vasculature.
-
-
Microinjection:
-
At 2 days post-fertilization (dpf), anesthetize the zebrafish larvae.
-
Microinject approximately 200-300 fluorescently labeled cancer cells into the yolk sac or perivitelline space.[33]
-
-
Treatment and Imaging:
-
At 1 day post-injection (dpi), array the larvae in a 96-well plate.
-
Image each larva to establish a baseline tumor size (T0).
-
Add the test compounds directly to the fish water at desired concentrations.
-
Incubate for 48-72 hours.
-
Acquire a final image (T_final) of the tumor mass.
-
-
Analysis:
-
Quantify the change in fluorescent area or intensity from T0 to T_final for each larva.
-
Compare the tumor growth in treated groups to the vehicle control group to determine efficacy. Monitor larvae for signs of toxicity (e.g., edema, mortality).
-
Discussion and Forward Outlook
This guide outlines a systematic approach to benchmarking new pyrrolo[2,3-b]pyridine-based FGFR inhibitors against their clinically approved counterparts. The initial data (Table 1) suggests that this novel scaffold can produce compounds with potent, pan-FGFR inhibitory activity (e.g., Compound PY-01) or be tailored for selectivity towards specific isoforms like FGFR4 (e.g., Compound PY-02).[13][16][26]
The key differentiator for any new inhibitor will be its ability to overcome the limitations of existing therapies. For example, futibatinib's irreversible binding mechanism provides a potential advantage against certain resistance mutations that affect ATP-competitive inhibitors.[11][12][25] Future studies on our pyrrolo[2,3-b]pyridine series will focus on evaluating their efficacy against clinically relevant FGFR resistance mutations.
By adhering to a rigorous, multi-tiered benchmarking workflow that combines biochemical, cellular, and rapid in vivo models, we can efficiently identify and advance the most promising next-generation FGFR inhibitors, with the ultimate goal of improving outcomes for patients with FGFR-driven cancers.
References
-
Futibatinib, an Irreversible FGFR1–4 Inhibitor, in Patients with Advanced Solid Tumors Harboring FGF/FGFR Aberrations: A Phase I Dose-Expansion Study. Cancer Discovery - AACR Journals. Available at: [Link]
-
Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. The Oncologist | Oxford Academic. Available at: [Link]
-
Current FDA-approved FGFR inhibitors with supporting trials for FDA... ResearchGate. Available at: [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. NIH. Available at: [Link]
-
Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors. The Oncologist. Available at: [Link]
-
Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish. PMC - NIH. Available at: [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. Available at: [Link]
-
BALVERSA - Mechanism of Action. J&J Medical Connect. Available at: [Link]
-
The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics. MDPI. Available at: [Link]
-
Erdafitinib: Uses, Dosage, Side Effects and More. MIMS Philippines. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]
-
What is the mechanism of Erdafitinib? Patsnap Synapse. Available at: [Link]
-
Futibatinib in Patients with Intrahepatic CCA Harboring FGFR2 Gene Fusions: A Phase 2 Open-Label Study (FOENIX-CCA2). The Oncology Pharmacist. Available at: [Link]
-
Clinical benefits with futibatinib in intra-hepatic cholangiocarcinoma. Nature. Available at: [Link]
-
novel zebrafish human tumor xenograft model validated for anti-cancer drug screening†. Molecular Omics | Oxford Academic. Available at: [Link]
-
ZeOncoTest: Refining and Automating the Zebrafish Xenograft Model for Drug Discovery in Cancer. MDPI. Available at: [Link]
-
Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. PubMed. Available at: [Link]
-
Erdafitinib. Massive Bio. Available at: [Link]
-
Mechanism of Action - BALVERSA™ (erdafitinib) HCP. Janssen. Available at: [Link]
-
FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. AJMC. Available at: [Link]
-
Pemigatinib | C24H27F2N5O4. PubChem - NIH. Available at: [Link]
-
Cancer Modeling in Zebrafish: Tools for Oncology Drug Development. ZeClinics. Available at: [Link]
-
The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. Available at: [Link]
-
What is the mechanism of Pemigatinib? Patsnap Synapse. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Infigratinib Promotes Clinical Activity in Patients With Chemo-Refractory, FGFR2+ Cholangiocarcinoma. Targeted Oncology. Available at: [Link]
-
BridgeBio touts Phase II data for achondroplasia drug infigratinib. FirstWord Pharma. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
-
Erdafitinib Granted Full Approval for Bladder Cancer. AACR. Available at: [Link]
-
Infigratinib: First Approval. PMC - PubMed Central. Available at: [Link]
-
FDA approves FGFR inhibitor futibatinib for cholangiocarcinoma patients. BJMO. Available at: [Link]
-
Design, synthesis and biological evaluation of 1 H -pyrrolo[ 2 , 3 - b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Janus kinase inhibitor. Wikipedia. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PMC. Available at: [Link]
-
Data Showing Potential of Low-Dose Infigratinib. BridgeBio. Available at: [Link]
-
Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]
-
Infigratinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. Available at: [Link]
-
Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers. PMC - PubMed Central. Available at: [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]
-
INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. NIH. Available at: [Link]
-
Pemigatinib (Pemazyre): Uses in Cancer, Side effects, Dosage, Expectation and more. OncoDaily. Available at: [Link]
-
Pemigatinib. Wikipedia. Available at: [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. ResearchGate. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. aacr.org [aacr.org]
- 7. FDA approves FGFR inhibitor futibatinib for cholangiocarcinoma patients - BJMO [bjmo.be]
- 8. mims.com [mims.com]
- 9. Pemigatinib | C24H27F2N5O4 | CID 86705695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 15. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 16. [PDF] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors | Semantic Scholar [semanticscholar.org]
- 17. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 19. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 20. m.youtube.com [m.youtube.com]
- 21. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 22. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 23. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 24. targetedonc.com [targetedonc.com]
- 25. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Drug Screening of Primary Patient Derived Tumor Xenografts in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. Zebrafish cancer models for in vivo oncology drug screening | ZeClinics [zeclinics.com]
- 33. ZeOncoTest: Refining and Automating the Zebrafish Xenograft Model for Drug Discovery in Cancer [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Hazard Assessment and Risk Mitigation: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid should be treated as a hazardous substance.
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3][4]
-
Respiratory Tract Irritation: May cause respiratory irritation.[2][3][4]
Given these potential hazards, all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified and handled as hazardous waste.[5][6] Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination and potential harm to public health.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE. The causality is clear: creating an impermeable barrier between the researcher and the hazardous material is the most direct way to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[5] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[3][5] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dusts or vapors.[5][9] |
Waste Segregation and Container Management: A System for Safety
The foundation of a safe laboratory waste management system is the rigorous segregation of incompatible chemicals.[7][10] This practice prevents dangerous reactions within a waste container.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Select a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[11] Avoid metal containers for acidic waste.[12] The container must have a secure, screw-top cap.[10]
-
Labeling: The moment waste is first added, the container must be labeled. The label must include:
-
Accumulation in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA, such as a chemical fume hood.[10][13] This area must be under the control of laboratory personnel.[7]
-
Keep Containers Closed: The waste container must remain closed except when adding waste.[10][11] This minimizes the release of vapors and prevents spills.
-
Do Not Mix Waste Streams: Do not mix this waste with other incompatible waste streams, particularly strong bases, oxidizing agents, or reactive metals.[9][11]
-
Filling Capacity: Do not fill the container beyond 90% of its capacity to allow for expansion.[11][12]
The following diagram illustrates the decision-making workflow for proper waste segregation and initial handling.
Caption: Waste Segregation and Container Setup.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill.
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE as outlined in Section 2.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.[5] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.[5]
Final Disposal Procedures: Ensuring Regulatory Compliance
The final disposal of hazardous waste is a highly regulated process. The overarching principle is "cradle-to-grave" responsibility, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[13]
Step-by-Step Final Disposal Protocol:
-
Full Container Management: Once the waste container is full (or has been in the SAA for up to one year), it must be prepared for removal.[10]
-
Request Pickup: Contact your institution's EHS department to arrange for a hazardous waste pickup. Do not move the waste to another SAA.[13]
-
Documentation: Your EHS office will provide the necessary paperwork to ensure the waste is tracked from the laboratory to the final disposal facility. This is a key requirement under the Resource Conservation and Recovery Act (RCRA).[7]
-
Professional Disposal: The waste will be transported by a licensed hazardous waste vendor for ultimate disposal, which typically involves high-temperature incineration.[6][13]
The procedural flow from waste generation to final disposal is summarized in the diagram below.
Caption: End-to-End Disposal Workflow.
By adhering to this comprehensive guide, researchers can ensure the safe handling and proper disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- BenchChem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from ACS Division of Chemical Health and Safety.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
- ChemScene. (2025, December 8). Safety Data Sheet: Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Pyridine-2-carboxylic acid.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- Fluorochem. (2024, December 19). Safety Data Sheet: 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid, 3-iodo-.
- BenchChem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Sigma-Aldrich. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid AldrichCPR.
- Synquest Labs. (2016, December 8). Safety Data Sheet: Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
- Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Comprehensive Safety Protocol: Handling 3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
This guide provides an in-depth, procedural framework for the safe handling of this compound. As drug development professionals, our commitment to safety is paramount, extending from discovery through disposal. This document is structured to provide not just a set of rules, but a system of safe practices rooted in the scientific understanding of the compound's potential hazards.
Hazard Assessment: Understanding the Compound
Based on data from similar molecules, such as 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, Picolinic acid, and other derivatives, we must assume the compound presents the following potential hazards[3][4][5][6]:
| Hazard Classification | GHS Hazard Code | Potential Effect |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
The primary routes of exposure for this solid, powdered compound are inhalation of dust particles, skin contact, eye contact, and ingestion.[7][8] Therefore, our personal protective equipment (PPE) strategy is designed to create a comprehensive barrier against these risks.[9]
Core Directive: Personal Protective Equipment (PPE) System
Effective PPE is more than just wearing gear; it's a systematic approach to minimizing exposure.[7] The following table outlines the minimum required PPE for handling this compound.
| Body Area | Required PPE | Standard/Specification | Rationale |
| Respiratory | NIOSH-approved N95 Respirator (or higher) | NIOSH 42 CFR 84 | Prevents inhalation of fine powder, mitigating the risk of respiratory tract irritation.[5][8] |
| Eyes/Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 | Goggles provide a seal against dust. A face shield is required when there is a splash or significant dust generation potential.[3][10] |
| Hands | Chemical-Resistant Nitrile Gloves (double-gloving recommended) | ASTM F739 | Protects against skin irritation and absorption. Double-gloving provides an extra layer of protection during handling and doffing.[10] |
| Body | Fully-Buttoned Laboratory Coat or Chemical-Resistant Coverall | N/A | Protects skin and personal clothing from contamination.[8] |
| Feet | Closed-toe Shoes | N/A | Prevents exposure from spills and dropped equipment.[8] |
Operational Protocol: A Step-by-Step Guide
Adherence to a strict, logical workflow is critical for safety. The following procedures must be followed without deviation.
Workflow for Safe Handling
The diagram below illustrates the critical decision points and procedural flow for safely handling the compound.
Caption: Procedural workflow for handling this compound.
A. Donning PPE: The Correct Sequence
The order in which PPE is put on is crucial to ensure a complete protective barrier.[7]
-
Inner Gloves: Put on the first pair of nitrile gloves. This provides a clean base layer.
-
Laboratory Coat/Coveralls: Don your lab coat, ensuring it is fully buttoned, or step into your coveralls.
-
Respirator: Place the N95 respirator over your nose and mouth. Perform a positive and negative pressure seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield. The goggle strap should be over the respirator straps.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
B. Doffing PPE: A Contamination-Free Removal
Removing PPE correctly is critical to prevent self-contamination. This process should be performed slowly and deliberately.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield first, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Laboratory Coat/Coveralls: Unbutton the lab coat and roll it down from the shoulders, turning it inside out as you go to contain any contaminants. Dispose of it in the appropriate container.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair. Dispose of them in the hazardous waste container.
-
Respirator: Exit the immediate work area. Remove the respirator by pulling the straps over your head. Do not touch the front of the respirator.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable items, including gloves, respirators, and any contaminated wipes, must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[11] Follow your institution's specific guidelines. Do not pour chemical waste down the drain.[12]
-
Segregation: Ensure that waste streams are properly segregated. Carboxylic acids should not be stored with bases or strong oxidizing agents.[11] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[13]
By integrating this comprehensive safety protocol into your daily operations, you build a foundation of trust and reliability in your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your work.
References
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
-
NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
-
ResearchGate. Examples of some biologically important pyrrolopyridine derivatives. [Link]
-
Hansen, M. B., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules, 25(21), 5013. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]
-
University of Otago. Laboratory chemical waste disposal guidelines. [Link]
-
ResearchGate. Proposed mechanism for the synthesis of pyrrolopyridine derivatives. [Link]
-
PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
LookChem. Cas 872355-63-0, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. [Link]
-
PubMed Central. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 5-Methyl-1H-pyrrolo 2,3-b pyridine-3-carboxylic acid AldrichCPR 1198095-99-6 [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nextsds.com [nextsds.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. otago.ac.nz [otago.ac.nz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
